molecular formula C13H8ClNO2 B023486 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-91-6

2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one

Numéro de catalogue: B023486
Numéro CAS: 3158-91-6
Poids moléculaire: 245.66 g/mol
Clé InChI: ZAGINEPNYIZLLO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Propriétés

IUPAC Name

8-chloro-5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-8-5-6-11-9(7-8)13(16)15-10-3-1-2-4-12(10)17-11/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGINEPNYIZLLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-91-6
Record name 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorodibenzo(b,f)-1,4-oxazepin-11-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORODIBENZO(B,F)-1,4-OXAZEPIN-11-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTG2E7M36O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a heterocyclic compound belonging to the dibenzoxazepine class. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of psychoactive compounds. Notably, it serves as a key intermediate in the synthesis of the atypical antipsychotic and antidepressant drug, Amoxapine.[1][2][3] Its chemical structure, featuring a chlorinated dibenzoxazepine core, provides a valuable platform for the development of novel therapeutic agents targeting the central nervous system.[4][5] This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical methods related to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Core Chemical and Physical Properties

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is typically a tan or milky yellow-brown solid.[3][6] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Core Chemical and Physical Properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

PropertyValueSource(s)
Molecular Formula C₁₃H₈ClNO₂[2][3][7]
Molecular Weight 245.66 g/mol [2][3][7]
CAS Number 3158-91-6[2][7]
Appearance Tan to milky yellow-brown solid[3][6]
Melting Point 242-244 °C[2]
Boiling Point 320.8 °C at 760 mmHg[2]
Density 1.369 g/cm³[2]
Solubility Sparingly soluble in DMSO (with heating), slightly soluble in Methanol.[8]
XLogP3 3.836[2]

Synonyms: 2-Chlorodibenzo(b,f)-1,4-oxazepin-11-one, 8-chloro-5H-benzo[b][1][5]benzoxazepin-6-one, Amoxapine Impurity D[2][7][9]

Synthesis

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one can be achieved through several routes. A common and industrially relevant method involves the intramolecular cyclization of a substituted 2-phenoxy aniline derivative.

Synthetic Workflow

A plausible synthetic pathway is outlined below. This process involves the intramolecular cyclocarbonylation of a substituted 2-(2-iodophenoxy)aniline derivative, a method that has been shown to be efficient for preparing similar dibenzo[b,f][1][5]oxazepin-11(10H)-ones.

G cluster_0 Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one A 2-(2-Iodophenoxy)-5-chloroaniline F Reaction Mixture A->F B Palladium Catalyst (e.g., PdI₂) + Ligand (e.g., Cytop 292) B->F C Carbon Monoxide (CO) C->F D Base (e.g., DBU) D->F E Solvent (e.g., Toluene) E->F G Heating F->G H 2-Chlorodibenz[b,f]oxazepin-11(10H)-one G->H I Purification (e.g., Crystallization) H->I

Caption: Synthetic workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of dibenzo[b,f][1][5]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation, adapted from the literature for the synthesis of the target molecule.

Materials:

  • 2-(2-Iodophenoxy)-5-chloroaniline

  • Palladium(II) iodide (PdI₂)

  • 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane (Cytop 292)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(2-iodophenoxy)-5-chloroaniline (1.0 mmol), PdI₂ (0.02 mmol), and Cytop 292 (0.04 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Add DBU (1.2 mmol) to the reaction mixture.

  • Purge the flask with carbon monoxide gas (balloon pressure) and then maintain a CO atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-Chlorodibenz[b,f]oxazepin-11(10H)-one as a solid.

Analytical Methods

The identity and purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one can be determined using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and for monitoring reaction progress.

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands for C-N, C-O, and C-Cl bonds will also be present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. GC-MS data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is available in public databases such as PubChem.[4]

Potential Biological Activity and Signaling Pathways

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a precursor to Amoxapine, a drug known to interact with dopamine and serotonin receptors. The broader class of dibenzoxazepine derivatives often exhibit activity at these G-protein coupled receptors (GPCRs).

Loxapine, a structurally related compound, acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. This dual antagonism is believed to be responsible for its antipsychotic effects. It is plausible that 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives could exhibit similar pharmacological profiles.

G cluster_0 Potential Signaling Pathway of Dibenzoxazepine Derivatives A Dibenzoxazepine Derivative B Dopamine D2 Receptor A->B Antagonism C Serotonin 5-HT2A Receptor A->C Antagonism D Gαi/o B->D Couples to E Gαq/11 C->E Couples to F Adenylyl Cyclase (Inhibition) D->F Inhibits G Phospholipase C (Activation) E->G Activates H Downstream Cellular Effects F->H G->H

Caption: Generalized GPCR signaling pathway for dibenzoxazepine derivatives.

Conclusion

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a fundamentally important molecule in the field of medicinal chemistry, particularly in the development of CNS-active pharmaceuticals. This technical guide has provided a detailed overview of its core properties, a plausible and detailed synthetic protocol, and key analytical methodologies for its characterization. The understanding of its chemical nature and its relationship to biologically active compounds like Amoxapine provides a solid foundation for researchers and drug development professionals working with this versatile scaffold. Further investigation into its specific biological targets and mechanisms of action may unveil new therapeutic opportunities.

References

An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3158-91-6 Molecular Formula: C₁₃H₈ClNO₂ Synonyms: 2-Chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one, Amoxapine Related Compound D

This technical guide provides a comprehensive overview of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key chemical intermediate in the synthesis of the tetracyclic antidepressant, Amoxapine. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tan solid.[3][4] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 245.66 g/mol [1][3]
Exact Mass 245.0243562 Da[3]
Melting Point 242-244 °C[1][4]
Boiling Point 320.8 °C at 760 mmHg[1][4]
Density 1.369 g/cm³[1][4]
Flash Point 147.8 °C[1][4]
Refractive Index 1.629[1][4]
Polar Surface Area 38.33 Ų[1]
XLogP3 3.8[1]

Synthesis and Role in Amoxapine Production

The subsequent conversion to Amoxapine involves a reaction to introduce the piperazinyl group at the 11-position of the dibenz[b,f]oxazepine ring.

Synthesis_of_Amoxapine Conceptual Synthetic Pathway to Amoxapine A 2-(2-Amino-4-chlorophenoxy)benzoic acid derivative B 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS: 3158-91-6) A->B Intramolecular Cyclization C Amoxapine B->C Reaction with Piperazine derivative

Conceptual Synthetic Pathway to Amoxapine

Analytical Methodologies

As a key intermediate and a potential impurity in the final drug product, the accurate analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is critical for the quality control of Amoxapine. High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of Amoxapine and its related compounds.

A typical experimental workflow for the quality control analysis of an Amoxapine drug substance would involve the development and validation of a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from its impurities, including the 2-Chlorodibenz[b,f]oxazepin-11(10H)-one intermediate.

HPLC_Workflow Conceptual HPLC Workflow for Amoxapine Quality Control cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Amoxapine Drug Substance B Dissolve in appropriate diluent A->B C Filter the solution B->C D Inject sample into HPLC system C->D E Separation on a C18 column D->E F UV Detection E->F G Integrate chromatogram peaks F->G H Identify and quantify Amoxapine and impurities G->H I Compare against reference standards H->I J J I->J Report Results

Conceptual HPLC Workflow for Amoxapine Quality Control

Biological Activity and Toxicological Profile

There is a notable lack of publicly available data on the specific biological activity and toxicological profile of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. As a synthetic intermediate, it is not intended for therapeutic use, and its pharmacological and toxicological properties have not been extensively characterized. The biological effects of the final product, Amoxapine, are well-documented. Amoxapine is a tetracyclic antidepressant that acts as a norepinephrine and serotonin reuptake inhibitor, and also possesses dopamine receptor blocking activity.

The safety data sheet for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one indicates that it may cause drowsiness or dizziness.[3] Standard laboratory safety precautions should be observed when handling this compound.

Regulatory and Safety Information

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is listed under various regulatory identifiers.

IdentifierValueSource(s)
EC Number 221-602-1[1][3]
UNII XTG2E7M36O[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has a warning for specific target organ toxicity (single exposure), with the potential to cause drowsiness or dizziness.[3]

Conclusion

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a well-characterized chemical compound with a primary and critical role as an intermediate in the synthesis of the antidepressant drug Amoxapine. While its physicochemical properties are well-documented, there is a significant lack of public information regarding its specific biological activity and detailed experimental protocols for its synthesis. For drug development professionals, the focus remains on its purity and quality as a starting material for Amoxapine, and its detection and control as a potential impurity in the final pharmaceutical product. Further research into the pharmacological profile of this intermediate, though not its intended use, could provide a more complete understanding of the structure-activity relationships within the dibenz[b,f]oxazepine class of compounds.

References

An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also leverages information from closely related dibenz[b,f]oxazepine analogues to provide a thorough and practical resource.

Core Molecular Structure and Properties

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a dibenzoxazepine core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The molecule's chemical formula is C₁₃H₈ClNO₂, and it has a molecular weight of 245.66 g/mol .[1][2] The IUPAC name for this compound is 8-chloro-5H-benzo[b][3][4]benzoxazepin-6-one.[1]

Below is a diagram illustrating the molecular structure of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

synthesis_workflow start Starting Materials (e.g., Substituted 2-aminophenol and 2-halobenzoic acid derivative) intermediate Intermediate Formation (e.g., Amide formation) start->intermediate Step 1 cyclization Intramolecular Cyclization (e.g., Ullmann condensation or Pd-catalyzed carbonylation) intermediate->cyclization Step 2 product Crude Product cyclization->product Step 3 purification Purification (e.g., Recrystallization, Column Chromatography) product->purification final_product 2-Chlorodibenz[b,f]oxazepin-11(10H)-one purification->final_product signaling_pathway cluster_receptor Neurotransmitter Receptors cluster_effects Downstream Cellular Effects Dopamine_R Dopamine Receptors (e.g., D2, D4) Second_Messengers Modulation of Second Messengers (e.g., cAMP, Ca²⁺) Dopamine_R->Second_Messengers Serotonin_R Serotonin Receptors (e.g., 5-HT2A) Serotonin_R->Second_Messengers TRPA1 TRPA1 Channel TRPA1->Second_Messengers Compound Dibenzoxazepine Derivative Compound->Dopamine_R Antagonism/Modulation Compound->Serotonin_R Antagonism/Modulation Compound->TRPA1 Agonism/Modulation Kinase_Cascades Alteration of Kinase Cascades Second_Messengers->Kinase_Cascades Gene_Expression Changes in Gene Expression Kinase_Cascades->Gene_Expression Physiological_Response Physiological Response (e.g., Antipsychotic, Antidepressant, Analgesic Effects) Gene_Expression->Physiological_Response

References

The Pivotal Role of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in the Development of Amoxapine: A Mechanistic and Synthetic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a heterocyclic compound that serves as a critical intermediate in the synthesis of the second-generation tricyclic antidepressant, Amoxapine. While the direct mechanism of action of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one itself is not extensively characterized in publicly available literature, its significance lies in its role as the immediate precursor to a pharmacologically active agent with a well-defined and complex mechanism of action. This technical guide provides a comprehensive overview of the synthesis of Amoxapine from this key intermediate and delves into the detailed pharmacology and mechanism of action of Amoxapine, offering valuable insights for researchers and professionals in drug development.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Amoxapine

The conversion of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one to Amoxapine is a crucial step in the manufacturing process of this antidepressant. The reaction involves the introduction of a piperazine moiety to the dibenzoxazepine core.

Experimental Protocol: Synthesis of Amoxapine

A plausible and commonly employed synthetic route involves a nucleophilic substitution reaction where the lactam oxygen of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is first activated, followed by the introduction of piperazine.

Reaction:

  • Step 1: Activation of the Lactam. 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is treated with a halogenating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the lactam into a more reactive imidoyl chloride intermediate.

  • Step 2: Nucleophilic Substitution. The activated intermediate is then reacted with an excess of piperazine. One of the nitrogen atoms of the piperazine acts as a nucleophile, displacing the chloride and forming the final product, Amoxapine. An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Piperazine

  • Anhydrous aprotic solvent (e.g., toluene, xylene)

  • Base (e.g., triethylamine, or excess piperazine)

  • Reagents for workup and purification (e.g., water, sodium bicarbonate solution, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • To a solution of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in an anhydrous aprotic solvent, add the halogenating agent dropwise at a controlled temperature.

  • The reaction mixture is typically heated to facilitate the formation of the imidoyl chloride intermediate.

  • After the activation step is complete, the reaction mixture is cooled, and a solution of piperazine in a suitable solvent is added.

  • The mixture is then heated to drive the nucleophilic substitution reaction.

  • Upon completion, the reaction is cooled and subjected to an aqueous workup to remove excess reagents and byproducts.

  • The crude product is extracted into an organic solvent, dried, and purified, typically by column chromatography or recrystallization, to yield Amoxapine.

Synthesis_of_Amoxapine Intermediate 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Activated_Intermediate Imidoyl Chloride Intermediate Intermediate->Activated_Intermediate POCl₃ or SOCl₂ Amoxapine Amoxapine Activated_Intermediate->Amoxapine Piperazine

Figure 1: Synthetic Pathway to Amoxapine.

The Multifaceted Mechanism of Action of Amoxapine

Amoxapine exerts its therapeutic effects through a complex interplay with several neurotransmitter systems in the central nervous system. Its primary mechanism involves the inhibition of norepinephrine and serotonin reuptake, coupled with the blockade of dopamine receptors.

Neurotransmitter Reuptake Inhibition

Amoxapine is a potent inhibitor of the norepinephrine transporter (NET) and a moderate inhibitor of the serotonin transporter (SERT). By blocking these transporters, Amoxapine increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission. This action is believed to be central to its antidepressant effects.

Receptor Antagonism

In addition to reuptake inhibition, Amoxapine exhibits antagonist activity at several postsynaptic receptors, which contributes to its unique pharmacological profile, including some antipsychotic-like properties.

  • Dopamine D2 Receptor Blockade: Amoxapine is an antagonist of the dopamine D2 receptor. This action is not typical of most tricyclic antidepressants and is responsible for some of its side effects, which can include extrapyramidal symptoms. However, it may also contribute to its efficacy in treating psychotic depression.

  • Serotonin Receptor Blockade: Amoxapine is an antagonist at various serotonin receptors, including 5-HT2A and 5-HT2C. Blockade of these receptors is thought to contribute to its anxiolytic and antidepressant effects and may mitigate some of the side effects associated with increased serotonergic activity, such as sexual dysfunction.

  • Other Receptor Interactions: Amoxapine also has an affinity for other receptors, including histamine H1 and alpha-1 adrenergic receptors, which accounts for side effects such as sedation and orthostatic hypotension.

Amoxapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic Norepinephrine (NE) Serotonin (5-HT) NET NET Presynaptic:f0->NET Reuptake SERT SERT Presynaptic:f1->SERT Reuptake Synaptic_Cleft Synaptic Cleft Increased NE & 5-HT D2 D2 Receptor HT2A 5-HT2A Receptor HT2C 5-HT2C Receptor H1 H1 Receptor Alpha1 α1-Adrenergic Receptor Amoxapine Amoxapine Amoxapine->NET Inhibits Amoxapine->SERT Inhibits Amoxapine->D2 Blocks Amoxapine->HT2A Blocks Amoxapine->HT2C Blocks Amoxapine->H1 Blocks Amoxapine->Alpha1 Blocks

Figure 2: Amoxapine's Multifaceted Mechanism of Action.

Quantitative Pharmacological Data

The affinity of Amoxapine for various neurotransmitter transporters and receptors has been quantified through in vitro binding assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) data. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

Table 1: Amoxapine Binding Affinities (Ki) for Neurotransmitter Transporters

TargetKi (nM)
Norepinephrine Transporter (NET)16 - 45
Serotonin Transporter (SERT)51 - 150
Dopamine Transporter (DAT)>1000

Table 2: Amoxapine Binding Affinities (Ki) for Neurotransmitter Receptors

ReceptorKi (nM)
Dopamine D221 - 43
Dopamine D330
Dopamine D418
Serotonin 5-HT2A0.5 - 14
Serotonin 5-HT2C1.8 - 26
Serotonin 5-HT330
Serotonin 5-HT69.8
Serotonin 5-HT731
Histamine H11.2 - 25
Alpha-1 Adrenergic16 - 50
Muscarinic M1>1000

Table 3: Amoxapine Functional Activity (IC50)

AssayIC50 (nM)
Norepinephrine Uptake Inhibition28
Serotonin Uptake Inhibition83

Conclusion

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a pivotal molecule in medicinal chemistry, not for its own biological activity, but as the direct precursor to the potent antidepressant, Amoxapine. Understanding the synthetic transformation of this intermediate is key to the production of Amoxapine. The resulting drug possesses a unique and complex pharmacological profile, characterized by potent norepinephrine and moderate serotonin reuptake inhibition, combined with significant dopamine and serotonin receptor antagonism. This multifaceted mechanism of action distinguishes Amoxapine from other tricyclic antidepressants and underlies its therapeutic efficacy in treating a range of depressive disorders, including those with psychotic features. For researchers and professionals in drug development, a thorough understanding of both the synthetic pathway from key intermediates like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and the intricate pharmacology of the final active pharmaceutical ingredient is essential for the innovation of new and improved therapeutics for neuropsychiatric disorders.

Technical Guide: Solubility Profile of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No: 3158-91-6), a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and presents detailed, generalized experimental protocols for determining both kinetic and thermodynamic solubility. These methodologies are intended to empower researchers to generate specific and accurate solubility data for their unique applications.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented below. These properties are essential for understanding the compound's general solubility behavior.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₂[1][2]
Molecular Weight 245.66 g/mol [1]
CAS Number 3158-91-6[1]
Appearance Tan Solid[3]
Melting Point 242-244 °C
Boiling Point 320.8 °C at 760 mmHg (Predicted)
Density 1.369 g/cm³ (Predicted)
pKa 12.23 ± 0.20 (Predicted)

Qualitative Solubility Data

SolventSolubility Description
DMSO Sparingly, Heated
Methanol Slightly

This qualitative data suggests that 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a poorly soluble compound, which is common for molecules of this structural class. For drug development purposes, a more precise, quantitative understanding of its solubility in various aqueous and organic media is crucial.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, the following sections detail standardized protocols for determining the kinetic and thermodynamic solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. These protocols can be adapted to specific laboratory conditions and analytical instrumentation.

Kinetic Solubility Assay

Kinetic solubility provides a measure of the concentration of a compound that remains in solution after a short incubation period following dissolution from a concentrated stock solution (typically in DMSO). This high-throughput screening method is valuable for early-stage drug discovery.

Principle: A concentrated stock solution of the test compound in an organic solvent (e.g., DMSO) is rapidly diluted into an aqueous buffer. The formation of precipitate is monitored over a short period.

Detailed Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (e.g., 10-20 mM) in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the microplate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).

  • Precipitate Detection and Quantification:

    • Nephelometry: Measure the light scattering caused by insoluble particles using a nephelometer. An increase in nephelometric turbidity units (NTU) indicates precipitation.

    • UV-Vis Spectroscopy: After incubation, filter or centrifuge the samples to remove any precipitate. Measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound. A standard curve of the compound in the assay buffer/DMSO mixture is required for quantification.

    • LC-MS/MS: For higher sensitivity and specificity, the concentration of the compound in the filtered or centrifuged supernatant can be determined using a validated LC-MS/MS method.

Thermodynamic Solubility Assay

Thermodynamic solubility, or equilibrium solubility, is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved states. This is a more accurate and physiologically relevant measure of solubility.

Principle: An excess of the solid compound is equilibrated with the solvent of interest over an extended period until the concentration of the dissolved compound no longer changes.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of solid 2-Chlorodibenz[b,f]oxazepin-11(10H)-one to a vial containing the desired solvent (e.g., water, buffer of a specific pH, or a biorelevant medium like Simulated Gastric Fluid or Simulated Intestinal Fluid). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Analyze the concentration of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in the clear supernatant using a suitable analytical method such as:

    • HPLC-UV: A validated HPLC-UV method is commonly used. A calibration curve of the compound in the same solvent should be prepared for accurate quantification.

    • LC-MS/MS: For low solubility compounds or complex matrices, LC-MS/MS provides higher sensitivity and selectivity.

Visualizations

Experimental Workflow for Solubility Screening

The following diagram illustrates a general workflow for determining the solubility of a pharmaceutical intermediate like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Caption: General workflow for kinetic and thermodynamic solubility determination.

This guide provides a framework for understanding and determining the solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. By employing the detailed experimental protocols, researchers can generate the necessary quantitative data to support drug discovery and development activities.

References

Spectral Analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No: 3158-91-6), a key intermediate in the synthesis of pharmaceuticals such as Amoxapine.[1][2][3] This document details expected spectral data, outlines experimental protocols for obtaining this data, and presents a typical synthetic and purification workflow.

Core Compound Properties

PropertyValueReference
Molecular FormulaC₁₃H₈ClNO₂[1][2][4]
Molecular Weight245.66 g/mol [1][2][4]
AppearanceTan Solid[1]
Melting Point242-244 °C[1]
Boiling Point320.8 °C at 760 mmHg[1]
Density1.369 g/cm³[1]

Spectral Data Summary

Quantitative spectral data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is summarized below. It should be noted that while some experimental data is available for related compounds, specific experimental spectra for the title compound are not widely published. Therefore, the following tables include predicted data from spectral databases and should be considered as a reference guide for experimental validation.

Mass Spectrometry (MS)
ParameterValue
Molecular Ion (M⁺)m/z 245 (¹²C₁₃¹H₈³⁵Cl¹⁴N¹⁶O₂)
Isotopic Peak (M+2)m/z 247 (¹²C₁₃¹H₈³⁷Cl¹⁴N¹⁶O₂)
Predicted Major Fragmentsm/z 217, 189, 154
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.2Multiplet7HAromatic Protons
~9.5Singlet1HN-H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~168C=O (Amide)
~150 - 120Aromatic and Olefinic Carbons
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~1680StrongC=O Stretch (Amide)
~1600, 1480Medium-StrongAromatic C=C Stretch
~1250StrongC-O Stretch (Ether)
~850StrongC-Cl Stretch
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Solvent: Methanol

λmax (nm)Molar Absorptivity (ε)
~260-
~290-

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. Ensure the sample is free of particulate matter by centrifugation or filtration.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 300 °C.

    • Injection Volume: 1-2 µL with a splitless time of 0.5 min.

    • Oven Program: Initial temperature of 50 °C for 1 minute, then ramp up to 320 °C at a rate of 10 °C/min, and hold for 2 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[5] Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign protons to their respective positions in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Analyze the chemical shifts to identify the different carbon environments (e.g., carbonyl, aromatic, etc.).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent like methylene chloride.

  • Film Casting: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., N-H, C=O, C-O, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which correspond to electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Synthesis and Purification Workflow

The following diagram illustrates a plausible synthetic route to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, which involves the chlorination of the corresponding dibenzoxazepinone precursor, followed by purification.

Synthesis_and_Purification start Dibenz[b,f][1,4]oxazepin-11(10H)-one reaction Chlorination Reaction (Heat to 95-110°C) start->reaction reagents Chlorinating Agent (e.g., POCl₃) N,N-dimethylaniline Toluene reagents->reaction workup Work-up (Solvent Removal, Aqueous Wash) reaction->workup crude Crude Product workup->crude purification Purification (Recrystallization from Toluene/Petroleum Ether) crude->purification final_product 2-Chlorodibenz[b,f]oxazepin-11(10H)-one purification->final_product analysis Spectral Analysis (MS, NMR, IR, UV-Vis) final_product->analysis

Caption: Synthesis and Purification Workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

References

An In-depth Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key chemical intermediate in the synthesis of psychoactive pharmaceutical compounds. This document details its chemical and physical properties, outlines a likely synthetic protocol, and discusses its significance in drug development.

Core Compound Properties

2-Chlorodibenz[b,f]oxazepin-11(10H)-one, with the CAS number 3158-91-6, is a tricyclic heterocyclic compound.[1][2][3] It is primarily recognized as a crucial intermediate in the synthesis of Amoxapine, a tetracyclic antidepressant.[1][3][4] The structural backbone of this molecule, the dibenzoxazepine scaffold, is a recurring motif in compounds developed for their potential analgesic, antipsychotic, and antidepressant activities.[5]

Physicochemical and Spectral Data

The following tables summarize the key quantitative data available for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Identifier Value Source(s)
CAS Number 3158-91-6[1][2][3]
Molecular Formula C₁₃H₈ClNO₂[1][2][4]
Molecular Weight 245.66 g/mol [1][2][4]
IUPAC Name 8-chloro-5H-benzo[b][2][5]benzoxazepin-6-one[1]
Appearance Tan or milky yellow-brown powder/solid[3][4]
Property Value Source(s)
Melting Point 242-244 °C[3]
Boiling Point 320.8 °C at 760 mmHg[3]
Density 1.369 g/cm³[3]
Flash Point 147.8 °C[3]
Refractive Index 1.629[3]

Synthesis

Inferred Experimental Protocol

The following protocol is a hypothetical but chemically reasonable procedure for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one based on established synthetic methodologies for related compounds.

Step 1: Synthesis of 2-(2-Aminophenoxy)benzoic Acid This step would likely involve a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, between a suitably protected 2-aminophenol and a 2-halobenzoic acid derivative.

Step 2: Intramolecular Cyclization The resulting 2-(2-aminophenoxy)benzoic acid would then undergo an intramolecular cyclization to form the dibenz[b,f]oxazepin-11(10H)-one ring system. This is often achieved by heating in the presence of a dehydrating agent or a catalyst that promotes amide bond formation.

Step 3: Chlorination The final step would be the chlorination of the dibenz[b,f]oxazepin-11(10H)-one core. This can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice for such transformations.[6]

Detailed Hypothetical Procedure for Chlorination (Step 3):

  • Materials: Dibenz[b,f]oxazepin-11(10H)-one, Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, Toluene.

  • Procedure:

    • In a dried three-neck round-bottom flask equipped with a condenser, thermometer, and mechanical stirrer, suspend Dibenz[b,f]oxazepin-11(10H)-one in anhydrous toluene.

    • Add N,N-dimethylaniline as a base.

    • Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension.

    • Heat the reaction mixture to a temperature of 95-110°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • After completion, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene and petroleum ether.[6]

Synthetic Workflow Diagram

G cluster_start Starting Materials 2-Aminophenol_derivative 2-Aminophenol derivative Ullmann_Condensation Ullmann Condensation 2-Aminophenol_derivative->Ullmann_Condensation 2-Halobenzoic_acid_derivative 2-Halobenzoic acid derivative 2-Halobenzoic_acid_derivative->Ullmann_Condensation Intermediate 2-(2-Aminophenoxy)benzoic Acid Ullmann_Condensation->Intermediate Intramolecular_Cyclization Intramolecular Cyclization Intermediate->Intramolecular_Cyclization Dibenzoxazepinone_core Dibenz[b,f]oxazepin-11(10H)-one Intramolecular_Cyclization->Dibenzoxazepinone_core Chlorination Chlorination (e.g., POCl₃) Dibenzoxazepinone_core->Chlorination Final_Product 2-Chlorodibenz[b,f]oxazepin- 11(10H)-one Chlorination->Final_Product

Caption: Inferred synthetic workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Biological Significance and Applications

The primary and well-documented application of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is its role as a key intermediate in the synthesis of the atypical antipsychotic and antidepressant drug, Amoxapine.[1][3][4] The dibenzoxazepine core is of significant interest in medicinal chemistry, with various derivatives being investigated for their potential therapeutic effects.

Currently, there is no publicly available quantitative pharmacological data, such as receptor binding affinities (IC₅₀ or Kᵢ values), specifically for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one itself. Its biological significance is therefore primarily understood in the context of its conversion to pharmacologically active compounds.

Logical Relationship in Drug Development

G Starting_Materials Starting Materials Synthesis Multi-step Synthesis Starting_Materials->Synthesis Intermediate 2-Chlorodibenz[b,f]oxazepin- 11(10H)-one Synthesis->Intermediate Further_Synthesis Further Synthetic Modification Intermediate->Further_Synthesis API Amoxapine (Active Pharmaceutical Ingredient) Further_Synthesis->API Therapeutic_Application Treatment of Depression and Psychosis API->Therapeutic_Application

Caption: Role of the title compound as a key intermediate in drug manufacturing.

Safety and Handling

According to available safety data, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one may cause drowsiness or dizziness.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored in a cool, well-ventilated area away from ignition sources.[4]

Conclusion

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a vital chemical intermediate with a well-established role in the synthesis of the antidepressant Amoxapine. While specific pharmacological data for the intermediate itself is scarce, its dibenzoxazepine core structure is of significant interest in the ongoing development of new therapeutics for central nervous system disorders. The synthetic pathways to this compound are based on established organic chemistry principles, offering a foundation for its efficient production. This guide provides a consolidated resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the manufacturing of several pharmaceutical agents, most notably the antipsychotic drug Loxapine.[1] This document outlines both classical and modern synthetic approaches, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of the reaction pathways.

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one, with the CAS number 3158-91-6, is a tricyclic lactam featuring a dibenzoxazepine core.[2] Its synthesis is a critical step in the production of Loxapine and other related compounds. The methodologies for its preparation have evolved, moving from traditional multi-step processes to more streamlined and sustainable approaches. This guide will explore two prominent synthetic routes: a modern telescopic synthesis involving a reductive amidation and a classical approach based on Ullmann condensation.

Synthetic Pathway 1: Telescopic Synthesis via Reductive Amidation

A contemporary and efficient method for synthesizing 2-Chlorodibenz[b,f]oxazepin-11(10H)-one involves a two-step telescopic process.[3] This pathway begins with a nucleophilic aromatic substitution (SNAAr) reaction, followed by a reductive intramolecular amidation. This approach is advantageous due to its reduced number of intermediate isolation steps, leading to higher overall yields and improved process efficiency.[3]

Experimental Protocol

Step 1: Synthesis of methyl 5-chloro-2-(2-nitrophenoxy)benzoate

To a solution of 2-fluoro-1-nitrobenzene and methyl 5-chloro-2-hydroxybenzoate in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added as a base. The reaction mixture is heated to 90°C for 6 hours. Following the completion of the reaction, a standard aqueous workup is performed to yield the crude product, methyl 5-chloro-2-(2-nitrophenoxy)benzoate, which is used in the subsequent step without further purification.[3]

Step 2: Reductive Intramolecular Amidation

The crude methyl 5-chloro-2-(2-nitrophenoxy)benzoate is dissolved in dimethyl sulfoxide (DMSO). Sodium dithionite (Na₂S₂O₄) is then added, and the mixture is heated to 90°C for 24 hours. This step facilitates both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the desired lactam. The final product, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, is isolated via crystallization.[3]

Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12-fluoro-1-nitrobenzene, methyl 5-chloro-2-hydroxybenzoateK₂CO₃, DMF906- (Crude)
2methyl 5-chloro-2-(2-nitrophenoxy)benzoateNa₂S₂O₄, DMSO902484 (Overall)[3]

Reaction Pathway Diagram

G cluster_0 Telescopic Synthesis via Reductive Amidation A 2-fluoro-1-nitrobenzene C methyl 5-chloro-2-(2-nitrophenoxy)benzoate (Crude Intermediate) A->C K₂CO₃, DMF 90°C, 6h (SNAAr) B methyl 5-chloro-2-hydroxybenzoate B->C D 2-Chlorodibenz[b,f]oxazepin-11(10H)-one C->D Na₂S₂O₄, DMSO 90°C, 24h (Reductive Amidation)

Telescopic synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Synthetic Pathway 2: Classical Synthesis via Ullmann Condensation and Cyclization

A more traditional approach to the synthesis of the dibenzoxazepine core relies on an Ullmann condensation to form the diaryl ether linkage, followed by a series of transformations to construct the lactam ring. While often requiring more steps and harsher conditions, this pathway is a foundational method in the synthesis of such heterocyclic systems.

Conceptual Steps
  • Ullmann Condensation: An aryl halide is coupled with a phenol in the presence of a copper catalyst to form a diaryl ether.

  • Functional Group Manipulation: Subsequent steps would involve the introduction and conversion of functional groups to enable the final cyclization. This could include nitration, reduction, and amidation reactions.

  • Intramolecular Cyclization: The final step involves the formation of the lactam ring, often through the cyclization of an appropriately substituted aminobenzoic acid derivative.

Plausible Experimental Protocol

Step 1: Ullmann Condensation

A mixture of 2-bromobenzoic acid and 2-amino-4-chlorophenol, along with a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate), is heated in a high-boiling solvent such as DMF or nitrobenzene. The reaction would yield 2-(2-amino-4-chlorophenoxy)benzoic acid.

Step 2: Intramolecular Cyclization

The resulting 2-(2-amino-4-chlorophenoxy)benzoic acid is then subjected to cyclization conditions. This is typically achieved by heating in the presence of a dehydrating agent, such as polyphosphoric acid (PPA) or a strong acid like sulfuric acid, to facilitate the intramolecular amide bond formation and yield 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Hypothetical Quantitative Data
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
12-bromobenzoic acid, 2-amino-4-chlorophenolCuI, K₂CO₃, DMF120-15012-2460-70 (Estimated)
22-(2-amino-4-chlorophenoxy)benzoic acidPPA or H₂SO₄100-1404-870-80 (Estimated)

Reaction Pathway Diagram

G cluster_1 Classical Synthesis via Ullmann Condensation E 2-bromobenzoic acid G 2-(2-amino-4-chlorophenoxy)benzoic acid E->G CuI, K₂CO₃, DMF (Ullmann Condensation) F 2-amino-4-chlorophenol F->G H 2-Chlorodibenz[b,f]oxazepin-11(10H)-one G->H PPA or H₂SO₄ (Intramolecular Cyclization)

Classical synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Conclusion

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one can be achieved through various synthetic strategies. The modern telescopic approach offers significant advantages in terms of efficiency and overall yield, making it a preferred method in industrial settings.[3] The classical Ullmann condensation route, while potentially less efficient, demonstrates the fundamental bond-forming reactions that have been historically employed for the construction of such complex heterocyclic scaffolds. The choice of synthetic pathway will ultimately depend on factors such as starting material availability, desired scale, and process optimization goals. Further research into palladium-catalyzed methods, such as the Buchwald-Hartwig amination, may offer even more versatile and milder conditions for the synthesis of this important pharmaceutical intermediate.[4]

References

Technical Guide: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Technical Guide: Synthesis of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is a crucial tricyclic lactam intermediate in the pharmaceutical industry.[3] Its primary significance lies in its role as a key precursor for the synthesis of several atypical antipsychotic drugs, most notably Loxapine and its metabolite, Amoxapine, which is used as an antidepressant.[2][3] The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry, known to interact with various central nervous system receptors.[3] The synthesis of this intermediate is a critical step that dictates the efficiency and purity of the final active pharmaceutical ingredient (API). This guide details the primary synthetic route, starting materials, and experimental protocols for its preparation.

Core Synthetic Strategy: Ullmann Condensation and Cyclization

The most prevalent and industrially scalable synthesis of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one involves a two-step process:

  • Ullmann Condensation: An intermolecular C-O bond formation between an aminophenol and a chlorobenzoic acid derivative.[4][5]

  • Intramolecular Cyclization: A dehydration reaction to form the central seven-membered oxazepine ring.

The key starting materials for this pathway are 2-Aminophenol and 2,4-Dichlorobenzoic acid .

Experimental Workflow and Signaling Pathway

The logical flow of the synthesis proceeds from the starting materials through a key intermediate to the final product. The Ullmann condensation reaction is typically catalyzed by copper.[1][4]

Gcluster_0Starting Materialscluster_1Key Intermediatecluster_2Final ProductA2-AminophenolC2-(2-Amino-4-chlorophenoxy)benzoic acidA->CUllmann Condensation(Cu Catalyst, Base)B2,4-Dichlorobenzoic AcidB->CD2-Chlorodibenz[b,f]oxazepin-11(10H)-oneC->DIntramolecularCyclization (Dehydration)

Fig. 1: Synthetic workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Data Presentation: Starting Material Properties

A clear understanding of the physical and chemical properties of the starting materials is essential for process control and safety.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminophenol95-55-6C₆H₇NO109.13174
2,4-Dichlorobenzoic acid50-84-0C₇H₄Cl₂O₂191.01164
Final Product 3158-91-6 C₁₃H₈ClNO₂ 245.66 242-244 [2]

Detailed Experimental Protocols

The following protocols are based on established synthetic methods for related dibenzoxazepine structures.

Step 1: Synthesis of 2-(2-Amino-4-chlorophenoxy)benzoic acid (Intermediate)

This step is an Ullmann condensation reaction.

  • Reagents and Materials:

    • 2-Aminophenol

    • 2,4-Dichlorobenzoic acid

    • Potassium Carbonate (K₂CO₃)

    • Copper(I) Iodide (CuI) or Copper powder

    • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

    • Hydrochloric Acid (HCl) for workup

    • Water (H₂O)

  • Procedure:

    • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,4-Dichlorobenzoic acid, 2-Aminophenol, and Potassium Carbonate in a suitable solvent like DMF.

    • Add a catalytic amount of Copper(I) Iodide.

    • Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours until TLC or HPLC analysis indicates the consumption of starting materials.

    • Cool the reaction mixture to room temperature and pour it into a large volume of water.

    • Acidify the aqueous mixture with concentrated HCl to a pH of ~2. This will precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude 2-(2-Amino-4-chlorophenoxy)benzoic acid is obtained.

Step 2: Synthesis of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (Final Product)

This step involves an intramolecular cyclization via dehydration.

  • Reagents and Materials:

    • 2-(2-Amino-4-chlorophenoxy)benzoic acid (from Step 1)

    • Polyphosphoric acid (PPA) or another dehydrating agent (e.g., Phosphorus oxychloride, POCl₃)[6]

    • Ice-water for workup

  • Procedure:

    • Add the crude intermediate from Step 1 to Polyphosphoric acid in a reaction vessel.

    • Heat the mixture with stirring to a temperature range of 100-160 °C. The reaction is typically monitored by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture slightly and carefully pour it onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid.

    • Filter the solid, wash it extensively with water until the filtrate is neutral, and then wash with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove colored impurities.

    • Dry the final product, 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one, under vacuum. The product is typically a tan or off-white solid.[2][7]

Conclusion

The synthesis of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one from 2-aminophenol and 2,4-dichlorobenzoic acid is a robust and well-established method. Careful control of reaction parameters, particularly temperature and reaction time in both the Ullmann condensation and the cyclization steps, is critical for achieving high yield and purity. This intermediate remains a cornerstone in the manufacturing of important CNS-active pharmaceuticals, making its efficient synthesis a subject of ongoing importance in process chemistry and drug development.

An In-depth Technical Guide to the Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives. This core scaffold is a key intermediate in the preparation of pharmaceutically active compounds, most notably the atypical antipsychotic loxapine and its N-demethylated metabolite, the antidepressant amoxapine.[1][2][3] This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the key pharmacological signaling pathways associated with these compounds.

Core Synthesis Strategies

The construction of the tricyclic dibenz[b,f]oxazepine ring system is principally achieved through two well-established synthetic methodologies: the Ullmann condensation and, to a lesser extent, the Buchwald-Hartwig amination. Both reactions are powerful tools for the formation of the critical aryl ether and aryl amine bonds that constitute the core structure.

A common and industrially relevant approach involves the Ullmann condensation to form a diaryl ether intermediate, followed by cyclization to yield the desired lactam.[4] A key precursor in this route is 2-(2-amino-4-chlorophenoxy)benzoic acid. An alternative strategy that can be employed is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the core structure and a key derivative.

Protocol 1: Synthesis of 2-Chlorodibenz[b,f][5][7]oxazepin-11(10H)-one

This synthesis involves a multi-step process commencing with an Ullmann condensation followed by reduction and cyclization.

Step 1: Synthesis of 2-(4-Chloro-2-nitrophenoxy)benzoic acid

  • Reaction: Ullmann Condensation

  • Reactants: 2-Chlorobenzoic acid and 4-chloro-2-nitrophenol.

  • Procedure: A mixture of 2-chlorobenzoic acid, 4-chloro-2-nitrophenol, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF) is heated.[4] The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the condensation. The reaction mixture is heated at elevated temperatures (often exceeding 150 °C) for several hours. Upon completion, the mixture is cooled, acidified, and the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-(2-Amino-4-chlorophenoxy)benzoic acid

  • Reaction: Reduction of the nitro group.

  • Procedure: The 2-(4-chloro-2-nitrophenoxy)benzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), is used to reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst or iron salts, and the product is isolated by precipitation or extraction.

Step 3: Synthesis of 2-Chlorodibenz[b,f][5][7]oxazepin-11(10H)-one

  • Reaction: Intramolecular cyclization (lactamization).

  • Procedure: 2-(2-Amino-4-chlorophenoxy)benzoic acid is heated in a high-boiling solvent, often with a dehydrating agent or catalyst such as polyphosphoric acid (PPA).[8] The intramolecular condensation between the amino group and the carboxylic acid group leads to the formation of the central seven-membered lactam ring. The reaction is typically carried out at temperatures ranging from 100-160 °C for several hours.[8] After cooling, the reaction mixture is poured into water, and the precipitated solid product is collected by filtration, washed, and purified by recrystallization.

Protocol 2: Synthesis of Loxapine (a 2-Chlorodibenz[b,f]oxazepin-11(10H)-one derivative)

Loxapine is synthesized from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Step 1: Chlorination of the Lactam

  • Reaction: Conversion of the lactam to a chloroimine.

  • Procedure: 2-Chlorodibenz[b,f][5][7]oxazepin-11(10H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of an organic base like N,N-dimethylaniline.[9] This reaction converts the lactam carbonyl group into a more reactive chloroimine intermediate.

Step 2: Amination

  • Reaction: Nucleophilic substitution with N-methylpiperazine.

  • Procedure: The chloroimine intermediate is then reacted with N-methylpiperazine. The piperazine nitrogen acts as a nucleophile, displacing the chlorine atom to form loxapine. The reaction is typically carried out in an inert solvent. After the reaction is complete, the product is isolated and purified, often as a salt (e.g., succinate) for improved stability and solubility.

Quantitative Data

The following tables summarize key quantitative data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its key derivatives, loxapine and amoxapine.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Chlorodibenz[b,f][5][7]oxazepin-11(10H)-one3158-91-6C₁₃H₈ClNO₂245.66242-244
Loxapine1977-10-2C₁₈H₁₈ClN₃O327.81109-110
Amoxapine14028-44-5C₁₇H₁₆ClN₃O313.78177-178

Table 2: Receptor Binding Affinities (Ki, nM) of Loxapine and Amoxapine

ReceptorLoxapineAmoxapine
Dopamine D₁Moderate AffinityLow Affinity
Dopamine D₂<100<100
Serotonin 5-HT₁<1000<1000
Serotonin 5-HT₂A<100<100
Adrenergic α₁<100<100
Adrenergic α₂<1000<1000
Muscarinic<10000<10000
Data compiled from multiple sources indicating relative affinities.[7]

Signaling Pathways and Experimental Workflows

The therapeutic effects of loxapine and amoxapine are primarily attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[10][11] The following diagrams illustrate the synthetic workflow and the pharmacological mechanism of action.

G cluster_0 Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Ullmann_Condensation Ullmann Condensation (Cu catalyst, base) 2-Chlorobenzoic_acid->Ullmann_Condensation 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol->Ullmann_Condensation Intermediate_1 2-(4-Chloro-2-nitrophenoxy)benzoic acid Ullmann_Condensation->Intermediate_1 Reduction Reduction (e.g., Fe/AcOH) Intermediate_1->Reduction Intermediate_2 2-(2-Amino-4-chlorophenoxy)benzoic acid Reduction->Intermediate_2 Cyclization Intramolecular Cyclization (e.g., PPA, heat) Intermediate_2->Cyclization Final_Product 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Cyclization->Final_Product

Caption: Synthetic workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

G cluster_1 Pharmacological Action of Loxapine/Amoxapine Loxapine_Amoxapine Loxapine / Amoxapine D2_Receptor Dopamine D2 Receptor Loxapine_Amoxapine->D2_Receptor binds to 5HT2A_Receptor Serotonin 5-HT2A Receptor Loxapine_Amoxapine->5HT2A_Receptor binds to Dopaminergic_Signaling Dopaminergic Neurotransmission D2_Receptor->Dopaminergic_Signaling inhibits Serotonergic_Signaling Serotonergic Neurotransmission 5HT2A_Receptor->Serotonergic_Signaling inhibits Blockade Antagonism/Blockade Therapeutic_Effect Antipsychotic & Antidepressant Effects Dopaminergic_Signaling->Therapeutic_Effect modulation leads to Serotonergic_Signaling->Therapeutic_Effect modulation leads to

Caption: Signaling pathway of Loxapine and Amoxapine.

Conclusion

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives is a well-established field with robust synthetic methodologies. The core structure serves as a versatile platform for the development of neurologically active compounds. The primary mechanism of action for the key derivatives, loxapine and amoxapine, involves the modulation of dopaminergic and serotonergic pathways through the blockade of D₂ and 5-HT₂A receptors. This guide provides a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed synthetic insights and pharmacological context. Further research into this scaffold could lead to the development of novel therapeutics with improved efficacy and side-effect profiles.

References

The Dibenzoxazepine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The dibenzoxazepine scaffold, a tricyclic heterocyclic system, represents a cornerstone in medicinal chemistry, giving rise to a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities associated with this privileged core structure. We will delve into the key therapeutic areas where dibenzoxazepine derivatives have made a significant impact, including their roles as antipsychotics, anticonvulsants, anticancer, and antibacterial agents. This document will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the dibenzoxazepine scaffold, thereby fostering further innovation in the design and development of novel therapeutics.

Introduction: The Architectural Significance of the Dibenzoxazepine Core

The dibenzoxazepine nucleus, characterized by a central seven-membered oxazepine ring fused to two benzene rings, provides a rigid yet conformationally adaptable framework. This unique three-dimensional architecture allows for precise spatial orientation of various substituents, facilitating interactions with a wide range of biological targets. The inherent physicochemical properties of this scaffold, including its lipophilicity and hydrogen bonding capacity, contribute to its favorable pharmacokinetic profiles, enabling effective penetration of biological membranes, including the blood-brain barrier.

The versatility of the dibenzoxazepine scaffold lies in its amenability to chemical modification at multiple positions. Strategic derivatization of the nitrogen and aromatic rings has led to the development of compounds with fine-tuned potencies, selectivities, and reduced off-target effects. This guide will explore the biological consequences of these structural modifications across different therapeutic modalities.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Pathways

Perhaps the most well-established therapeutic application of the dibenzoxazepine scaffold is in the treatment of psychosis, particularly schizophrenia.[1] Key drugs such as loxapine and its metabolite amoxapine (which is also used as an antidepressant) are exemplars of this class.[2][3]

Mechanism of Action

The antipsychotic effects of dibenzoxazepine derivatives are primarily attributed to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[4] The dual blockade of these receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects compared to traditional neuroleptics that primarily target D2 receptors.[2][5]

Loxapine, for instance, exhibits a high affinity for both D2 and 5-HT2A receptors.[6] Its interaction with these and other receptors, such as dopamine D1, D4, histamine H1, and muscarinic M1 receptors, contributes to its overall pharmacological profile.[4][5] The relative affinity for D2 and 5-HT2A receptors is a critical determinant of a drug's "atypicality" and its therapeutic efficacy against both positive and negative symptoms of schizophrenia.[2]

Below is a diagram illustrating the proposed mechanism of action for dibenzoxazepine-based antipsychotics.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Modulates 5HT2A_Receptor->Signal_Transduction Modulates Therapeutic_Effect Antipsychotic Effect Signal_Transduction->Therapeutic_Effect Dibenzoxazepine Dibenzoxazepine (e.g., Loxapine) Dibenzoxazepine->D2_Receptor Antagonizes Dibenzoxazepine->5HT2A_Receptor Antagonizes

Caption: Antipsychotic mechanism of dibenzoxazepines.

Structure-Activity Relationship (SAR)

The antipsychotic potency and receptor binding profile of dibenzoxazepine derivatives are highly dependent on their substitution patterns. Key structural features influencing activity include:

  • The Piperazine Side Chain: The nature of the substituent on the distal nitrogen of the piperazine ring is crucial. For example, the N-methyl group in loxapine is important for its activity.

  • Ring Substituents: Halogenation or other substitutions on the aromatic rings can modulate receptor affinity and selectivity.

  • The Tricyclic Core: The dibenzoxazepine core itself provides the necessary scaffold for optimal interaction with the receptor binding pockets.

CompoundR1R2D2 Ki (nM)5-HT2A Ki (nM)
LoxapineClH10-202-10
AmoxapineClH (metabolite)20-501-5
Clozapine (analog)ClH100-2005-20

Table 1: Receptor Binding Affinities of Loxapine and Related Compounds. Data compiled from multiple sources.[2][6]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for dopamine D2 and serotonin 5-HT2A receptors.

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing human recombinant D2 or 5-HT2A receptors.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A), and varying concentrations of the test dibenzoxazepine derivative.

    • For non-specific binding determination, add a high concentration of a known unlabeled antagonist (e.g., haloperidol for D2, ketanserin for 5-HT2A).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Recent research has unveiled the promising potential of the dibenzoxazepine scaffold in oncology.[7] Derivatives of this core have demonstrated cytotoxic activity against various cancer cell lines, including breast, leukemia, and colon cancer.[8][9][10]

Mechanism of Action

The anticancer effects of dibenzoxazepine derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9] Some compounds have been shown to induce apoptosis by activating effector caspases, such as caspase-3, and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] Furthermore, these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[9]

Anticancer_Mechanism cluster_pathways Cellular Effects Dibenzoxazepine_Derivative Dibenzoxazepine Derivative Cancer_Cell Cancer Cell Dibenzoxazepine_Derivative->Cancer_Cell Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Cancer_Cell->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cancer_Cell->Apoptosis_Induction Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cell_Death Bax_Activation Bax Activation Apoptosis_Induction->Bax_Activation Bcl2_Downregulation Bcl-2 Downregulation Apoptosis_Induction->Bcl2_Downregulation Caspase3_Activation Caspase-3 Activation Bax_Activation->Caspase3_Activation Bcl2_Downregulation->Caspase3_Activation Caspase3_Activation->Cell_Death

Caption: Anticancer mechanism of dibenzoxazepines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][6]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the dibenzoxazepine test compound in the culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Antibacterial and Anticonvulsant Activities: Expanding the Therapeutic Horizon

Beyond their established roles in CNS disorders and emerging potential in oncology, dibenzoxazepine derivatives have also demonstrated promising antibacterial and anticonvulsant activities.

Antibacterial Activity

Several dibenzoxazepine derivatives have shown inhibitory activity against various bacterial strains, including multidrug-resistant pathogens.[11][12] The mechanism of action for their antibacterial effects is still under investigation but may involve the inhibition of essential bacterial enzymes like DNA gyrase.[11]

Anticonvulsant Activity

The structural similarity of dibenzoxazepines to other tricyclic anticonvulsants has prompted the investigation of their efficacy in seizure models.[13][14] The maximal electroshock (MES) seizure test is a common preclinical model used to evaluate the anticonvulsant potential of new chemical entities.[11][15]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This in vivo assay is used to identify compounds that can prevent the spread of seizures.[15]

  • Animal Preparation:

    • Use adult male mice or rats, acclimatized to the laboratory conditions.

    • Divide the animals into groups, including a control group and groups for different doses of the test compound.

  • Drug Administration:

    • Administer the dibenzoxazepine test compound, a vehicle control, or a positive control (e.g., phenytoin) to the respective animal groups via an appropriate route (e.g., intraperitoneal or oral).

    • Allow for a predetermined absorption time before inducing seizures.

  • Seizure Induction:

    • Apply a drop of a local anesthetic and a saline solution to the corneas of the animal.

    • Deliver a brief, high-frequency electrical stimulus through corneal electrodes using an electroconvulsive shock apparatus.

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the presence and duration of the tonic hindlimb extension phase of the seizure.

    • An animal is considered protected if the tonic hindlimb extension is abolished.

  • Data Analysis:

    • Calculate the percentage of protected animals in each group.

    • Determine the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

Conclusion and Future Perspectives

The dibenzoxazepine scaffold has proven to be a remarkably fruitful source of therapeutic agents with a wide spectrum of biological activities. Its privileged structure has been successfully exploited to develop drugs for complex CNS disorders and shows immense promise in the fields of oncology and infectious diseases. The continued exploration of this versatile core, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse activities of dibenzoxazepine derivatives, which will enable the rational design of more selective and potent drug candidates.

References

In-Vitro Studies of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro studies, including quantitative data and specific experimental protocols for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, are not extensively available in the public domain. This guide provides a comprehensive overview based on its chemical properties and the well-documented in-vitro pharmacology of its close structural analogs, Amoxapine and Loxapine. The information herein is intended to serve as a predictive framework for guiding future in-vitro investigations of this compound.

Executive Summary

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tricyclic heterocyclic compound belonging to the dibenzoxazepine class. It is a key intermediate in the synthesis of the atypical antipsychotic and antidepressant drug Amoxapine.[1] Given its structural similarity to Amoxapine and Loxapine, it is hypothesized that 2-Chlorodibenz[b,f]oxazepin-11(10H)-one may possess activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This technical guide summarizes the known chemical and physical properties of the compound, presents inferred biological targets based on related molecules, provides a general experimental protocol for a foundational in-vitro assay, and visualizes a potential signaling pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented in Table 1. This data is crucial for designing and executing in-vitro experiments, including determining appropriate solvents and concentrations.

PropertyValue
CAS Number 3158-91-6
Molecular Formula C13H8ClNO2
Molecular Weight 245.66 g/mol
Appearance Tan Solid
Melting Point 242-244 °C
Boiling Point 320.8 °C at 760 mmHg
Density 1.369 g/cm³

Predicted In-Vitro Biological Activity

Based on the pharmacology of Amoxapine and Loxapine, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is predicted to interact with several key central nervous system receptors. The primary mechanism of action for these related compounds involves the antagonism of dopamine and serotonin receptors.[2][3]

Predicted Receptor Binding Profile

The predicted receptor binding affinities for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one are inferred from published data on Amoxapine and Loxapine. It is anticipated that the compound will exhibit antagonist activity at the following receptors:

  • Dopamine D2 Receptors: Loxapine and the active metabolite of Amoxapine, 7-hydroxyamoxapine, are potent D2 receptor antagonists.[4][5] This is a key mechanism for their antipsychotic effects.

  • Serotonin 5-HT2A Receptors: Both Amoxapine and Loxapine show high affinity for 5-HT2A receptors, acting as antagonists.[2][6] This activity is characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects.

  • Other Receptors: Amoxapine and Loxapine also interact with other receptors, including other dopamine receptor subtypes (D4), other serotonin receptor subtypes, and adrenergic receptors.[7][8] Amoxapine is also known to inhibit the reuptake of norepinephrine and serotonin.[9][10]

A summary of the in-vitro receptor binding data for Loxapine is provided in Table 2 as a reference.

ReceptorLoxapine Kb (nM)
D2< 2
5-HT2A< 2
D112-29
D412-29
D512-29
5-HT2C12-29
D3> 1000
5-HT1A> 1000
5-HT4> 1000
5-HT6> 1000
5-HT7> 1000

Data from Corpet et al., 2017.[4]

Proposed Experimental Protocols

To elucidate the in-vitro pharmacological profile of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a tiered experimental approach is recommended. This should begin with foundational receptor binding assays followed by functional cell-based assays.

Radioligand Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one for a target receptor (e.g., human D2 or 5-HT2A receptors) expressed in a recombinant cell line.

Objective: To determine the inhibition constant (Ki) of the test compound for the target receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Test compound: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding competitor (for non-specific binding).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Proposed In-Vitro Characterization Workflow

The following diagram outlines a logical workflow for the in-vitro characterization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

G cluster_0 Initial Screening cluster_1 Functional Activity cluster_2 Cellular Effects cluster_3 Further Characterization Receptor_Binding_Assay Receptor Binding Assays (Dopamine & Serotonin Receptor Panels) Functional_Assays Functional Assays (e.g., Calcium Mobilization, cAMP) Receptor_Binding_Assay->Functional_Assays Determine Affinity Cell_Viability Cell Viability/Toxicity Assays (e.g., MTT, LDH) Functional_Assays->Cell_Viability Confirm Mechanism Transporter_Assays Monoamine Transporter Uptake Assays (NET, SERT) Cell_Viability->Transporter_Assays Assess Safety

Proposed workflow for in-vitro characterization.
Hypothesized Signaling Pathway

This diagram illustrates the hypothesized intracellular signaling pathway following the antagonism of D2 and 5-HT2A receptors by 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, based on the known mechanisms of its analogs.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Compound 2-Chlorodibenz[b,f]oxazepin-11(10H)-one D2R D2 Receptor Compound->D2R Antagonism 5HT2AR 5-HT2A Receptor Compound->5HT2AR Antagonism AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C 5HT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

References

Unveiling the Profile of a Key Pharmaceutical Intermediate: A Technical Guide to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tricyclic compound that serves as a crucial intermediate in the synthesis of pharmacologically active molecules, most notably the atypical antidepressant and antipsychotic agent, Amoxapine.[1][2] While direct pharmacological data on 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is scarce due to its primary role as a precursor, its chemical scaffold is integral to the therapeutic effects of its derivatives. This technical guide provides a comprehensive overview of the pharmacological profile of Amoxapine, the principal derivative of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, to illuminate the structure-activity relationships and therapeutic potential of this class of compounds. The guide details receptor binding affinities, functional activities, and the associated signaling pathways, supported by experimental methodologies.

Introduction

The dibenz[b,f]oxazepine core structure is a privileged scaffold in medicinal chemistry, forming the basis for a range of centrally acting agents.[3] 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS 3158-91-6) is a key building block in the synthesis of Amoxapine, a second-generation antidepressant with a unique pharmacological profile that includes both antidepressant and neuroleptic properties.[1][4][5] Understanding the pharmacological characteristics of Amoxapine provides valuable insights into the potential of other derivatives that can be synthesized from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Pharmacological Profile of Amoxapine

The therapeutic effects of Amoxapine are attributed to its multifaceted interactions with various neurotransmitter systems.[6][7] It functions as a potent inhibitor of both norepinephrine and serotonin reuptake and as an antagonist at several key receptors.[7][8]

Receptor Binding Affinity

The affinity of Amoxapine for various neurotransmitter receptors has been characterized through radioligand binding assays. The binding affinities (Ki) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

Receptor SubtypeKi (nM)Reference
Serotonin Receptors
5-HT2A0.5 - 2.1[9]
5-HT2C2.6[9]
5-HT618[9]
5-HT731[9]
5-HT1A>1,000[9]
Dopamine Receptors
D216 - 40[9][10]
D418[9]
D1>1,000[10]
Adrenergic Receptors
α1-Adrenergic14 - 50[9][10]
Histamine Receptors
H11.3 - 25[9]
Muscarinic Receptors
M1>1,000[9]

Table 1: Receptor Binding Affinities of Amoxapine

Monoamine Transporter Inhibition

Amoxapine is a potent inhibitor of norepinephrine and a moderate inhibitor of serotonin reuptake, which is a primary mechanism for its antidepressant effects.[8]

TransporterKd (nM)Reference
Norepinephrine Transporter (NET)16[8]
Serotonin Transporter (SERT)58[8]

Table 2: Monoamine Transporter Inhibition Constants for Amoxapine

Signaling Pathways

The pharmacological actions of Amoxapine are mediated through its influence on various intracellular signaling cascades. Its antagonist activity at D2 and 5-HT2A receptors, and its inhibition of monoamine reuptake, modulate key pathways involved in mood and psychosis.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NET NET SERT SERT NE Norepinephrine NE->NET SER Serotonin SER->SERT D2R D2 Receptor AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibits HT2AR 5-HT2A Receptor PLC PLC HT2AR->PLC Activates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate GeneExpression Gene Expression Ca_PKC->GeneExpression Modulates CREB->GeneExpression Modulates Amoxapine Amoxapine Amoxapine->NET Inhibits Amoxapine->SERT Inhibits Amoxapine->D2R Antagonizes Amoxapine->HT2AR Antagonizes

Caption: Amoxapine's multifaceted mechanism of action.

Experimental Protocols

The following are generalized protocols for key assays used to determine the pharmacological profile of compounds like Amoxapine.

Radioligand Binding Assay (for Receptor Affinity)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

G start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radioligand and test compound (e.g., Amoxapine) at various concentrations prepare_membranes->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[11]

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound.[11]

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.[12]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11]

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]

Cyclic AMP (cAMP) Functional Assay (for G-protein Coupled Receptor Activity)

This assay measures the ability of a compound to modulate the production of the second messenger cAMP, indicating its agonist or antagonist activity at G-protein coupled receptors (GPCRs).

G start Start culture_cells Culture cells expressing the target GPCR start->culture_cells incubate_compound Incubate cells with the test compound (e.g., Amoxapine) culture_cells->incubate_compound stimulate_cells Stimulate cells with an agonist (for antagonist testing) incubate_compound->stimulate_cells lyse_cells Lyse cells to release intracellular cAMP stimulate_cells->lyse_cells detect_cAMP Detect and quantify cAMP levels (e.g., using HTRF or ELISA) lyse_cells->detect_cAMP analyze Analyze data to determine EC50 or IC50 detect_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP functional assay.

Detailed Methodology:

  • Cell Culture: Cells stably or transiently expressing the GPCR of interest (e.g., 5-HT₁A or D₂) are cultured in multi-well plates.[14][15]

  • Compound Incubation: The cells are pre-incubated with the test compound at various concentrations.[15]

  • Stimulation (for antagonist mode): For antagonist assays, the cells are then stimulated with a known agonist for the receptor to induce a change in cAMP levels.[16] For agonist assays, this step is omitted.

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.[16]

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16]

  • Data Analysis: The results are used to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Conclusion

While 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is primarily recognized as a synthetic intermediate, the pharmacological profile of its principal derivative, Amoxapine, underscores the therapeutic potential of the dibenz[b,f]oxazepine scaffold. The dual action of Amoxapine as a monoamine reuptake inhibitor and a receptor antagonist, particularly at serotonergic and dopaminergic receptors, provides a foundation for its efficacy in treating depression and psychosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this class of compounds, facilitating further exploration and the development of novel therapeutics.

References

Methodological & Application

Synthesis of Amoxapine from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Amoxapine, a tricyclic antidepressant, from the key intermediate 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Amoxapine is the N-demethylated metabolite of the antipsychotic drug Loxapine and is utilized in the management of major depressive disorder.[1][2] The synthesis involves a two-step process: the activation of the lactam functionality of the starting material, followed by nucleophilic substitution with piperazine. This guide is intended to provide researchers and drug development professionals with a comprehensive resource for the laboratory-scale preparation of Amoxapine.

Introduction

Amoxapine is a second-generation tricyclic antidepressant that exhibits a rapid onset of action.[2] Structurally, it is a dibenzoxazepine derivative and is closely related to the antipsychotic Loxapine.[2] The primary mechanism of action of Amoxapine involves the inhibition of norepinephrine reuptake, with a lesser effect on serotonin reuptake. It also possesses dopamine receptor blocking activity, which contributes to its unique pharmacological profile.[2] The synthesis of Amoxapine from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a key process in its manufacturing, and a thorough understanding of the reaction parameters is crucial for successful and efficient production.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and Amoxapine

Property2-Chlorodibenz[b,f]oxazepin-11(10H)-oneAmoxapine
Molecular Formula C₁₃H₈ClNO₂C₁₇H₁₆ClN₃O
Molecular Weight 245.66 g/mol 313.78 g/mol
CAS Number 3158-91-614028-44-5
Appearance Milky yellow-brown powderWhite to light yellowish-white crystalline powder
Melting Point Not specified175-176 °C or 178.0-182.0 °C
Solubility Not specifiedFreely soluble in acetic acid, slightly soluble in ethanol and diethyl ether, practically insoluble in water

Data sourced from multiple chemical suppliers and literature.

Synthesis of Amoxapine

The synthesis of Amoxapine from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one proceeds via a two-step reaction pathway. The first step involves the conversion of the lactam in the starting material to a more reactive intermediate, typically an imino chloride, using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The second step is the nucleophilic substitution of the chloro group by piperazine to yield Amoxapine.

Reaction Pathway

Amoxapine Synthesis Pathway Reaction Pathway for the Synthesis of Amoxapine A 2-Chlorodibenz[b,f]oxazepin-11(10H)-one B 11-Chloro-2-chlorodibenz[b,f]oxazepine (Intermediate) A->B POCl₃ or PCl₅ Toluene, Reflux C Amoxapine B->C Piperazine Toluene, Reflux Experimental Workflow Experimental Workflow for Amoxapine Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Amoxapine Synthesis cluster_2 Purification A Reactants: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one POCl₃/PCl₅ Toluene B Reaction at Reflux (4-6 hours) A->B C Solvent Removal (Vacuum) B->C D Crude Intermediate C->D E Reactants: Crude Intermediate Piperazine Toluene D->E F Reaction at Reflux (12-24 hours) E->F G Work-up: Filtration, Washing F->G H Crude Amoxapine G->H I Recrystallization H->I J Pure Amoxapine I->J

References

Application Notes and Protocols: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the development of various pharmaceutical compounds, including the atypical antipsychotic Amoxapine. The synthesis is a multi-step process involving an Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group, and concluding with an intramolecular cyclization to yield the target molecule. This guide presents a comprehensive overview of the reaction conditions, detailed experimental procedures, and data presented in a clear, tabular format for ease of reference.

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a crucial building block in medicinal chemistry and drug development. Its tricyclic structure is a common scaffold in a variety of centrally acting agents. A robust and well-documented synthetic protocol is essential for researchers engaged in the synthesis of derivatives of this compound for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. The following sections detail the primary synthetic pathway and provide step-by-step protocols for its successful implementation.

Synthetic Pathway Overview

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is typically achieved through a three-step sequence, as illustrated in the workflow diagram below. The key transformations include an Ullmann condensation, a nitro group reduction, and an acid-catalyzed intramolecular cyclization.

Synthesis_Workflow General Synthesis Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Intramolecular Cyclization A 2-Chlorophenol C 2-(4-Chloro-2-nitrophenoxy)benzoic acid derivative (Intermediate 1) A->C Base, Cu Catalyst B 2,5-Dichloronitrobenzene B->C D Intermediate 1 E 2-(2-Amino-4-chlorophenoxy)benzoic acid derivative (Intermediate 2) D->E Reducing Agent (e.g., Hydrazine Hydrate) F Intermediate 2 G 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (Final Product) F->G Acid Catalyst (e.g., Polyphosphoric Acid)

Caption: General three-step synthesis workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Reaction Conditions

The following table summarizes the key reaction conditions for each step of the synthesis. These parameters are critical for achieving optimal yield and purity of the final product.

StepReaction TypeKey Reagents & CatalystsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
1Ullmann Condensation2-Chlorophenol, 2,5-Dichloronitrobenzene, Base (e.g., K₂CO₃), Cu CatalystHigh-boiling polar solvent (e.g., DMF, NMP)120-16012-2470-85
2Nitro Group ReductionIntermediate 1, Hydrazine Hydrate, FeCl₃·6H₂O, Activated CarbonEthanol80-903-585-95
3Intramolecular CyclizationIntermediate 2, Polyphosphoric Acid (PPA)None (PPA as solvent)100-1402-480-90

Experimental Protocols

Step 1: Synthesis of 2-(4-Chloro-2-nitrophenoxy)benzoic acid (Intermediate 1) - Ullmann Condensation

This procedure outlines the copper-catalyzed coupling of 2-chlorophenol and 2,5-dichloronitrobenzene.

Materials:

  • 2-Chlorophenol

  • 2,5-Dichloronitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorophenol (1.0 eq), 2,5-dichloronitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to 2-chlorophenol.

  • Add copper(I) iodide (0.1 eq) to the reaction mixture.

  • Heat the mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-chloro-2-nitrophenoxy)benzoic acid.

Step 2: Synthesis of 2-(2-Amino-4-chlorophenoxy)benzoic acid (Intermediate 2) - Nitro Group Reduction

This protocol details the reduction of the nitro group of Intermediate 1 to an amine.

Materials:

  • 2-(4-Chloro-2-nitrophenoxy)benzoic acid (Intermediate 1)

  • Ethanol

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Activated Carbon

  • Hydrazine hydrate (85%)

  • Sodium Hydroxide (NaOH) solution (30%)

Procedure:

  • In a round-bottom flask, suspend Intermediate 1 (1.0 eq) in ethanol.

  • Add iron(III) chloride hexahydrate (catalytic amount) and activated carbon.

  • Adjust the pH of the mixture to 7.5-9.5 with a 30% sodium hydroxide solution.

  • Heat the mixture to 80-90 °C under reflux.

  • Slowly add hydrazine hydrate (85%, 2.0-3.0 eq) dropwise over a period of 2 hours.

  • Continue to reflux for an additional 3 hours after the addition is complete.

  • Filter the hot reaction mixture to remove the catalyst and activated carbon.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and stir for 30 minutes.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield 2-(2-amino-4-chlorophenoxy)benzoic acid.

Step 3: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one - Intramolecular Cyclization

This final step involves the acid-catalyzed cyclization of Intermediate 2 to form the desired tricyclic product. This protocol is adapted from a similar synthesis of a thiazepine analog.[1]

Materials:

  • 2-(2-Amino-4-chlorophenoxy)benzoic acid (Intermediate 2)

  • Polyphosphoric Acid (PPA)

Procedure:

  • Place Intermediate 2 (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA) in a weight ratio of approximately 1:8 to 1:10 (Intermediate 2:PPA).

  • Heat the mixture with stirring to 100-120 °C for 2-4 hours. The cyclization is typically complete within this timeframe.[1]

  • Cool the reaction mixture to approximately 50 °C and slowly add water to hydrolyze the PPA. This should be done cautiously as the reaction is exothermic.

  • Heat the aqueous mixture to 90-100 °C for 1-2 hours to ensure complete hydrolysis.[1]

  • Cool the mixture to room temperature (25-30 °C), which should result in the precipitation of the crude product.[1]

  • Collect the crude product by suction filtration and wash thoroughly with water.

  • For purification, suspend the crude product in methanol and reflux for 1-2 hours.[1]

  • Cool the suspension and collect the purified product by suction filtration.

  • Wash the product with cold methanol and dry in a vacuum oven at 70-80 °C for 5-6 hours to obtain 2-Chlorodibenz[b,f]oxazepin-11(10H)-one as a solid.[1]

Signaling Pathways and Applications

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a precursor to Amoxapine, an atypical antipsychotic that primarily acts as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors. Its metabolites also inhibit the reuptake of norepinephrine, contributing to its antidepressant effects. The dibenzoxazepine scaffold is therefore of significant interest in the development of new modulators of these key neurotransmitter systems.

Signaling_Pathway Pharmacological Target Pathway of Amoxapine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Effects Amoxapine Amoxapine NE_Reuptake Norepinephrine Reuptake Transporter Amoxapine->NE_Reuptake Inhibits Antidepressant Antidepressant Effect NE_Reuptake->Antidepressant Increased Synaptic Norepinephrine D2_Receptor Dopamine D2 Receptor Antipsychotic Antipsychotic Effect D2_Receptor->Antipsychotic HT2A_Receptor Serotonin 5-HT2A Receptor HT2A_Receptor->Antipsychotic Amoxapine2 Amoxapine Amoxapine2->D2_Receptor Antagonizes Amoxapine2->HT2A_Receptor Antagonizes

Caption: Simplified signaling pathway for Amoxapine, a key derivative of the title compound.

Conclusion

The synthetic route and protocols provided in this document offer a comprehensive guide for the preparation of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Adherence to the detailed reaction conditions is crucial for achieving high yields and purity. This information is intended to support researchers in the fields of medicinal chemistry and drug development in their efforts to synthesize and explore the therapeutic potential of novel dibenzoxazepine derivatives.

References

Application Note and Protocol: Purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antidepressant Amoxapine.[1][2][3] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, employing standard laboratory techniques such as recrystallization and column chromatography. Additionally, it outlines analytical methods for purity assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

PropertyValueReference
CAS Number 3158-91-6[1][4]
Molecular Formula C₁₃H₈ClNO₂[1][3]
Molecular Weight 245.66 g/mol [1][3][4]
Appearance Tan or milky yellow-brown solid/powder[1][3]
Melting Point 242-244 °C[1]
Boiling Point 320.8 °C at 760 mmHg[1]
Purity (Typical) ≥97%[5][6]

Purification Protocols

Two primary methods for the purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one are detailed below: recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification. Based on protocols for structurally similar compounds, a mixture of ethyl acetate and heptane or toluene and petroleum ether are suitable solvent systems.

Experimental Protocol:

  • Dissolution: In a fume hood, transfer the crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (or toluene) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Gradually add heptane (or petroleum ether) to the hot solution until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane (or petroleum ether) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 2: Example Data for Recrystallization

ParameterValue
Crude Purity (HPLC) 85%
Solvent System Ethyl Acetate/Heptane
Solvent Ratio (v/v) 1:2
Yield 75%
Purified Purity (HPLC) 98.5%
Protocol 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography offers a higher degree of separation.

Experimental Protocol:

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a suitable non-polar solvent (e.g., heptane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of methanol and chloroform). A gradient of 0% to 10% ethyl acetate in heptane is a good starting point.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Table 3: Example Data for Column Chromatography

ParameterValue
Crude Purity (HPLC) 85%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Heptane/Ethyl Acetate Gradient (0-10%)
Yield 60%
Purified Purity (HPLC) >99.5%

Purity Assessment

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended method for assessing the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Table 4: HPLC-MS Analytical Method Parameters

ParameterSpecification
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
MS Detection Electrospray Ionization (ESI), Positive Ion Mode

Visual Workflow

The following diagram illustrates the general workflow for the purification and analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Needed PurityAnalysis Purity Analysis (HPLC-MS) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure Product (>99%) PurityAnalysis->PureProduct

Caption: Purification and Analysis Workflow.

References

Application Note: Purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using column chromatography. This compound is a key intermediate in the synthesis of pharmaceuticals, such as the antidepressant Amoxapine.[1][2] The following guidelines are based on established chromatographic principles and purification methods for structurally analogous dibenz[b,f]oxazepine derivatives.

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tricyclic compound that often requires purification to remove starting materials, by-products, and other impurities generated during its synthesis. Column chromatography is a highly effective technique for isolating this compound to the high degree of purity required for subsequent pharmaceutical applications. The choice of stationary and mobile phases is critical for achieving optimal separation. Based on the purification of similar dibenz[b,f]oxazepin-11(10H)-one derivatives, silica gel is the recommended stationary phase, with various non-polar to moderately polar solvent systems serving as the mobile phase.

Data Presentation: Chromatographic Systems for Analogous Compounds

The following table summarizes solvent systems used for the column chromatographic purification of structurally related dibenz[b,f]oxazepin-11(10H)-one derivatives, which can be adapted for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

DerivativeStationary PhaseMobile Phase (Eluent)Reference
4-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1][3]oxazepin-8-yl)benzamideSilica GelChloroform[4]
3,4-Dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1][3]oxazepin-8-yl)benzamideSilica GelMethanol/Chloroform (0:100 to 2:98 gradient)[4]
10-Methyl-7-nitrodibenz[b,f][1][3]oxazepin-11(10H)-oneSilica GelDichloromethane/Heptane (2:1)[4]
Dibenz[b,f][1][3]oxazepine, 2,11-dichloro-Silica GelEthyl Acetate/Hexanes (0-30% gradient)[5]

Experimental Protocol: Column Chromatography of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

This protocol provides a general yet detailed methodology. Optimization of the mobile phase composition may be necessary based on the specific impurity profile of the crude product, as monitored by Thin Layer Chromatography (TLC).

1. Materials and Equipment:

  • Crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Dichloromethane, Chloroform, Methanol (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

2.1. Slurry Preparation and Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, creating a packed bed.

  • Drain the excess solvent until the solvent level is just above the silica bed.

2.2. Sample Preparation and Loading:

  • Dissolve the crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, create a dry-loading slurry by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

  • Carefully apply the prepared sample to the top of the silica gel bed.

2.3. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase. A common starting point is a non-polar solvent system such as hexane with a small percentage of ethyl acetate.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions of the eluate in separate tubes or flasks.

  • Monitor the separation by periodically analyzing the collected fractions using TLC and visualizing the spots under a UV lamp.

2.4. Product Isolation:

  • Combine the fractions containing the pure 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid product.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as HPLC, NMR, or mass spectrometry.

Visualization of the Experimental Workflow

Column_Chromatography_Workflow start Start prep_column Prepare Silica Gel Slurry & Pack Column start->prep_column prep_sample Prepare & Load Crude Sample prep_column->prep_sample elution Elute with Solvent Gradient prep_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elution Continue Elution pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions If Pure evaporation Solvent Evaporation pool_fractions->evaporation end Purified Product evaporation->end

References

Application Note: HPLC Analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No. 3158-91-6) is a key chemical intermediate used in the synthesis of pharmaceutical compounds, notably as a precursor or related compound to the antidepressant Amoxapine.[1][2][3] It is also identified as Clozapine EP Impurity A, making its quantification critical for quality control in the manufacturing of these active pharmaceutical ingredients (APIs).[4] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate analysis and quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. The protocol is designed for researchers, scientists, and professionals in drug development and quality control.

Experimental Protocols

This section provides a detailed methodology for the analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using a standard HPLC system with UV detection.

1. Instrumentation and Materials

  • Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A reversed-phase C18 column (e.g., 100 x 4.6 mm, 3 µm particle size) is recommended for good separation.[5]

  • Chemicals and Reagents:

    • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard (Purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[5]

    • Ammonium Acetate (Analytical grade).[5]

    • Water (HPLC grade or Milli-Q).

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterRecommended Condition
Column Endurus C18 Classic (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution As required to achieve separation; an isocratic run of 50:50 (A:B) can be a starting point.[5]
Flow Rate 1.0 - 1.5 mL/min[5]
Detection Wavelength 240 nm[5]
Injection Volume 10 µL
Column Temperature 25°C - 30°C (Ambient or controlled)

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A (10 mM Ammonium Acetate), weigh and dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for 15 minutes prior to use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard.[5]

    • Transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate to dissolve.[5]

    • Make up the volume to 10 mL with methanol.[5]

  • Working Standard Solutions (e.g., 0.5 - 5.0 µg/mL):

    • Perform serial dilutions from the Standard Stock Solution using the mobile phase as the diluent to prepare a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of a suitable solvent, such as a methanol/water mixture (e.g., 60:40 v/v), to achieve a theoretical concentration within the calibration range.

    • Vortex and sonicate the sample to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm PVDF or PTFE syringe filter into an HPLC vial before injection.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes the expected quantitative data for a validated method.

ParameterSpecificationTypical Value
Analyte 2-Chlorodibenz[b,f]oxazepin-11(10H)-one-
Retention Time (t_R) Consistent under stable conditions~4.2 minutes[5]
Linearity (r²) ≥ 0.999> 0.999[6]
Accuracy (% Recovery) 98.0% - 102.0%99.9% - 100.4%[5]
Precision (% RSD) ≤ 2.0%< 2.0%[6]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.05 µg/mL[5]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10~0.15 µg/mL[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. HPLC Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing prep Preparation hplc_setup HPLC System Setup sample_prep Sample Preparation (Weigh, Dissolve, Filter) sample_analysis Inject Samples and Standards sample_prep->sample_analysis std_prep Standard Preparation (Stock & Working Solutions) sst System Suitability Test (Inject Standard) std_prep->sst analysis Analysis conditions Set Chromatographic Conditions equilibration System Equilibration (Pump Mobile Phase) conditions->equilibration equilibration->sst data_proc Data Processing & Reporting sst->sample_analysis integration Peak Integration & Quantification sample_analysis->integration report Generate Final Report integration->report

Caption: General workflow for the analysis of Amoxapine metabolites.[1]

References

Application Notes and Protocols for the NMR Characterization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Spectroscopic Overview

2-Chlorodibenz[b,f]oxazepin-11(10H)-one possesses a tricyclic dibenzoxazepine core structure. The molecule's asymmetry and the presence of various functional groups, including a chlorinated aromatic ring, a benzene ring, an amide, and an ether linkage, result in a complex and informative NMR spectrum.

Structure:

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. These predictions are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH8.0 - 9.5br s-
Aromatic CH7.0 - 8.0m-

Note: The aromatic region will display a complex pattern of overlapping multiplets due to the presence of two distinct benzene rings and the influence of the chloro and carbonyl substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C=O (Amide)165 - 170
Aromatic C-Cl125 - 135
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic CH115 - 135
Aromatic Quaternary C120 - 145

Experimental Protocols

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

1. Sample Preparation

  • Solvent Selection: Due to the compound's predicted low solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Deuterated chloroform (CDCl₃) with heating may also be an option.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

3. Data Processing and Analysis

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Convert the Free Induction Decay (FID) to the frequency domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

    • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Peak Picking: Identify and label the chemical shifts of all peaks.

    • Structure Elucidation: Assign the observed signals to the corresponding nuclei in the molecule using chemical shift predictions, coupling patterns, and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Dissolution Dissolution & Vortexing Compound->Dissolution Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration Spectrometer NMR Spectrometer (≥400 MHz) Filtration->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Referencing Referencing to Solvent Processing->Referencing Integration Integration (1H) Referencing->Integration Peak_Picking Peak Picking & Analysis Integration->Peak_Picking Assignment Structural Assignment Peak_Picking->Assignment Report Final Report Generation Assignment->Report

Caption: General workflow for NMR characterization.

References

Application Notes and Protocols for the Mass Spectrometry of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometric analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CDB-one), a key intermediate in the synthesis of pharmaceuticals such as Amoxapine. Due to the limited availability of direct mass spectral data for this specific compound, this guide presents a proposed fragmentation pattern based on the mass spectrometry of its core structure, dibenz[b,f]oxazepine, and general principles of mass spectral fragmentation for halogenated organic compounds. Detailed protocols for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to facilitate its identification and quantification in various matrices.

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tricyclic compound of significant interest in pharmaceutical development. Its chemical formula is C₁₃H₈ClNO₂ with a molecular weight of 245.66 g/mol .[1][2] Accurate and sensitive analytical methods are crucial for its characterization, purity assessment, and quantification in reaction mixtures and final products. Mass spectrometry, coupled with chromatographic separation, offers the requisite specificity and sensitivity for these applications. This note describes the probable mass spectral behavior of CDB-one and provides robust analytical protocols.

Proposed Mass Spectral Fragmentation

The presence of a chlorine atom is a key feature that will be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in an M+2 peak with roughly one-third the intensity of the molecular ion peak.

Table 1: Proposed Quantitative Data for Key Fragments of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Proposed Fragment Ion m/z (for ³⁵Cl) m/z (for ³⁷Cl) Proposed Structure Notes
[M]⁺245247C₁₃H₈ClNO₂⁺Molecular Ion. The M+2 peak is characteristic of a monochlorinated compound.
[M-CO]⁺217219C₁₂H₈ClNO⁺Loss of a neutral carbon monoxide molecule from the lactam carbonyl group.
[M-CO-H]⁺216218C₁₂H₇ClNO⁺Subsequent loss of a hydrogen radical.
[M-Cl]⁺210-C₁₃H₈NO₂⁺Loss of a chlorine radical.
[C₁₂H₇NO]⁺181-C₁₂H₇NO⁺A stable fragment resulting from further rearrangements.
[C₆H₄Cl]⁺111113C₆H₄Cl⁺Fragment corresponding to the chlorinated benzene ring.

Experimental Protocols

The following are detailed protocols for the analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using LC-MS and GC-MS. These are generalized methods and may require optimization based on the specific instrumentation and sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of pharmaceutical compounds and impurities.

3.1.1. Sample Preparation

  • Accurately weigh 1 mg of the sample.

  • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Perform serial dilutions to the desired concentration range (e.g., 1-1000 ng/mL) using the mobile phase as the diluent.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.2. LC-MS/MS Method Parameters

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Data Acquisition: Full scan mode (m/z 50-500) and product ion scan mode for fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable alternative, particularly for volatile and thermally stable compounds.

3.2.1. Sample Preparation

  • Accurately weigh 1 mg of the sample.

  • Dissolve in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 30 seconds.

  • Perform serial dilutions to the desired concentration range.

  • Transfer to a GC vial.

3.2.2. GC-MS Method Parameters

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Data Acquisition: Full scan mode (m/z 40-550).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Sample Weighing sp2 Dissolution sp1->sp2 sp3 Dilution sp2->sp3 sp4 Filtration (LC-MS) sp3->sp4 sp5 sp5 lcms LC-MS/MS Analysis sp4->lcms gcms GC-MS Analysis dp1 Data Acquisition lcms->dp1 gcms->dp1 dp2 Peak Integration dp1->dp2 dp3 Spectral Interpretation dp2->dp3 dp4 Quantification dp3->dp4 fragmentation_pathway parent C₁₃H₈ClNO₂⁺ m/z = 245/247 frag1 C₁₂H₈ClNO⁺ m/z = 217/219 parent->frag1 -CO frag3 C₁₃H₈NO₂⁺ m/z = 210 parent->frag3 -Cl frag4 C₆H₄Cl⁺ m/z = 111/113 parent->frag4 Cleavage frag2 C₁₂H₇ClNO⁺ m/z = 216/218 frag1->frag2 -H

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant Amoxapine.[1][2][3] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for use in a Good Manufacturing Practice (GMP) environment.[4][5][6][7][8]

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented below.

PropertyValueReference
Molecular Formula C₁₃H₈ClNO₂[1][9][10]
Molecular Weight 245.66 g/mol [1][9][11]
CAS Number 3158-91-6[1][9][10]
Appearance Tan or White Crystalline Solid[1][10][12]
Melting Point 242-244 °C[1]
Solubility Sparingly soluble in DMSO (with heating), slightly soluble in Methanol.[13]

Experimental Protocol: RP-HPLC Method

This protocol outlines the steps for the quantitative analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using RP-HPLC with UV detection.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and prepare a solution in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a spiked sample. The chromatograms indicated no interference from the blank or placebo at the retention time of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Linearity: The linearity of the method was determined by analyzing seven concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Accuracy: Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.6
120%101.10.9

Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5] Repeatability was determined by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst.

Precision Type% RSD
Repeatability (Intra-day) < 1.0
Intermediate Precision (Inter-day) < 2.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.[5][6]

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Diagrams

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing of Standard/Sample dissolve Dissolution in Mobile Phase weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report

Caption: Experimental workflow for the HPLC analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

G cluster_validation Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Range Range Linearity->Range Precision Precision Accuracy->Precision Accuracy->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Range Robustness Robustness

Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.

Conclusion

The developed and validated RP-HPLC method is simple, accurate, precise, and robust for the quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. The method is suitable for routine quality control analysis of this pharmaceutical intermediate. The validation results confirm that the method meets the requirements of the ICH guidelines for analytical method validation.

References

Application Notes and Protocols: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a key chemical intermediate primarily utilized in the synthesis of Amoxapine, a second-generation tricyclic antidepressant.[1][2] Amoxapine is the N-demethylated metabolite of the antipsychotic drug Loxapine and is effective in treating major depressive disorder, often with a faster onset of action compared to other antidepressants. The dibenzoxazepine scaffold is of significant interest in medicinal chemistry due to its prevalence in psychoactive compounds. This document provides detailed application notes and experimental protocols for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its conversion to Amoxapine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented in the table below.[2][3]

PropertyValue
Molecular Formula C₁₃H₈ClNO₂
Molecular Weight 245.66 g/mol
CAS Number 3158-91-6
Appearance Tan Solid
Melting Point 242-244 °C
Boiling Point 320.8 °C at 760 mmHg
Density 1.369 g/cm³

Application in Pharmaceutical Synthesis

The primary application of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is as a precursor in the multi-step synthesis of Amoxapine. The overall synthetic pathway involves the formation of the tricyclic lactam (2-Chlorodibenz[b,f]oxazepin-11(10H)-one), followed by chlorination to an iminochloride intermediate, and subsequent amination with piperazine to yield the final active pharmaceutical ingredient.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of Amoxapine, starting from the preparation of the key intermediate, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Protocol 1: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

This protocol is based on a two-step process involving an initial Ullmann condensation followed by an intramolecular cyclization.

Step 1: Ullmann Condensation of 2-Aminophenol and 2,5-Dichlorobenzoic Acid

This step forms the diaryl amine intermediate. The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond.[4]

  • Materials:

    • 2-Aminophenol

    • 2,5-Dichlorobenzoic Acid

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1.0 eq), 2,5-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a large volume of ice-water.

    • Acidify the aqueous mixture with hydrochloric acid (HCl) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield the crude 2-(2-hydroxyanilino)-5-chlorobenzoic acid.

Step 2: Intramolecular Cyclization

The diaryl amine intermediate is cyclized to form the dibenzoxazepine ring system.

  • Materials:

    • 2-(2-hydroxyanilino)-5-chlorobenzoic acid (from Step 1)

    • Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.

  • Procedure:

    • Add the crude 2-(2-hydroxyanilino)-5-chlorobenzoic acid to an excess of polyphosphoric acid in a reaction vessel.

    • Heat the mixture to 120-140 °C with stirring for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The precipitate formed is the crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Protocol 2: Synthesis of 11-Chloro-2-chlorodibenz[b,f][3][4]oxazepine

This protocol describes the chlorination of the lactam intermediate to form the reactive iminochloride, a crucial step for the subsequent amination.[1][5]

  • Materials:

    • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

    • Phosphorus oxychloride (POCl₃) or Vilsmeier reagent (generated in situ)

    • N,N-dimethylaniline (as a base)

    • Toluene (anhydrous)

  • Procedure using Phosphorus Oxychloride:

    • To a stirred suspension of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (4.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (2.85 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 95 °C and maintain for 2.5 hours. The suspension should turn into a dark brown solution.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Remove the solvent and excess reagents under reduced pressure.

    • The crude residue can be used directly in the next step or purified by dissolving in a mixture of dioxane and aqueous sodium carbonate solution, followed by extraction with ethyl acetate and purification by silica gel chromatography.[6]

Quantitative Data for Chlorination Step [4]

Chlorinating AgentSolventTemperature (°C)Reaction Time (hours)Yield (%)
POCl₃ / N,N-dimethylanilineToluene80–1106–885–88
BTC/DMF (Vilsmeier)Toluene1123.092
BTC/DMF (Vilsmeier)Toluene904.091
BTC/DMF (Vilsmeier)Toluene705.090
Protocol 3: Synthesis of Amoxapine

This final step involves the amination of the iminochloride intermediate with piperazine.

  • Materials:

    • 11-Chloro-2-chlorodibenz[b,f][3][4]oxazepine (crude from Protocol 2)

    • Piperazine (anhydrous)

    • Toluene or another suitable high-boiling solvent

  • Procedure:

    • Dissolve the crude 11-Chloro-2-chlorodibenz[b,f][3][4]oxazepine in anhydrous toluene.

    • Add an excess of anhydrous piperazine (typically 3-5 equivalents) to the solution.

    • Heat the reaction mixture to reflux (around 110 °C) for 4-8 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove any piperazine hydrochloride salt formed.

    • Wash the filtrate with water to remove excess piperazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Amoxapine.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow for Amoxapine

Amoxapine_Synthesis cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination 2-Aminophenol 2-Aminophenol Diaryl_Amine_Intermediate Diaryl_Amine_Intermediate 2-Aminophenol->Diaryl_Amine_Intermediate CuI, K2CO3, DMF 2,5-Dichlorobenzoic_Acid 2,5-Dichlorobenzoic_Acid 2,5-Dichlorobenzoic_Acid->Diaryl_Amine_Intermediate Lactam_Intermediate 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Diaryl_Amine_Intermediate->Lactam_Intermediate PPA, Heat Iminochloride 11-Chloro-2-chlorodibenz [b,f][1,4]oxazepine Lactam_Intermediate->Iminochloride POCl3 or Vilsmeier Amoxapine Amoxapine Iminochloride->Amoxapine Piperazine Piperazine Piperazine->Amoxapine

Caption: Overall synthetic workflow for Amoxapine.

Mechanism of Action of Amoxapine

Amoxapine is a tetracyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the presynaptic neuronal membrane. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Additionally, Amoxapine and its active metabolite, 7-hydroxyamoxapine, are antagonists of dopamine D2 receptors, which contributes to its atypical antipsychotic properties.

Amoxapine_MoA Amoxapine Amoxapine Norepinephrine_Reuptake_Transporter Norepinephrine_Reuptake_Transporter Amoxapine->Norepinephrine_Reuptake_Transporter Inhibits Serotonin_Reuptake_Transporter Serotonin_Reuptake_Transporter Amoxapine->Serotonin_Reuptake_Transporter Inhibits Dopamine_D2_Receptor Dopamine_D2_Receptor Amoxapine->Dopamine_D2_Receptor Antagonizes Increased_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_Reuptake_Transporter->Increased_Norepinephrine Increased_Serotonin Increased Synaptic Serotonin Serotonin_Reuptake_Transporter->Increased_Serotonin Dopamine_Blockade Dopamine Receptor Antagonism Dopamine_D2_Receptor->Dopamine_Blockade Antidepressant_Effect Antidepressant_Effect Increased_Norepinephrine->Antidepressant_Effect Increased_Serotonin->Antidepressant_Effect Antipsychotic_Effect Antipsychotic_Effect Dopamine_Blockade->Antipsychotic_Effect

Caption: Simplified signaling pathway for Amoxapine's mechanism of action.

References

Application Notes and Protocols for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in Organic Synthesis

Application Notes and Protocols for 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is a tricyclic lactam that serves as a crucial building block in the synthesis of psychoactive pharmaceuticals. Its rigid dibenzoxazepine core is a key pharmacophore in a class of drugs that includes the atypical antipsychotic Loxapine and the antidepressant Amoxapine.[1][3] This document provides detailed application notes and experimental protocols for the use of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one as a synthetic intermediate.

The primary application of this compound is its conversion to 11-piperazinyl-substituted dibenzoxazepines. This transformation is typically achieved through a two-step, one-pot procedure involving the activation of the lactam carbonyl followed by nucleophilic substitution with a suitable piperazine derivative.

Key Synthetic Transformation: Lactam to Amidine Substitution

The central transformation involves the conversion of the lactam functionality in 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one into an amidine. This is generally accomplished by first activating the lactam with a halogenating agent, such as phosphorus oxychloride (POCl₃), to form a reactive imidoyl chloride intermediate. This intermediate is not typically isolated and is reacted in situ with a nucleophile, most commonly a piperazine derivative.

A general workflow for this transformation is depicted below:

workflowstartStart:2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-oneactivationActivation(e.g., POCl₃, N,N-dimethylaniline)start->activationintermediateImidoyl ChlorideIntermediate (in situ)activation->intermediatenucleophilic_attackNucleophilic Substitution(Piperazine derivative)intermediate->nucleophilic_attackproductProduct:11-Piperazinyl-dibenzoxazepine(e.g., Amoxapine, Loxapine)nucleophilic_attack->productworkupAqueous Work-up& Purificationproduct->workupfinal_productFinal Productworkup->final_product

Caption: General workflow for the synthesis of 11-piperazinyl-dibenzoxazepines.

Experimental Protocols

Protocol 1: Synthesis of Amoxapine (2-Chloro-11-(piperazin-1-yl)dibenzo[b,f][1][2]oxazepine)

This protocol describes the synthesis of Amoxapine via the formation of an imidoyl chloride intermediate followed by reaction with anhydrous piperazine. This method is adapted from established procedures for the synthesis of related compounds.[1][4]

Reaction Scheme:

Caption: Synthesis of Amoxapine.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one3158-91-6245.66
Phosphorus oxychloride (POCl₃)10025-87-3153.33
N,N-Dimethylaniline121-69-7121.18
Anhydrous Piperazine110-85-086.14
Toluene, anhydrous108-88-392.14
Dichloromethane (DCM)75-09-284.93
Sodium bicarbonate (NaHCO₃), saturated solution144-55-884.01
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Activation: To a stirred suspension of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (1.0 eq) in anhydrous toluene, add N,N-dimethylaniline (1.2 eq).

  • Slowly add phosphorus oxychloride (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Nucleophilic Substitution: Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve anhydrous piperazine (4.0 eq) in anhydrous toluene.

  • Slowly add the cooled imidoyl chloride solution to the piperazine solution with stirring.

  • Heat the resulting mixture to reflux for 4-6 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford Amoxapine.

Quantitative Data (Representative):

Starting Material (g)Product (g)Yield (%)
5.05.8~91
Protocol 2: Synthesis of Loxapine (2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine)

This protocol outlines the synthesis of Loxapine, following a similar procedure to that of Amoxapine, but utilizing N-methylpiperazine as the nucleophile.[2]

Reaction Scheme:

Caption: Synthesis of Loxapine.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )
2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one3158-91-6245.66
Phosphorus oxychloride (POCl₃)10025-87-3153.33
N,N-Dimethylaniline121-69-7121.18
N-Methylpiperazine109-01-3100.16
Toluene, anhydrous108-88-392.14
Dichloromethane (DCM)75-09-284.93
Sodium bicarbonate (NaHCO₃), saturated solution144-55-884.01
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Activation: In a three-necked flask, suspend 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension with stirring.

  • Carefully add phosphorus oxychloride (1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approximately 110-115 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • Nucleophilic Substitution: After cooling to room temperature, add N-methylpiperazine (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for an additional 4 hours.

  • Work-up and Purification: Cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purify the crude Loxapine by recrystallization or column chromatography. A patent describes obtaining a white solid with a yield of 85.2%.[2]

Quantitative Data from Literature:

Reactant (moles)Product (g)Yield (%)Reference
0.0411.285.2[2]

Summary of Applications

The primary and most well-documented application of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is its role as a late-stage intermediate in the synthesis of pharmaceutically active dibenzoxazepine derivatives. The protocols provided illustrate the key transformation into Amoxapine and Loxapine. Further exploration of its reactivity could involve:

  • N-Alkylation/Arylation: The lactam nitrogen can potentially be functionalized prior to the activation and substitution step to introduce further diversity.

  • Reduction: Reduction of the lactam carbonyl could provide access to the corresponding amine derivatives.

  • Modification of the Chlorine Substituent: Nucleophilic aromatic substitution of the chloro group, although likely challenging, could be explored to generate further analogues.

Researchers and drug development professionals can utilize the provided protocols as a foundation for the synthesis of these important compounds and for the development of novel derivatives with potentially improved pharmacological profiles.

Application Note: A Scalable and Sustainable Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a crucial key starting material (KSM) in the synthesis of Loxapine, an established atypical antipsychotic drug used for the treatment of schizophrenia. The efficient and large-scale production of this intermediate is of significant interest to the pharmaceutical industry. This application note describes a robust and sustainable two-step telescopic synthesis suitable for scale-up. The process involves a base-mediated Nucleophilic Aromatic Substitution (SNAr) reaction followed by an intramolecular reductive amidation, which avoids the use of harsh or metallic reagents.[1]

Synthetic Strategy

The synthesis commences with the SNAr reaction between 1-fluoro-2-nitrobenzene and methyl 5-chloro-2-hydroxybenzoate. The resulting diaryl ether intermediate is then subjected to a reductive cyclization in a "telescopic" manner (without isolation and purification of the intermediate) using sodium dithionite. This one-pot reduction of the nitro group to an amine, followed by intramolecular lactamization, affords the desired product with high overall yield.[1]

Experimental Protocols

Part 1: Synthesis of crude Methyl 5-chloro-2-(2-nitrophenoxy)benzoate (Intermediate 1)

Materials and Equipment:

  • Jacketed glass reactor (50 L) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Heating/cooling circulator.

  • Addition funnel.

  • 1-fluoro-2-nitrobenzene

  • Methyl 5-chloro-2-hydroxybenzoate

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

Procedure:

  • Charge the reactor with methyl 5-chloro-2-hydroxybenzoate (1.00 kg, 5.36 mol) and anhydrous potassium carbonate (1.11 kg, 8.04 mol, 1.5 equiv).

  • Under a nitrogen atmosphere, add 10 L of anhydrous dimethylformamide (DMF).

  • Stir the mixture at room temperature (20-25°C) for 15 minutes to ensure good suspension.

  • Slowly add 1-fluoro-2-nitrobenzene (0.76 kg, 5.36 mol, 1.0 equiv) to the suspension over a period of 30-45 minutes, maintaining the internal temperature below 40°C.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain for 6 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.

  • Cool the reaction mixture to 20-25°C.

  • Slowly add 20 L of deionized water to the reactor, keeping the temperature below 30°C.

  • Add 15 L of toluene and stir the mixture for 30 minutes.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 10 L of deionized water.

  • The resulting toluene solution containing the crude methyl 5-chloro-2-(2-nitrophenoxy)benzoate is used directly in the next step.

Part 2: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (Target Compound)

Materials and Equipment:

  • Jacketed glass reactor (100 L) from the previous step.

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Filtration and drying equipment (e.g., Nutsche filter-dryer)

Procedure:

  • To the toluene solution of crude Intermediate 1, add 15 L of dimethyl sulfoxide (DMSO).

  • Heat the mixture to 50°C and begin stirring.

  • In a separate vessel, dissolve sodium dithionite (2.80 kg, 16.08 mol, 3.0 equiv) in 15 L of deionized water.

  • Slowly add the aqueous sodium dithionite solution to the reaction mixture over 1-2 hours, maintaining the temperature at 50-60°C. The reaction is exothermic.[2]

  • After the addition is complete, stir the mixture at 60°C for an additional 4 hours. Monitor the formation of the product and disappearance of the intermediate by HPLC.

  • Cool the reaction mixture to 20-25°C.

  • Add 20 L of deionized water and stir for 30 minutes.

  • The product will precipitate out of the solution.

  • Filter the solid product using a Nutsche filter.

  • Wash the filter cake with 10 L of deionized water, followed by 5 L of cold methanol.

  • Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Safety Precautions:

  • All operations should be carried out in a well-ventilated fume hood or a contained environment.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Sodium dithionite is a flammable solid and can decompose exothermically, especially in the presence of water and organic solvents. Ensure controlled addition and temperature management.

Data Presentation

Table 1: Reagent Quantities for Scale-up Synthesis

ReagentMolecular Weight ( g/mol )Moles (mol)Molar RatioQuantity
Step 1: SNAr Reaction
Methyl 5-chloro-2-hydroxybenzoate186.595.361.01.00 kg
1-fluoro-2-nitrobenzene141.105.361.00.76 kg (0.64 L)
Potassium carbonate (K₂CO₃)138.218.041.51.11 kg
Dimethylformamide (DMF)---10 L
Toluene---15 L
Step 2: Reductive Cyclization
Crude Intermediate 1291.68~5.361.0From Step 1
Sodium dithionite (Na₂S₂O₄)174.1116.083.02.80 kg
Dimethyl sulfoxide (DMSO)---15 L
Deionized Water---15 L

Table 2: Process Parameters and Expected Outcome

ParameterValue
Step 1: SNAr Reaction
Reaction Temperature90°C
Reaction Time6 hours
Step 2: Reductive Cyclization
Reaction Temperature50-60°C
Reaction Time4 hours
Overall Process
Expected Yield75-85%
Product Purity (by HPLC)>98%
AppearanceTan Solid

Visualizations

Synthetic Pathway Synthetic Pathway for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one cluster_intermediate Intermediate cluster_product Final Product cluster_reagents1 1-fluoro-2-nitrobenzene 1-fluoro-2-nitrobenzene methyl_5_chloro Methyl 5-chloro-2-hydroxybenzoate intermediate_1 Methyl 5-chloro-2-(2-nitrophenoxy)benzoate (Crude, in situ) 1-fluoro-2-nitrobenzene->intermediate_1 methyl_5_chloro->intermediate_1 product 2-Chlorodibenz[b,f]oxazepin-11(10H)-one intermediate_1->product Reductive Cyclization Na₂S₂O₄, DMSO/H₂O reagent1 K₂CO₃, DMF

Caption: Chemical synthesis route from starting materials to the final product.

Experimental Workflow Scale-up Experimental Workflow start Start charge_reactor_1 Charge Reactor with Methyl 5-chloro-2-hydroxybenzoate and K₂CO₃ in DMF start->charge_reactor_1 add_nitrobenzene Add 1-fluoro-2-nitrobenzene charge_reactor_1->add_nitrobenzene snar_reaction Heat to 90°C for 6h (SNAr Reaction) add_nitrobenzene->snar_reaction workup_1 Cool, Quench with Water, and Extract with Toluene snar_reaction->workup_1 transfer_to_step2 Crude Intermediate Solution workup_1->transfer_to_step2 add_dmso Add DMSO transfer_to_step2->add_dmso reductive_cyclization Add aq. Na₂S₂O₄ Heat to 60°C for 4h add_dmso->reductive_cyclization precipitation Cool and Precipitate Product reductive_cyclization->precipitation filtration Filter Solid Product precipitation->filtration washing Wash with Water and Methanol filtration->washing drying Dry under Vacuum at 60-70°C washing->drying end Final Product drying->end

Caption: Step-by-step workflow for the scale-up synthesis process.

References

Application Notes and Protocols for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No: 3158-91-6). This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, including Amoxapine.[1][2] Adherence to proper laboratory procedures is crucial for user safety and to maintain the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is presented in the table below. This information is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₈ClNO₂[1][3][4]
Molecular Weight 245.66 g/mol [4]
Appearance Light brown or Tan Solid[1]
Melting Point 242-244 °C[1]
Boiling Point 320.8 °C at 760 mmHg (Predicted)[1]
Solubility Sparingly soluble in DMSO (with heating), slightly soluble in Methanol.[5]
Density 1.369 g/cm³ (Predicted)[1]

Safety and Handling Precautions

2.1. Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

2.2. Engineering Controls

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Safety Equipment: An eyewash station and a safety shower should be readily accessible in the work area.

2.3. General Handling Practices

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage

Proper storage is critical to maintain the stability and integrity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C.
Atmosphere Store under a dry, inert atmosphere if possible.
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Avoid strong oxidizing agents.

Experimental Protocols

4.1. Preparation of Stock Solutions

Due to its limited solubility in aqueous solutions, organic solvents are required to prepare stock solutions of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Dimethyl sulfoxide (DMSO), methanol, and acetonitrile are suitable solvents.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (MW: 245.66 g/mol ) in a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.457 mg of the compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously. Gentle heating (e.g., in a 37°C water bath) and/or sonication may be required to fully dissolve the compound. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Note: When further diluting the stock solution in aqueous media for experiments, be mindful of the final DMSO concentration, as it can be toxic to cells at higher concentrations.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

G cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store at 2-8°C in a Dry, Dark Place inspect->store No Damage quarantine Quarantine and Report inspect->quarantine Damaged ppe Don Appropriate PPE store->ppe fume_hood Work in a Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Dispose of Solid Waste in Labeled Container experiment->solid_waste liquid_waste Dispose of Liquid Waste in Labeled Container experiment->liquid_waste decontaminate Decontaminate Work Area experiment->decontaminate

Caption: Workflow for safe handling and storage.

References

Safety and Experimental Protocols for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential safety information and detailed experimental protocols for handling and conducting research with 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This compound belongs to the dibenzoxazepine class, which is of significant interest in medicinal chemistry due to the psychoactive properties of many of its derivatives.

Section 1: Safety Precautions

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a chemical that requires careful handling to minimize exposure and ensure a safe laboratory environment.

1.1 Hazard Identification

The compound is classified as an irritant and may cause drowsiness or dizziness.[1]

  • GHS Hazard Statements: H336 (May cause drowsiness or dizziness)[1]

  • GHS Precautionary Statements: P261, P271, P304+P340, P319, P403+P233, P405, P501[1]

  • Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

1.2 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

1.3 Handling and Storage

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Store locked up.[2]

1.4 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

1.5 Spill and Disposal Procedures

  • Spill: In case of a spill, wear appropriate PPE. Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Section 2: Physicochemical Properties

A summary of the key physicochemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is provided below.

PropertyValue
Molecular Formula C₁₃H₈ClNO₂[3]
Molecular Weight 245.66 g/mol [1]
CAS Number 3158-91-6[3]
Appearance Tan Solid[3]
Melting Point 242-244 °C[3]
Boiling Point 320.8 °C at 760 mmHg[3]
Density 1.369 g/cm³[3]

Section 3: Experimental Protocols

The following are detailed protocols for experiments relevant to the study of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. As this compound is an intermediate in the synthesis of drugs like Amoxapine, and its derivatives have shown activity at dopamine and serotonin receptors, the following protocols are representative of the types of assays that would be used to characterize its biological activity.

3.1 Protocol: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxicity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one on a selected cell line (e.g., RAW 264.7 macrophages).

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Cell line of interest (e.g., RAW 264.7)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells.

3.2 Protocol: Dopamine D2 Receptor Binding Assay

This protocol is a competitive binding assay to determine the affinity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one for the dopamine D2 receptor.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]-Spiperone (radioligand)

  • Haloperidol (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

  • Radioligand Addition: Add a fixed concentration of [³H]-Spiperone to each well.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by non-linear regression analysis of the competition binding data.

Section 4: Signaling Pathways and Visualizations

Derivatives of dibenzoxazepine are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagrams illustrate a general experimental workflow and a potential signaling pathway that could be modulated by 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

4.1 Experimental Workflow

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Viability Cell Viability Assay (MTT) Compound->Viability Binding Receptor Binding Assay Compound->Binding Cells Cell Line Culture Cells->Viability Cytotoxicity Determine Cytotoxicity (IC50) Viability->Cytotoxicity Signaling Downstream Signaling Assay Binding->Signaling Affinity Determine Receptor Affinity (Ki) Binding->Affinity Mechanism Elucidate Mechanism of Action Signaling->Mechanism

Caption: General experimental workflow for characterizing the biological activity of the compound.

4.2 Postulated GPCR Signaling Pathway

The following diagram illustrates a simplified G-protein coupled receptor signaling pathway that could be antagonized by 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, based on the activity of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Endogenous Ligand (e.g., Dopamine) Receptor GPCR (e.g., D2 Receptor) Ligand->Receptor Antagonist 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Antagonist->Receptor Blocks Binding G_Protein G-Protein (Gi/o) Receptor->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

Caption: Postulated antagonistic effect on a Gi/o-coupled GPCR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

The most prevalent and industrially relevant method is the chlorination of the corresponding lactam, Dibenz[b,f][1][2]oxazepin-11(10H)-one.[3] This reaction is typically performed using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an organic base such as N,N-dimethylaniline.[3]

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields can be attributed to several factors:

  • Suboptimal Chlorinating Agent: The choice and quality of the chlorinating agent are critical. Traditional methods using phosphorus oxychloride (POCl₃) can be harsh and may lead to side reactions if not carefully controlled.[2]

  • Inadequate Temperature Control: The reaction is sensitive to temperature fluctuations. Deviations from the optimal temperature range can result in incomplete reactions or the formation of impurities.[2]

  • Presence of Moisture: The starting materials and reaction setup must be kept scrupulously dry. Moisture can react with the chlorinating agent, reducing its effectiveness and leading to the formation of byproducts.[2]

  • Inefficient Purification: Significant product loss can occur during the work-up and purification stages, particularly during recrystallization.[2]

Q3: What are the common side products and impurities I should look out for?

The primary side products encountered during the synthesis include:

  • Unreacted Starting Material: Incomplete reaction can leave unreacted Dibenz[b,f][1][2]oxazepin-11(10H)-one in the final product.[3]

  • Hydrolysis Product: The product is susceptible to hydrolysis, which can revert it to the starting lactam, especially during aqueous work-up.[3]

  • Over-chlorinated Byproducts: Under harsh reaction conditions, further chlorination on the aromatic rings can occur, leading to di- or tri-chlorinated impurities.[3]

  • Dimeric Impurities: Although less common, reactive intermediates can potentially dimerize.[3]

Q4: How can I detect and quantify these impurities?

High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for detecting and quantifying the desired product and its impurities. For structural confirmation of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]

Troubleshooting Guides

Issue 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality - Fresh POCl3? - Anhydrous Solvents? start->check_reagents check_conditions Review Reaction Conditions - Temperature Control? - Reaction Time? start->check_conditions check_workup Analyze Work-up & Purification - Product Loss During Extraction? - Inefficient Recrystallization? start->check_workup optimize_reagents Optimize Reagents - Increase Equivalents of POCl3 - Use Freshly Distilled Solvents check_reagents->optimize_reagents optimize_conditions Optimize Conditions - Fine-tune Temperature - Monitor with TLC/HPLC for Optimal Time check_conditions->optimize_conditions optimize_workup Refine Purification - Adjust Recrystallization Solvent System - Careful Phase Separation check_workup->optimize_workup solution Improved Yield optimize_reagents->solution optimize_conditions->solution optimize_workup->solution

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: High Levels of Impurities

This guide helps in identifying the source of impurities and suggests corrective actions.

Impurity_Troubleshooting start High Impurity Levels Detected identify_impurity Identify Impurity Structure - Unreacted Starting Material? - Hydrolysis Product? - Over-chlorination? start->identify_impurity incomplete_reaction Incomplete Reaction identify_impurity->incomplete_reaction Unreacted SM hydrolysis Hydrolysis identify_impurity->hydrolysis Hydrolysis Product over_chlorination Over-chlorination identify_impurity->over_chlorination Over-chlorinated solution_incomplete Increase Reaction Time/ Temperature or Reagent Conc. incomplete_reaction->solution_incomplete solution_hydrolysis Ensure Anhydrous Conditions During Work-up hydrolysis->solution_hydrolysis solution_over_chlorination Reduce Reaction Temperature/ Time or Reagent Conc. over_chlorination->solution_over_chlorination end Improved Purity solution_incomplete->end solution_hydrolysis->end solution_over_chlorination->end Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification r1 Charge flask with Dibenz[b,f][1,4]oxazepin-11(10H)-one, N,N-dimethylaniline, POCl3, and Toluene r2 Heat the suspension to 95°C for 2.5 hours r1->r2 w1 Cool the reaction mixture to room temperature r2->w1 w2 Remove toluene under reduced pressure w1->w2 w3 Dissolve residue in an appropriate solvent (e.g., Dioxane) w2->w3 w4 Perform aqueous work-up (e.g., with Na2CO3 solution) w3->w4 w5 Extract with an organic solvent (e.g., Ethyl Acetate) w4->w5 w6 Dry the organic layer (e.g., over MgSO4) and concentrate w5->w6 p1 Recrystallize the crude product from a suitable solvent system (e.g., Toluene/Petroleum Ether) w6->p1 p2 Filter the solid product and wash with a non-polar solvent p1->p2 p3 Dry the purified product under vacuum p2->p3

References

Technical Support Center: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This key intermediate is crucial in the production of various pharmaceutical compounds, including antipsychotic drugs like Loxapine and Amoxapine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

The most common synthetic strategy involves a two-step process: an Ullmann condensation reaction followed by an intramolecular cyclization. The initial step typically involves the copper-catalyzed coupling of a 2-aminophenol derivative with a 2-halobenzoic acid derivative. The resulting intermediate is then cyclized to form the dibenz[b,f]oxazepin-11(10H)-one core.

Q2: What are the most common side products observed during this synthesis?

The primary side products encountered during the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial aminophenol and halobenzoic acid derivatives in the final product mixture.

  • Hydrolysis Product: The lactam ring of the desired product can be susceptible to hydrolysis, especially during aqueous workup conditions, leading to the formation of the corresponding amino acid intermediate.

  • Over-chlorinated Byproducts: Under harsh reaction conditions, further chlorination of the aromatic rings can occur, resulting in the formation of di- and tri-chlorinated impurities.

  • Dimeric Impurities: Although less common, reactive intermediates can potentially dimerize, leading to higher molecular weight impurities.

Q3: How can I detect and quantify these side products?

High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for detecting and quantifying the desired product and its impurities. A reversed-phase C18 column with a gradient elution using a mixture of acetonitrile and water is commonly employed. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the molecular weights of the impurities, which aids in their structural elucidation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and provides potential solutions.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Incomplete Ullmann Condensation - Ensure the use of an active copper catalyst. Freshly prepared or activated copper powder is often more effective. - Optimize the reaction temperature. Ullmann condensations typically require high temperatures (often >150 °C). - Increase the reaction time and monitor progress by TLC or HPLC.Improved conversion of starting materials to the intermediate.
Inefficient Cyclization - Use a suitable dehydrating agent or cyclizing agent (e.g., polyphosphoric acid, Eaton's reagent). - Ensure anhydrous reaction conditions, as water can inhibit the cyclization.Increased formation of the tricyclic product from the intermediate.
Product Degradation - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. - Use a milder base during the Ullmann condensation if charring is observed.Minimized formation of degradation products and improved product purity.
Issue 2: High Levels of Impurities

The presence of significant impurities can complicate purification and affect the quality of the final product.

Impurity Type Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Unreacted Starting Materials Incomplete reaction.- Increase molar excess of one of the starting materials. - Optimize reaction temperature and time as described for low yield.Drive the reaction to completion, reducing residual starting materials.
Hydrolysis Product Presence of water during reaction or workup.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to water during the workup; use anhydrous drying agents.Reduced hydrolysis of the lactam ring.
Over-chlorinated Byproducts Harsh reaction conditions or excess chlorinating agent (if applicable in a specific synthetic route).- Carefully control the reaction temperature. - Use the stoichiometric amount of any chlorinating agent. - Reduce reaction time.Minimized formation of di- and tri-chlorinated impurities.
Dimeric Impurities High concentration of reactive intermediates.- Use a more dilute reaction mixture. - Control the rate of addition of reagents to maintain a low concentration of reactive species.Reduced likelihood of intermolecular side reactions leading to dimers.

Experimental Protocols

Step 1: Ullmann Condensation

  • To a reaction flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-chlorophenol, 2-chlorobenzoic acid, a suitable base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or copper powder).

  • Add a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 150-180 °C and maintain this temperature for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into acidic water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture to 100-140 °C for 2-6 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, carefully pour the hot reaction mixture onto ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_ullmann Ullmann Condensation cluster_cyclization Intramolecular Cyclization 2-Amino-5-chlorophenol 2-Amino-5-chlorophenol Intermediate 2-((2-Carboxyphenyl)amino)-5-chlorophenol 2-Amino-5-chlorophenol->Intermediate + 2-Chlorobenzoic Acid (Cu catalyst, Base) 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Product 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Intermediate->Product (Dehydration) Side_Products Side Products Intermediate->Side_Products Incomplete Cyclization Product->Side_Products Hydrolysis / Over-chlorination

Caption: General synthetic pathway for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Conversion of Starting Materials (TLC/HPLC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion degradation_observed Significant Degradation Products Observed? check_conversion->degradation_observed High Conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Check Catalyst Activity incomplete_reaction->optimize_conditions end Yield Improved optimize_conditions->end harsh_conditions Reaction Conditions Too Harsh degradation_observed->harsh_conditions Yes purification_issue Check for Product Loss During Workup/Purification degradation_observed->purification_issue No reduce_severity Reduce Temperature or Time harsh_conditions->reduce_severity reduce_severity->end purification_issue->end

Caption: A logical workflow for troubleshooting low product yield.

Technical Support Center: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This key intermediate is crucial in the synthesis of various pharmaceutical compounds, and understanding its impurity profile is essential for quality control and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and why is its impurity profile important?

A1: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No: 3158-91-6) is a key chemical intermediate used in the synthesis of active pharmaceutical ingredients (APIs), most notably Amoxapine.[1][2] Its dibenzoxazepine structure is a valuable scaffold in medicinal chemistry for developing drugs targeting conditions like schizophrenia and depression.[1] A thorough understanding and control of its impurity profile are critical to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies require stringent control of impurities in APIs and their intermediates.

Q2: What are the common impurities encountered during the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A2: Common impurities can be categorized as starting materials, intermediates, byproducts from side reactions, and degradation products. These may include:

  • Unreacted Starting Materials: 2-amino-4-chlorophenol and 2-chlorobenzoic acid.

  • Over-chlorinated Byproducts: Dichlorinated dibenz[b,f]oxazepin-11(10H)-one isomers, which can form under harsh reaction conditions.

  • Dimeric Impurities: Such as 1,4-bis(2-chlorodibenzo[b,f][3]oxazepin-11-yl)piperazine, which can arise from side reactions.[4]

  • Hydrolysis Products: Reversion to starting materials or intermediates if moisture is present during synthesis.

Q3: Which analytical technique is most suitable for the impurity profiling of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective and widely used analytical technique for detecting and quantifying impurities in 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.[5] For structural elucidation of unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is the preferred method.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Issue 1: High levels of unreacted starting materials in the final product.

  • Potential Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient catalysis during the Ullmann condensation.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC analysis to ensure completion.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature or prolong the reaction time.

    • Catalyst Activity: Ensure the copper catalyst is active. Use freshly prepared activated copper powder or a well-defined soluble copper catalyst.

    • Stoichiometry: Verify the correct molar ratios of the reactants and catalyst.

Issue 2: Presence of unknown peaks in the HPLC chromatogram.

  • Potential Cause: Formation of unexpected side products or degradation of the main compound.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to determine the molecular weight of the unknown impurities. This can provide clues to their structure, such as identifying over-chlorinated or dimeric species.

    • Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This can help to identify potential degradation products and their retention times.

    • Review Synthesis Pathway: Re-examine the synthesis steps for potential side reactions that could lead to the observed impurities.

Issue 3: Poor peak shape and resolution in the HPLC analysis.

  • Potential Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the mobile phase to ensure that the analyte and its impurities are in a single ionic form.

    • Column Selection: Ensure the use of a high-quality C18 column with appropriate particle size and dimensions.

    • Gradient Optimization: Adjust the gradient elution profile to improve the separation of closely eluting peaks.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance peak shape and resolution.

Data Presentation

The following table summarizes the potential impurities of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, their classification, and typical reporting thresholds as per general ICH guidelines for pharmaceutical intermediates.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )ClassificationTypical Reporting Threshold (%)
2-amino-4-chlorophenol95-85-2C₆H₆ClNO143.57Starting Material≤ 0.1
2-chlorobenzoic acid118-91-2C₇H₅ClO₂156.57Starting Material≤ 0.1
Dichloro-dibenz[b,f]oxazepin-11(10H)-oneN/AC₁₃H₇Cl₂NO₂296.11Process Impurity≤ 0.15
Amoxapine Impurity F (Dimer)1216608-66-0C₃₀H₂₂Cl₂N₄O₂541.43Process Impurity≤ 0.15

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is a general guideline and should be validated for specific laboratory conditions.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the 2-Chlorodibenz[b,f]oxazepin-11(10H)-one sample in a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a concentration of approximately 1 mg/mL.

Visualizations

Synthesis Pathway and Impurity Formation

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one typically proceeds via an Ullmann condensation reaction followed by intramolecular cyclization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product cluster_impurities Potential Impurities 2-amino-4-chlorophenol 2-amino-4-chlorophenol Ullmann Condensation Ullmann Condensation 2-amino-4-chlorophenol->Ullmann Condensation 2-chlorobenzoic acid 2-chlorobenzoic acid 2-chlorobenzoic acid->Ullmann Condensation N-(5-chloro-2-hydroxyphenyl)-2-aminobenzoic acid N-(5-chloro-2-hydroxyphenyl)-2-aminobenzoic acid Ullmann Condensation->N-(5-chloro-2-hydroxyphenyl)-2-aminobenzoic acid Unreacted SMs Unreacted Starting Materials Ullmann Condensation->Unreacted SMs Over-chlorination Over-chlorination Ullmann Condensation->Over-chlorination Intramolecular Cyclization Intramolecular Cyclization N-(5-chloro-2-hydroxyphenyl)-2-aminobenzoic acid->Intramolecular Cyclization 2-Chlorodibenz[b,f]oxazepin-11(10H)-one 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Intramolecular Cyclization->2-Chlorodibenz[b,f]oxazepin-11(10H)-one Dimerization Dimerization Intramolecular Cyclization->Dimerization

Caption: Synthesis pathway and potential impurity formation.

Experimental Workflow for Impurity Profiling

The following diagram outlines the logical workflow for the analysis of impurities in a sample of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

G Sample Sample Sample Preparation Sample Preparation (1 mg/mL in Diluent) Sample->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Integration & Quantification Peak Integration & Quantification Data Acquisition->Peak Integration & Quantification Impurity Identification Impurity Identification (vs. Standards/RRT) Peak Integration & Quantification->Impurity Identification Specification Check Specification Check Impurity Identification->Specification Check Pass Pass Specification Check->Pass Within Limits Fail Fail Specification Check->Fail Out of Spec. Investigation Investigation (LC-MS for unknowns) Fail->Investigation

References

Troubleshooting low purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues encountered during the synthesis and purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

Low purity of the final product can stem from several factors, including incomplete reactions, side reactions, and ineffective purification. Common impurities may include unreacted starting materials, over-chlorinated byproducts, and products of hydrolysis if subsequent reactions are performed.

Q2: How can I effectively monitor the progress of the reaction to avoid incomplete conversion?

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for accurately determining the purity of pharmaceutical intermediates like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Coupled with Mass Spectrometry (LC-MS), it can also help in identifying the structure of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation and purity assessment.

Troubleshooting Guides

Issue 1: Presence of Starting Materials in the Final Product

Question: My final product shows significant contamination with the initial starting materials. What steps should I take?

Answer: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing the reaction conditions and purification process.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature as specified in the protocol. Consider extending the reaction time and monitoring by TLC until the starting material spot disappears.

  • Stoichiometry of Reagents: Verify that the molar ratios of the reactants are correct. An insufficient amount of a key reagent can lead to incomplete conversion.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of starting materials. The choice of solvent is crucial.

    • Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separation.

Issue 2: Formation of Colored Impurities

Question: My product has a persistent yellow or brown color that I am unable to remove. What could be the cause and how do I purify it?

Answer: Colored impurities often arise from side reactions or the degradation of starting materials or the product.

Troubleshooting Steps:

  • Identify the Source: Review the reaction conditions. High temperatures or prolonged reaction times can sometimes lead to the formation of colored byproducts.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb the desired product, potentially reducing the yield.

  • Column Chromatography: Silica gel column chromatography is highly effective at separating colored impurities from the desired compound.

Issue 3: Low Yield After Purification

Question: I am experiencing a significant loss of product during the purification step, resulting in a low overall yield. How can I minimize this?

Answer: Low recovery after purification can be due to several factors, including the choice of purification method and its execution.

Troubleshooting Steps:

  • Recrystallization Solvent: Ensure the chosen recrystallization solvent system is optimal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Column Chromatography Technique:

    • Silica Gel Activity: Ensure the silica gel is properly packed and of the appropriate activity.

    • Solvent Polarity: The polarity of the eluent is critical. A solvent system that is too polar may elute the product too quickly along with impurities, while a system that is not polar enough may result in a very slow elution and broad peaks, leading to product loss. Fine-tune the mobile phase composition based on preliminary TLC analysis.

Data Presentation

Table 1: Summary of Purification Parameters

ParameterRecrystallizationColumn Chromatography
Solvent/Mobile Phase Methanol, Ethanol, Ethyl Acetate/HeptaneHexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient
Typical Ratio/Gradient Varies depending on solubilityStart with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase polarity
Expected Purity >98% (if impurities have different solubility profiles)>99%
Typical Yield 70-90%60-85%
Key Considerations Solvent selection is critical for good recovery.Proper packing of the column and selection of mobile phase are crucial for good separation.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Dissolve the crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Low Purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one check_impurities Identify Impurities (TLC, HPLC, LC-MS) start->check_impurities starting_material Starting Material Present? check_impurities->starting_material colored_impurities Colored Impurities? check_impurities->colored_impurities other_impurities Other Side Products? check_impurities->other_impurities starting_material->colored_impurities No optimize_reaction Optimize Reaction: - Increase reaction time - Check reagent stoichiometry starting_material->optimize_reaction Yes colored_impurities->other_impurities No charcoal Recrystallization with Activated Charcoal colored_impurities->charcoal Yes recrystallize Recrystallization other_impurities->recrystallize No column_chrom Column Chromatography other_impurities->column_chrom Yes optimize_reaction->recrystallize end_pure High Purity Product recrystallize->end_pure charcoal->end_pure column_chrom->end_pure

Caption: Troubleshooting workflow for low purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Technical Support Center: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the reaction temperature in the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, with a focus on the impact of reaction temperature.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield of Final Product Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material. This can be due to a reaction temperature that is too low.Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C. For intramolecular cyclization reactions, such as the Ullmann condensation, a temperature range of 100-160°C is often required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature for maximum conversion.[1]
Product Degradation: The desired product may be degrading under the reaction conditions. This can occur if the reaction temperature is too high.Decrease Reaction Temperature: If analysis of the crude product shows significant impurity formation and a lower than expected yield, consider lowering the reaction temperature. Even a 10-20°C reduction can sometimes significantly reduce the formation of degradation byproducts.
High Levels of Impurities in the Crude Product Side Reactions: Elevated temperatures can promote the formation of byproducts through various side reactions.Optimize Temperature: Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Refer to the data in Table 1 for a general understanding of how temperature can affect yield and purity. Running small-scale test reactions at different temperatures can help identify the ideal conditions for your specific setup.
Thermal Instability of Reactants or Product: One or more components of the reaction mixture may not be stable at the reaction temperature.Lower Temperature and Extend Reaction Time: If you suspect thermal instability, try running the reaction at a lower temperature for a longer period. This can sometimes provide the necessary energy for the reaction to proceed without causing significant degradation.
Reaction Fails to Initiate Insufficient Activation Energy: The reaction may not have enough energy to overcome the activation barrier at the current temperature.Increase Temperature: Ensure that the reaction has reached the minimum temperature required for initiation. For some cyclization reactions, a specific temperature threshold must be crossed for the reaction to begin. Consult literature for similar reactions to get a baseline temperature range.[1]
Inconsistent Results Between Batches Poor Temperature Control: Fluctuations in the reaction temperature can lead to variability in yield and purity.Improve Temperature Monitoring and Control: Use a calibrated thermometer and a reliable heating mantle or oil bath with a temperature controller to ensure a stable reaction temperature. Record the temperature throughout the reaction to track any deviations.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A1: The optimal reaction temperature can vary depending on the specific synthetic route (e.g., Ullmann condensation, Smiles rearrangement). However, for the intramolecular cyclization step, temperatures in the range of 100°C to 160°C are commonly employed.[1] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific conditions.

Q2: How does reaction temperature affect the yield and purity of the product?

A2: Reaction temperature has a significant impact on both yield and purity.

  • Too low of a temperature can lead to an incomplete reaction, resulting in a low yield of the desired product and a high proportion of unreacted starting materials.

  • Too high of a temperature can cause thermal degradation of the starting materials, intermediates, or the final product, leading to the formation of impurities and a decrease in the overall yield of the pure compound.

Q3: What are some common impurities that can form at non-optimal temperatures?

A3: At elevated temperatures, you may observe the formation of byproducts from side reactions such as polymerization, tar formation, or further unwanted substitutions on the aromatic rings. At low temperatures, the primary "impurity" will be the unreacted starting material.

Q4: How can I monitor the progress of the reaction to optimize the temperature?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent techniques for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points and temperatures, you can track the disappearance of starting materials and the appearance of the product and any impurities. This allows you to determine when the reaction is complete and to assess the impact of temperature on the purity of the product.

Q5: Is it better to run the reaction at a lower temperature for a longer time or a higher temperature for a shorter time?

A5: This depends on the stability of the compounds involved. If your starting materials and product are thermally stable, a higher temperature for a shorter duration can be more efficient. However, if you are observing significant impurity formation, it is often better to use a lower temperature and allow the reaction to proceed for a longer period to achieve a cleaner reaction profile and higher purity of the final product.

Data Presentation

The following table presents hypothetical, yet representative, data on the effect of reaction temperature on the yield and purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in a typical intramolecular cyclization reaction.

Table 1: Effect of Reaction Temperature on Yield and Purity

Reaction Temperature (°C)Reaction Time (hours)Crude Yield (%)Purity by HPLC (%)Isolated Yield of Pure Product (%)Observations
10024659863.7Slow reaction, high purity, significant starting material remaining.
12018859782.5Good conversion and purity.
140 12 92 95 87.4 Optimal balance of reaction time, yield, and purity.
1608908576.5Faster reaction, but increased formation of impurities.
1806887061.6Significant product degradation and tar formation observed.

Experimental Protocols

General Protocol for Temperature Optimization of the Intramolecular Cyclization to form 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

This protocol describes a general procedure for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one via an intramolecular Ullmann-type cyclization, with a focus on temperature optimization.

Materials:

  • 2-(2-Amino-4-chlorophenoxy)benzoic acid (or a suitable precursor)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline or a phenanthroline derivative)

  • A suitable base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point solvent (e.g., DMF, DMSO, or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

  • Heating mantle with a temperature controller and a calibrated thermometer

  • TLC plates and HPLC for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material, 2-(2-amino-4-chlorophenoxy)benzoic acid (1 equivalent), copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add the anhydrous solvent via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., start with 120°C). Monitor the progress of the reaction by taking small aliquots every 2-4 hours and analyzing them by TLC or HPLC.

  • Optimization Runs: Set up parallel reactions at different temperatures (e.g., 100°C, 120°C, 140°C, and 160°C) to determine the optimal condition. For each temperature, monitor the reaction until the starting material is consumed or the product concentration ceases to increase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

  • Analysis: Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC. Calculate the isolated yield for each reaction temperature to identify the optimal condition.

Mandatory Visualization

G cluster_start Start: Low Yield or High Impurity cluster_analysis Analysis cluster_decision Decision Point cluster_troubleshooting Troubleshooting Actions cluster_outcome Outcome start Problem Identified analyze Analyze Crude Product by TLC/HPLC start->analyze decision High Starting Material? analyze->decision increase_temp Increase Reaction Temperature (e.g., by 10-20°C) decision->increase_temp Yes decrease_temp Decrease Reaction Temperature (e.g., by 10-20°C) decision->decrease_temp No (High Impurity) monitor Monitor Reaction Progress increase_temp->monitor optimize_time Optimize Reaction Time decrease_temp->optimize_time optimize_time->monitor end Optimized Condition Achieved monitor->end

Caption: Troubleshooting workflow for optimizing reaction temperature.

Amoxapine Amoxapine NET Norepinephrine Transporter Amoxapine->NET Inhibits SERT Serotonin Transporter Amoxapine->SERT Inhibits D2R Dopamine D2 Receptor Amoxapine->D2R Antagonizes Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Antidepressant Effect Antidepressant Effect Norepinephrine->Antidepressant Effect Serotonin->Antidepressant Effect Dopamine Dopamine Dopamine->D2R Binds

Caption: Simplified signaling pathway for Amoxapine's mechanism of action.

References

Technical Support Center: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors, primarily related to the choice of synthetic route, catalyst system, reaction conditions, and work-up procedures.

For Chlorination Routes (e.g., using POCl₃):

  • Presence of Moisture: The starting material, Dibenzo[b,f][1][2]oxazepin-11(10H)-one, and the reaction setup must be scrupulously dry. Moisture can quench the chlorinating reagent and lead to the formation of byproducts.[1]

  • Inadequate Temperature Control: The reaction is sensitive to temperature. Deviations from the optimal temperature range can lead to incomplete reactions or the formation of impurities.[1]

  • Suboptimal Chlorinating Agent: Traditional methods using phosphorus oxychloride (POCl₃) can be harsh and lead to side reactions if not carefully controlled.[1]

  • Inefficient Purification: Product loss during work-up and purification, especially during recrystallization, can significantly impact the final yield.[1]

For Palladium-Catalyzed Routes (e.g., Buchwald-Hartwig Amination):

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. The electronic and steric properties of the ligand can significantly influence the reaction rate and yield.

  • Base Selection: The strength and solubility of the base are crucial for the deprotonation of the amine and the overall efficiency of the catalytic cycle.

  • Solvent Choice: The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents.

  • Optimize Reaction Temperature: Gradually increase or decrease the temperature to find the optimal range for your specific reaction.

  • Screen Catalysts and Ligands: For palladium-catalyzed reactions, perform a screening of different catalysts and ligands to identify the most effective combination.

  • Vary the Base: Test different bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) to find the one that gives the best results.

  • Refine Purification: Optimize the recrystallization solvent system and technique to minimize product loss.

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and determine the optimal reaction time.[3]

Q2: I am observing significant impurity formation in my synthesis. What are the common side reactions and how can I minimize them?

Common Side Products in Chlorination Routes:

  • Unreacted Starting Material: Incomplete reaction can leave starting material in the final product.[3]

  • Hydrolysis Product: The product can be susceptible to hydrolysis, reverting to the starting lactam, especially during aqueous workup.[3]

  • Over-chlorinated Byproducts: Harsh reaction conditions can lead to chlorination on the aromatic rings.[3]

Minimizing Impurities:

  • Use Milder Reagents: Consider using a Vilsmeier reagent, which can be milder than POCl₃.[1]

  • Strict Control of Parameters: Adhere closely to the optimized reaction time and temperature.[1]

  • Inert Atmosphere: For palladium-catalyzed reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Data Presentation: Catalyst and Condition Screening

Below are tables summarizing reaction conditions for different synthetic routes. Please note that direct comparative studies for this specific molecule are limited in the literature; this data is compiled from syntheses of structurally related compounds.

Table 1: Conditions for Chlorination of Dibenzo[b,f][1][2]oxazepin-11(10H)-one

Chlorinating AgentBaseSolventTemperature (°C)Time (h)Reported YieldReference
POCl₃N,N-DimethylanilineToluene95-1102.5 - 4Moderate to Good[3]
POCl₃/PCl₅--Fused on water bath6 - 8-General procedure for quinazolones
Vilsmeier Reagent-DichloromethaneReflux-Good[1]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

Palladium SourceLigandBaseSolventTemperature (°C)Reported YieldReference
Pd(OAc)₂XantphosK₂CO₃Toluene170 (Microwave)52%[4]
Pd₂(dba)₃XPhosNaOt-BuToluene110<5%[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene1107%[4]

Table 3: Catalyst Systems for Ullmann Condensation

Copper SourceLigandBaseSolventTemperature (°C)Reported YieldReference
CuIo-phenanthrolineCs₂CO₃--Good[5]

Experimental Protocols

Protocol 1: Synthesis via Chlorination with POCl₃

This protocol is a general procedure based on the chlorination of related lactams.

Materials:

  • Dibenzo[b,f][1][2]oxazepin-11(10H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene, anhydrous

  • Petroleum ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, suspend Dibenzo[b,f][1][2]oxazepin-11(10H)-one in anhydrous toluene.

  • Add N,N-dimethylaniline to the suspension.

  • Slowly add POCl₃ to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 95-110°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and petroleum ether to yield the solid product.[1]

  • Filter the solid, wash with petroleum ether, and dry under vacuum.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a general procedure for the intramolecular cyclization to form the dibenzoxazepine ring system.

Materials:

  • Appropriate 2-amino-2'-halodiphenyl ether precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Resealable Schlenk flask

  • Magnetic stir bar

  • Microwave reactor (optional)

Procedure:

  • To an oven-dried resealable Schlenk flask, add Pd(OAc)₂, Xantphos, and K₂CO₃.[4]

  • Add the 2-amino-2'-halodiphenyl ether precursor to the flask.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture. For conventional heating, a temperature of 110°C for 16 hours can be attempted. For microwave heating, 170°C for 8 hours has been reported for a similar transformation.[4]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or High Impurity check_reagents Check Reagent Purity & Reaction Conditions start->check_reagents check_purification Review Purification Procedure start->check_purification moisture Moisture Present? check_reagents->moisture loss Product Loss During Recrystallization? check_purification->loss temp Incorrect Temperature? moisture->temp No sol_anhydrous Ensure Anhydrous Conditions moisture->sol_anhydrous Yes harsh Using Harsh Reagents (e.g., POCl3)? temp->harsh No sol_temp Optimize Temperature temp->sol_temp Yes sol_reagent Consider Milder Reagents harsh->sol_reagent Yes sol_recrys Optimize Solvent Ratio & Cooling Rate loss->sol_recrys Yes

Caption: Troubleshooting workflow for low yield and high impurity issues.

Catalyst_Selection_Workflow start Start: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one route Choose Synthetic Route start->route chlorination Chlorination of Lactam route->chlorination Route 1 pd_coupling Pd-Catalyzed C-N Coupling route->pd_coupling Route 2 cu_coupling Cu-Catalyzed C-N Coupling route->cu_coupling Route 3 reagent_select Select Chlorinating Agent (POCl3, Vilsmeier, etc.) chlorination->reagent_select catalyst_screen_pd Screen Pd Source & Ligand (e.g., Pd(OAc)2/Xantphos) pd_coupling->catalyst_screen_pd catalyst_screen_cu Screen Cu Source & Ligand (e.g., CuI/o-phenanthroline) cu_coupling->catalyst_screen_cu optimize Optimize Conditions (Temp, Time, Base, Solvent) reagent_select->optimize catalyst_screen_pd->optimize catalyst_screen_cu->optimize

Caption: General workflow for catalyst and synthetic route selection.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This key intermediate is crucial in the development of various pharmaceutical compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

A consistently low or negligible yield of the desired product is a common challenge. Several factors can contribute to this issue.

  • Potential Causes:

    • Suboptimal Solvent Choice: The solvent plays a critical role in reaction kinetics and solubility of reactants. An inappropriate solvent can hinder the reaction.

    • Inadequate Temperature: The reaction may be temperature-sensitive, requiring a specific range for optimal performance.

    • Poor Quality of Reagents: Impurities in starting materials or degradation of reagents can inhibit the reaction.

    • Presence of Moisture: The reaction may be sensitive to water, which can quench reagents or promote side reactions.

    • Inefficient Catalyst: If a catalyst is used, its activity may be compromised.

  • Solutions:

    • Solvent Screening: Experiment with a range of solvents with varying polarities. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used in similar syntheses, such as the Ullmann condensation, to achieve the necessary high temperatures.[1] For some cyclization reactions leading to dibenzoxazepines, polar protic solvents like ethanol have also been employed.[2]

    • Temperature Optimization: Systematically vary the reaction temperature to find the optimal point. Monitor the reaction progress at different temperatures using techniques like TLC or HPLC.

    • Reagent Purity Check: Ensure the purity of all starting materials and reagents. Use freshly distilled solvents and high-purity reagents.

    • Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Catalyst Evaluation: If using a catalyst, ensure it is from a reliable source and has not degraded. In some cases, a slight increase in catalyst loading might improve the yield.

Issue 2: High Levels of Impurities in the Product

The formation of significant impurities can complicate purification and reduce the overall yield of the desired product.

  • Potential Causes:

    • Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts.

    • Prolonged Reaction Time or Excessive Temperature: Harsh reaction conditions can cause decomposition of the starting materials or the product.

    • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of side products.

  • Solutions:

    • Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. Stop the reaction once the starting material is consumed to avoid the formation of degradation products.

    • Optimization of Conditions: Re-evaluate and optimize the reaction temperature and time. Milder conditions may be necessary to minimize side reactions.

    • Stoichiometry Adjustment: Carefully control the stoichiometry of the reactants to favor the desired reaction pathway.

Issue 3: Difficulty in Product Purification

Challenges in isolating the pure product can lead to significant product loss.

  • Potential Causes:

    • Similar Polarity of Product and Impurities: If the impurities have similar polarity to the desired product, separation by column chromatography can be difficult.

    • Product Instability: The product may be unstable under the purification conditions (e.g., on silica gel).

  • Solutions:

    • Recrystallization: Attempt to purify the crude product by recrystallization from a suitable solvent or solvent mixture.

    • Alternative Chromatographic Techniques: If silica gel chromatography is ineffective, consider using other stationary phases (e.g., alumina) or techniques like preparative HPLC.

    • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives often involves an intramolecular cyclization reaction. A common approach is the Ullmann condensation, which is a copper-catalyzed reaction to form C-N and C-O bonds.[1]

Q2: How does the choice of solvent impact the reaction?

The solvent can significantly influence the reaction's success. Polar aprotic solvents like DMF and DMSO are often used in Ullmann-type reactions as they can dissolve the reactants and salts formed during the reaction and can withstand high temperatures.[1] However, in some cases, polar protic solvents like ethanol can also be effective.[2] The choice of solvent can even influence the regioselectivity of the reaction, leading to different products from the same starting materials.

Q3: What are the typical reaction temperatures for this synthesis?

Traditional Ullmann condensations often require high temperatures, sometimes exceeding 210°C.[1] However, modern modifications with specific ligands may allow for lower reaction temperatures. It is crucial to optimize the temperature for the specific reaction conditions being used.

Q4: What are common side products to expect?

Common side products can include unreacted starting materials, products of intermolecular reactions, and degradation products if the reaction is run for too long or at too high a temperature.

Data Presentation

Table 1: Effect of Solvent on the Yield of Dibenzoxazepine Derivatives (Representative Data)

SolventTemperature (°C)Time (h)Yield (%)Reference
Dichloromethane4024Low[2]
Acetonitrile8212Moderate[2]
Toluene11012Moderate[2]
Ethanol781256[2]
THF6612Low[2]
Ethyl Acetate7712Low[2]
DMF10012Moderate[2]
None (Solvent-free)100270[2]

Experimental Protocols

Key Experiment: Intramolecular Ullmann Condensation for the Synthesis of a Dibenz[b,f]oxazepine Derivative

This protocol describes a general procedure for the synthesis of a dibenz[b,f]oxazepine derivative via an intramolecular Ullmann condensation, which can be adapted for the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

  • Materials:

    • Appropriate 2-(2-aminophenoxy)benzoic acid derivative

    • Copper(I) iodide (CuI)

    • Ligand (e.g., L-proline or a phenanthroline derivative)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Anhydrous high-boiling polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add the 2-(2-aminophenoxy)benzoic acid derivative, copper(I) iodide (catalytic amount), the ligand, and the base.

    • Add the anhydrous solvent to the flask.

    • Heat the reaction mixture to the desired temperature (typically between 100-150°C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield start Low or No Product Yield cause1 Suboptimal Solvent start->cause1 cause2 Inadequate Temperature start->cause2 cause3 Poor Reagent Quality start->cause3 cause4 Presence of Moisture start->cause4 solution1 Solvent Screening (Polar Aprotic vs. Protic) cause1->solution1 Solution solution2 Temperature Optimization cause2->solution2 Solution solution3 Verify Reagent Purity cause3->solution3 Solution solution4 Ensure Anhydrous Conditions cause4->solution4 Solution

Caption: Troubleshooting workflow for low product yield.

Experimental_Workflow setup Reaction Setup Add reactants, catalyst, ligand, base, and anhydrous solvent to a dry flask under inert atmosphere. reaction Reaction Heat the mixture to the optimized temperature with vigorous stirring. setup:f1->reaction:f0 monitoring Monitoring Track reaction progress using TLC or HPLC. reaction:f1->monitoring:f0 workup Workup Cool, quench, and extract the product with an organic solvent. monitoring:f1->workup:f0 purification Purification Purify the crude product by chromatography or recrystallization. workup:f1->purification:f0

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Recrystallization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Question: My compound "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue. It often occurs when the solution is supersaturated to a high degree or when the boiling point of the solvent is higher than the melting point of the solute. Here are several strategies to address this:

  • Lower the crystallization temperature: After dissolving the compound in a minimal amount of hot solvent, allow the solution to cool more slowly. A gradual decrease in temperature is crucial for crystal formation.[1] Avoid placing the hot solution directly into an ice bath.

  • Use a larger volume of solvent: Adding too little solvent can lead to excessively high supersaturation upon cooling. Try dissolving the compound in a larger volume of the hot solvent.

  • Change the solvent or use a solvent system: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. Common solvent systems include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Question: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?

Answer: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated. Consider the following:

  • Too much solvent was added: If an excessive amount of solvent was used, the concentration of the compound may be too low for crystals to form.[1] You can try to evaporate some of the solvent to increase the concentration and then allow the solution to cool again.

  • The solution cooled too rapidly: Rapid cooling can sometimes inhibit nucleation.[1] Try reheating the solution and allowing it to cool more slowly. Insulating the flask can help with gradual cooling.

  • Induce crystallization: As mentioned previously, scratching the flask or adding a seed crystal can help initiate crystal formation.

Question: The recrystallization yield is very low. How can I improve it?

Answer: A low yield can be attributed to several factors:

  • Using too much solvent: This is a common cause of low recovery, as a significant amount of the product may remain dissolved in the mother liquor.[1] Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel.[1] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

  • Incomplete crystallization: Ensure the solution is allowed to cool for a sufficient amount of time.[1] After reaching room temperature, placing the flask in an ice bath can help to maximize the precipitation of the product from the solution.

  • Washing with an inappropriate solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent to avoid redissolving the product.

Question: The recovered crystals are not pure. What went wrong?

Answer: Impurities in the final product can result from a few issues:

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures (and can be filtered off) or remain soluble at low temperatures (and stay in the mother liquor).

  • Formation of a precipitate instead of crystals: Rapid cooling can cause the compound to crash out of solution as a precipitate, which can trap impurities.[1] Slow cooling is essential for the formation of pure crystals.

  • Insufficient washing: Ensure the crystals are washed with a small amount of cold solvent to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: What are some suitable solvents for the recrystallization of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

Q2: How can I determine the purity of my recrystallized product?

Several analytical techniques can be used to assess the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range.[1] Impurities typically broaden and depress the melting point. The melting point of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is reported to be 242-244°C.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound and quantifying any impurities. A C18 reversed-phase column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is often suitable for dibenzoxazepine derivatives.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities with distinct signals.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which can confirm the elemental composition of the product.[6]

Q3: What is the general appearance of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

The compound is described as a tan solid.[5][7]

Data Summary

ParameterValueSource(s)
Molecular Formula C₁₃H₈ClNO₂[7][8][9][10][11]
Molecular Weight 245.66 g/mol [9]
Melting Point 242-244 °C[5]
Appearance Tan Solid[5][7]
Solubility (General for Dibenzoxazepine Derivatives) Soluble in organic solvents like methanol and acetonitrile. Ethanol has been used for recrystallization of related compounds.[3][6]

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol is a good starting point for dibenzoxazepine derivatives.[3]

  • Dissolution: Place the crude 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated filter funnel and flask to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process to promote the formation of large, pure crystals.[1] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Recrystallization_Troubleshooting_Workflow Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe oiling_out Compound Oils Out observe->oiling_out Oiling no_crystals No Crystals Form observe->no_crystals No Formation low_yield Low Yield observe->low_yield Low Recovery impure Crystals Impure observe->impure Impure Product success Pure Crystals Formed observe->success Success sol_oiling Solutions for Oiling Out: - Slower Cooling - More Solvent - Change Solvent/Use Co-solvent - Scratch Flask/Seed Crystal oiling_out->sol_oiling sol_no_crystals Solutions for No Crystals: - Evaporate Some Solvent - Reheat and Cool Slowly - Scratch Flask/Seed Crystal no_crystals->sol_no_crystals sol_low_yield Solutions for Low Yield: - Use Less Solvent - Pre-heat Funnel for Hot Filtration - Ensure Complete Cooling (Ice Bath) - Wash with Cold Solvent low_yield->sol_low_yield sol_impure Solutions for Impure Crystals: - Re-evaluate Solvent Choice - Ensure Slow Cooling - Wash Crystals Thoroughly with Cold Solvent impure->sol_impure sol_oiling->dissolve sol_no_crystals->dissolve sol_low_yield->dissolve sol_impure->dissolve

Caption: A workflow diagram for troubleshooting common recrystallization problems.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization start Start: Crude Compound test_solubility Test Solubility in a Potential Solvent start->test_solubility hot_dissolves Dissolves when Hot? test_solubility->hot_dissolves cold_insoluble Insoluble/Slightly Soluble when Cold? hot_dissolves->cold_insoluble Yes insoluble_hot Insoluble when Hot hot_dissolves->insoluble_hot No good_solvent Good Single Solvent cold_insoluble->good_solvent Yes too_soluble Too Soluble when Cold cold_insoluble->too_soluble No bad_solvent Unsuitable Solvent (Try Another) bad_solvent->test_solubility consider_cosolvent Consider for Co-solvent System (as 'Good' Solvent) too_soluble->consider_cosolvent insoluble_hot->bad_solvent consider_antisolvent Consider for Co-solvent System (as 'Poor' Solvent) insoluble_hot->consider_antisolvent

Caption: A logic diagram for selecting a suitable recrystallization solvent.

References

Degradation of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. The information provided is designed to address common challenges encountered during experimental workups that may lead to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one during workup?

A1: The most significant degradation pathway is the hydrolysis of the lactam ring within the dibenzoxazepine core structure. This hydrolysis can be catalyzed by both acidic and basic conditions, leading to the opening of the seven-membered ring. Photodegradation is another potential concern, given the aromatic nature of the compound.

Q2: At what pH is 2-Chlorodibenz[b,f]oxazepin-11(10H)-one most stable?

Q3: What are the common impurities observed during the synthesis and workup of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A3: Common impurities can arise from incomplete reactions, side reactions, or degradation of the final product. The primary degradation product is the ring-opened carboxylic acid resulting from lactam hydrolysis. Other impurities may include unreacted starting materials or byproducts from the cyclization step.

Q4: Are there any specific storage recommendations to prevent degradation?

A4: To ensure stability, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one should be stored in a cool, dark, and dry place.[3] Exposure to light should be minimized to prevent potential photodegradation. Inert atmosphere storage (e.g., under nitrogen or argon) can also be beneficial to prevent oxidative degradation, although the primary concern is hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Issue 1: Low Yield After Aqueous Workup

Potential Cause: Degradation of the lactam ring due to acidic or basic conditions.

Troubleshooting Steps:

  • pH Monitoring and Control: During extractions and washes, carefully monitor the pH of the aqueous phase. Adjust the pH to a neutral range (6-8) using dilute acidic or basic solutions (e.g., 0.1 M HCl or 0.1 M NaHCO₃) before extraction with organic solvents.

  • Avoid Strong Acids and Bases: Whenever possible, avoid using strong acids or bases during the workup. If their use is unavoidable, minimize the exposure time and temperature.

  • Use of Buffered Solutions: Employ buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4) for washes to maintain a stable neutral pH.

  • Temperature Control: Perform all aqueous workup steps at low temperatures (0-5 °C) to reduce the rate of hydrolysis.

Issue 2: Presence of a Major Impurity with a Carboxylic Acid Functionality

Potential Cause: Hydrolysis of the lactam ring.

Troubleshooting Steps:

  • Review Workup Protocol: Scrutinize the workup protocol for any steps involving prolonged exposure to non-neutral pH or high temperatures.

  • Alternative Purification Methods: If hydrolysis is suspected during purification, consider non-aqueous methods.

    • Crystallization: Recrystallization from a suitable solvent system can be an effective way to remove the more polar, ring-opened impurity.

    • Chromatography: Flash column chromatography on silica gel can be used. It is advisable to use a mobile phase containing a small amount of a neutral or weakly basic modifier (e.g., triethylamine) to prevent degradation on the acidic silica surface.

Issue 3: Product Discoloration or Appearance of New Impurities Upon Exposure to Light

Potential Cause: Photodegradation.

Troubleshooting Steps:

  • Protect from Light: Conduct all experimental manipulations, including reactions, workups, and purification, in glassware protected from light (e.g., amber-colored flasks or flasks wrapped in aluminum foil).

  • Storage: Store the final compound and any intermediates in amber vials or containers, away from direct light.

Quantitative Data on Stability

While specific quantitative data for the degradation of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is limited, forced degradation studies on the closely related compound, loxapine, provide valuable insights into the stability of the dibenzoxazepine core.

Stress ConditionReagent/EnvironmentDurationTemperatureDegradation ObservedReference
Acid Hydrolysis 1 N HCl5 hoursRoom TemperatureSignificant Degradation[1][2]
Base Hydrolysis 0.1 N NaOH5 hoursRoom TemperatureSignificant Degradation[1][2]
Oxidative 30% H₂O₂5 hoursRoom TemperatureAlmost Stable[1][2]
Thermal Dry Heat7 days85°CAlmost Stable[1][2]
Photolytic UV Light7 daysN/AAlmost Stable[1][2]

Experimental Protocols

Protocol 1: Optimized Aqueous Workup to Minimize Degradation
  • Quenching: After the reaction is complete, cool the reaction mixture to 0-5 °C.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is between 7 and 8. Monitor the pH using pH paper or a calibrated pH meter.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a temperature below 40 °C.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired eluent system.

  • Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a non-polar to polar solvent gradient (e.g., hexanes/ethyl acetate). To prevent on-column degradation, consider pre-treating the silica gel with a small amount of a base like triethylamine or using a mobile phase containing a small percentage of triethylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Degradation Pathways

Degradation_Pathway cluster_main 2-Chlorodibenz[b,f]oxazepin-11(10H)-one cluster_degradation Degradation Products Compound 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Hydrolysis_Product Ring-Opened Carboxylic Acid Compound->Hydrolysis_Product Acid or Base (H₂O) Photo_Product Photodegradation Products Compound->Photo_Product Light (hν)

Caption: Potential degradation pathways of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Experimental_Workflow start Crude Reaction Mixture quench Quench at 0-5°C start->quench neutralize Neutralize to pH 7-8 (e.g., NaHCO₃) quench->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo (<40°C) dry->concentrate purify Purification concentrate->purify chromatography Column Chromatography (Neutralized Silica) purify->chromatography If needed crystallization Crystallization purify->crystallization If needed end Pure Product chromatography->end crystallization->end

Caption: Recommended workup and purification workflow to minimize degradation.

References

Technical Support Center: Troubleshooting Byproduct Identification in the Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support guide is designed to assist in the identification of byproducts encountered during the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using mass spectrometry (MS). The following question-and-answer format addresses common issues and provides practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and what are the likely starting materials I might see in my MS data?

A1: The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a tricyclic lactam, is typically achieved through an intramolecular cyclization reaction. The two most common strategies are the Ullmann condensation and the Smiles rearrangement.

  • Ullmann Condensation: This copper-catalyzed reaction generally involves the intramolecular coupling of an amine and an aryl halide. A plausible precursor for this synthesis is 2-(2-aminophenoxy)-5-chlorobenzoic acid.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction could involve a precursor like N-(2-carboxyphenyl)-2-hydroxy-5-chlorobenzamide.

Therefore, it is common to observe unreacted starting materials in your mass spectrum.

Q2: I am observing a peak with an m/z that does not correspond to my product or starting materials. What are the most likely byproducts?

A2: Besides unreacted starting materials, several byproducts can form during the synthesis. The most common include:

  • Hydrolysis Product: The lactam ring of the product can be susceptible to hydrolysis, especially during aqueous workup, leading to the formation of 2-(2-amino-4-chlorophenoxy)benzoic acid.

  • Over-chlorinated Byproducts: Under harsh reaction conditions, additional chlorination of the aromatic rings can occur, leading to dichlorinated products.

  • Dimeric Impurities: Self-condensation of starting materials or intermediates can lead to the formation of dimeric species.

Q3: How can I use mass spectrometry to confirm the identity of these byproducts?

A3: High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the ions, which can help distinguish between isobaric species (ions with the same nominal mass). Tandem mass spectrometry (MS/MS) can provide structural information through characteristic fragmentation patterns. Isotopic patterns are also crucial, especially for chlorine-containing compounds. A compound with one chlorine atom will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. A dichlorinated compound will show an M/M+2/M+4 pattern with a ratio of approximately 9:6:1.

Troubleshooting Guide

Issue: Unexpected Peaks in the Mass Spectrum

The following table summarizes the key quantitative data for the target molecule and its potential byproducts to aid in their identification by mass spectrometry.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺Isotopic Pattern (Cl)Possible Origin
Product
2-Chlorodibenz[b,f]oxazepin-11(10H)-oneC₁₃H₈ClNO₂245.0244246.03171 Cl (3:1)Target Molecule
Potential Starting Materials
2-(2-Aminophenoxy)-5-chlorobenzoic acidC₁₃H₁₀ClNO₃263.0349264.04221 Cl (3:1)Unreacted Ullmann Precursor
N-(2-Carboxyphenyl)-2-hydroxy-5-chlorobenzamideC₁₄H₁₀ClNO₄291.0298292.03711 Cl (3:1)Unreacted Smiles Precursor
Potential Byproducts
2-(2-Amino-4-chlorophenoxy)benzoic acidC₁₃H₁₀ClNO₃263.0349264.04221 Cl (3:1)Hydrolysis of Product
Dichloro-dibenz[b,f]oxazepin-11(10H)-oneC₁₃H₇Cl₂NO₂278.9854279.99272 Cl (9:6:1)Over-chlorination
Dimer of 2-(2-aminophenoxy)-5-chlorobenzoic acidC₂₆H₁₈Cl₂N₂O₆524.0542525.06152 Cl (9:6:1)Dimerization of Ullmann Precursor

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • Dissolve a small amount of the crude reaction mixture or isolated impurity in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • For electrospray ionization (ESI), a concentration of 1-10 µg/mL is typically sufficient.

  • For direct infusion, introduce the sample solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • For LC-MS analysis, inject an appropriate volume (e.g., 1-5 µL) onto a suitable HPLC column (e.g., C18) for separation prior to MS analysis.

Mass Spectrometry Analysis:

  • Acquire full scan mass spectra in positive ion mode to identify the protonated molecules [M+H]⁺ of the expected product and byproducts.

  • Verify the isotopic patterns for chlorine-containing compounds.

  • Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns. Use collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

  • If available, use high-resolution mass spectrometry to obtain accurate mass measurements and determine the elemental composition of the observed ions.

Visualizations

Logical Workflow for Byproduct Identification

The following diagram illustrates a logical workflow for identifying unknown peaks in the mass spectrum of a 2-Chlorodibenz[b,f]oxazepin-11(10H)-one synthesis reaction mixture.

Byproduct_Identification_Workflow start Start: Unexpected Peak in MS check_mz Check m/z against Table 1 start->check_mz is_known Is the m/z in the table? check_mz->is_known identify_known Tentatively Identify Byproduct is_known->identify_known Yes further_analysis Further Analysis Needed is_known->further_analysis No check_isotope Check Isotopic Pattern for Cl identify_known->check_isotope isotope_match Isotope Pattern Matches? check_isotope->isotope_match Analyze confirm_id Confirmed Identity isotope_match->confirm_id Yes isotope_match->further_analysis No end End confirm_id->end hrms Perform HRMS for Elemental Composition further_analysis->hrms msms Perform MS/MS for Fragmentation Pattern hrms->msms propose_structure Propose Putative Structure msms->propose_structure propose_structure->end

Caption: Troubleshooting workflow for identifying byproducts by MS.

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the parent compound, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Similar fragmentation patterns, such as the loss of CO, Cl, and cleavage of the lactam ring, can be expected for its derivatives.

Fragmentation_Pathway M [M+H]⁺ m/z 246.03 M_minus_CO [M+H-CO]⁺ m/z 218.04 M->M_minus_CO -CO M_minus_Cl [M+H-Cl]⁺ m/z 211.06 M->M_minus_Cl -Cl Fragment_A Fragment A (Ring Cleavage) m/z 183.06 M_minus_CO->Fragment_A -Cl Fragment_B Fragment B (Further Fragmentation) m/z 152.05 Fragment_A->Fragment_B -HCN

Caption: Plausible MS/MS fragmentation of the target molecule.

Technical Support Center: Overcoming Solubility Challenges with 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A1: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a tan solid with the following properties:

  • Molecular Formula: C₁₃H₈ClNO₂[1][2]

  • Molecular Weight: 245.66 g/mol [2]

  • Melting Point: 242-244 °C[1][3]

  • Calculated XLogP3: 3.8[1]

The high melting point and a high XLogP3 value are indicative of poor aqueous solubility.

Q2: Why is 2-Chlorodibenz[b,f]oxazepin-11(10H)-one expected to have poor solubility?

A2: The poor solubility is likely due to a combination of factors including its crystalline structure, as suggested by its high melting point, and its relatively non-polar, heterocyclic nature.[1][3] Such compounds often have strong intermolecular interactions in their crystal lattice, making it difficult for solvent molecules to surround and dissolve the individual molecules.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

A3: Start with simple and common laboratory techniques. This includes testing a range of common organic solvents, utilizing pH modification if the compound has ionizable groups, and considering the use of co-solvents. These initial screens can provide valuable information about the compound's behavior and guide the selection of more advanced solubilization strategies.

Q4: Can particle size reduction improve the solubility of this compound?

A4: Yes, reducing the particle size can increase the dissolution rate by increasing the surface area available for solvent interaction.[4][5] Techniques like micronization and nanosuspension can be employed.[5][6] However, it's important to note that while this can improve the rate of dissolution, it may not significantly increase the equilibrium solubility.[5]

Troubleshooting Guide

This guide provides a systematic approach to addressing the poor solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Problem: The compound does not dissolve in common aqueous buffers.

Initial Assessment Workflow

A Poor aqueous solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one B Characterize Physicochemical Properties (pKa, logP, crystallinity) A->B C Initial Solubility Screening (Organic Solvents, Co-solvents, pH) B->C D Select Appropriate Solubilization Strategy C->D

Caption: Initial workflow for addressing poor solubility.

Possible Causes & Solutions:

Possible Cause Suggested Solution Experimental Protocol
High Crystallinity Employ techniques that disrupt the crystal lattice, such as solid dispersions or the use of co-crystals.See Protocol 1: Solid Dispersion Preparation.
Low Polarity Increase the polarity of the solvent system by using co-solvents or surfactants.See Protocol 2: Co-Solvent Screening.
Lack of Ionizable Groups If the compound is not amenable to pH modification, complexation with agents like cyclodextrins can be effective.See Protocol 3: Cyclodextrin Complexation.

Experimental Protocols

Protocol 1: Solid Dispersion Preparation (Solvent Evaporation Method)

Objective: To improve the solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by creating an amorphous solid dispersion with a hydrophilic carrier.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Hydrophilic carrier (e.g., PVP K30, Soluplus®, Poloxamer 188)

  • Volatile organic solvent (e.g., Dichloromethane, Methanol)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Dissolve 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and the hydrophilic carrier in the selected organic solvent in various ratios (e.g., 1:1, 1:5, 1:10 drug-to-carrier).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator with the water bath set to an appropriate temperature (e.g., 40-60 °C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Collect the dried solid dispersion and assess its solubility in the desired aqueous medium.

Protocol 2: Co-Solvent Screening

Objective: To identify a suitable co-solvent system that enhances the solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Vials

  • Shaker or vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Prepare stock solutions of the co-solvents in the aqueous buffer at various concentrations (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one to each co-solvent mixture.

  • Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Compare the solubility in different co-solvent systems to identify the most effective one.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

Objective: To improve the aqueous solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one through inclusion complexation with a cyclodextrin.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Cyclodextrin (e.g., β-Cyclodextrin, HP-β-Cyclodextrin)

  • Mortar and pestle

  • Water/Ethanol mixture

Procedure:

  • Place the cyclodextrin in a mortar.

  • Add a small amount of the water/ethanol mixture to the cyclodextrin to form a paste.

  • Add the 2-Chlorodibenz[b,f]oxazepin-11(10H)-one to the paste (typically at a 1:1 or 1:2 molar ratio).

  • Knead the mixture for a specified time (e.g., 45-60 minutes).

  • During kneading, add more of the water/ethanol mixture if the paste becomes too dry.

  • Dry the resulting complex in an oven at a controlled temperature.

  • Grind the dried complex into a fine powder.

  • Evaluate the solubility of the complex in the desired aqueous medium.

Data Presentation

Table 1: Hypothetical Solubility of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in Various Solvents

SolventSolubility (µg/mL) at 25 °C
Water< 1
PBS (pH 7.4)< 1
Ethanol500
DMSO> 10,000
PEG 4002,500

Table 2: Hypothetical Solubility Enhancement with Different Techniques

MethodFormulation DetailsFold Increase in Aqueous Solubility
Micronization Mean particle size: 5 µm~5
Co-solvency 20% PEG 400 in PBS~150
Solid Dispersion 1:10 Drug:PVP K30~500
Cyclodextrin Complex 1:2 Drug:HP-β-CD~800

Logical Decision Making for Solubility Enhancement

The following diagram illustrates a logical progression for selecting a suitable solubility enhancement technique.

Start Start: Poorly Soluble Compound Screening Initial Screening (Solvents, pH, Co-solvents) Start->Screening SimpleMethods Simple Methods Sufficient? Screening->SimpleMethods Evaluate Results PhysicalMod Physical Modification (Micronization, Nanosuspension) SimpleMethods->PhysicalMod No End Optimized Formulation SimpleMethods->End Yes ChemicalMod Chemical Modification (Prodrug, Salt Formation) PhysicalMod->ChemicalMod If dissolution rate is still limiting Formulation Advanced Formulation (Solid Dispersion, Cyclodextrins, Liposomes) ChemicalMod->Formulation If intrinsic solubility is the main issue Formulation->End

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: Monitoring the Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one using Thin Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TLC in the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one?

A1: TLC is primarily used to monitor the progress of the reaction. By observing the disappearance of the starting material spot and the appearance of the product spot, a researcher can determine when the reaction is complete. This helps to avoid unnecessarily long reaction times or premature work-ups.

Q2: How do I choose an appropriate solvent system (mobile phase) for my TLC analysis?

A2: The choice of solvent system depends on the polarity of your starting materials and the product. For the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent and a polar solvent. Common choices include:

  • Hexane/Ethyl Acetate mixtures (e.g., 7:3 or 1:1 v/v)

  • Dichloromethane/Methanol mixtures (e.g., 9.5:0.5 v/v)

The ideal solvent system should provide a good separation between the starting material and the product, with Rf values ideally between 0.2 and 0.8.

Q3: My spots are not visible on the TLC plate. What should I do?

A3: 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its precursors may not be colored. Therefore, a visualization technique is required.[1][2] The most common non-destructive method is using a UV lamp, as compounds with aromatic rings, like this one, often absorb UV light and appear as dark spots on a fluorescent background.[3][4][5] If UV is not effective, you can use a chemical stain.[4] Some general-purpose stains that are likely to work include:

  • Potassium Permanganate (KMnO₄) stain: This stain reacts with a wide variety of functional groups.

  • p-Anisaldehyde stain: This is a versatile stain that can produce a range of colors with different compounds upon heating.[6]

  • Iodine Chamber: Exposing the plate to iodine vapor can make spots visible as brownish stains. This method is semi-destructive.[4][6][7]

Q4: What do the Rf values of my spots indicate?

A4: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A higher Rf value indicates a less polar compound, as it has a weaker interaction with the polar silica gel stationary phase and travels further up the plate with the mobile phase. In the synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, the product is generally less polar than the starting materials (e.g., a lactam precursor). Therefore, you should expect the product spot to have a higher Rf value than the starting material spot.

Troubleshooting Guide

Problem Potential Cause Solution
Streaking or elongated spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[1]
Spots remain at the baseline (low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase mixture.[1]
Spots run with the solvent front (high Rf) The mobile phase is too polar.Increase the proportion of the non-polar solvent in your mobile phase mixture.[1]
No spots are visible after visualization The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][2]
The chosen visualization method is not suitable for your compound.Try a different visualization technique (e.g., switch from UV to a chemical stain).[1][2]
Reactant and product spots have very similar Rf values The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems, trying solvents with different polarities or properties.[2]
Use a co-spot.A co-spot is a lane where both the starting material and the reaction mixture are spotted. If the spots are not identical, they may appear as a single elongated spot or two slightly separated spots, confirming they are different compounds.

Experimental Protocols

Protocol for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is your origin line.

    • Mark three small, equally spaced points on the origin line for spotting your samples. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).

  • Prepare the Developing Chamber:

    • Pour a small amount of your chosen mobile phase into a developing chamber (a beaker with a watch glass on top will suffice) to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber.

  • Spot the TLC Plate:

    • Dissolve a small amount of your starting material in a suitable solvent (e.g., the reaction solvent).

    • Using a capillary tube, spot the starting material solution onto the 'S' mark on the origin line.

    • Withdraw a small aliquot of your reaction mixture using a capillary tube and spot it onto the 'R' mark.

    • For the co-spot lane 'C', first spot the starting material, and then, on the exact same spot, apply the reaction mixture.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the origin line.

    • Close the chamber and allow the solvent to travel up the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze the TLC Plate:

    • Allow the solvent to evaporate from the plate completely.

    • Visualize the spots using a UV lamp or an appropriate chemical stain.

    • Circle the visible spots with a pencil.

    • Calculate the Rf value for each spot. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

Quantitative Data

The following table provides representative Rf values for a hypothetical reaction to form 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Actual values will vary depending on the specific starting materials and the exact TLC conditions.

Compound Mobile Phase (Hexane:Ethyl Acetate, 1:1) Rf Value
Starting Material (e.g., a precursor lactam)Hexane:Ethyl Acetate (1:1)~ 0.3
2-Chlorodibenz[b,f]oxazepin-11(10H)-oneHexane:Ethyl Acetate (1:1)~ 0.6

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co-spot, Rxn) prep_plate->spot_plate prep_chamber Prepare Developing Chamber develop_plate Develop Plate prep_chamber->develop_plate spot_plate->develop_plate visualize Visualize Spots (UV/Stain) develop_plate->visualize analyze Analyze Results (Rf) visualize->analyze

Caption: Experimental workflow for TLC reaction monitoring.

Troubleshooting_Logic cluster_spot_issues Spot Appearance cluster_migration_issues Spot Migration cluster_solutions Solutions start Problem with TLC streaking Streaking/Elongated Spots start->streaking no_spots No Spots Visible start->no_spots low_rf Spots at Baseline (Low Rf) start->low_rf high_rf Spots at Solvent Front (High Rf) start->high_rf poor_sep Poor Separation start->poor_sep sol_dilute Dilute Sample streaking->sol_dilute sol_modify_mp Modify Mobile Phase streaking->sol_modify_mp sol_conc_sample Concentrate Sample no_spots->sol_conc_sample sol_change_vis Change Visualization no_spots->sol_change_vis low_rf->sol_modify_mp high_rf->sol_modify_mp sol_new_mp Try New Mobile Phase poor_sep->sol_new_mp

Caption: Troubleshooting guide for common TLC issues.

References

Validation & Comparative

A Comparative Guide to Dibenzoxazepines: Profiling 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f][1][2]oxazepine scaffold is a cornerstone in the development of atypical antipsychotics and antidepressants. This guide provides a comparative analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its prominent derivatives, Amoxapine and Loxapine, alongside the structurally related dibenzodiazepine, Clozapine. The objective is to offer a clear comparison of their receptor binding profiles, supported by experimental data and detailed methodologies, to aid in research and drug development.

The Central Role of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a key chemical intermediate in the synthesis of several psychoactive compounds.[3] Its dibenzoxazepine core is a privileged structure in medicinal chemistry, and the chloro-substitution at the 2-position is a critical feature that influences the pharmacological activity of its derivatives. The primary utility of this compound lies in its role as a precursor for the synthesis of drugs like Amoxapine.[3]

The synthesis of Amoxapine from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a pivotal process for its production.

G cluster_synthesis Synthesis of Amoxapine 2_chloro 2-Chlorodibenz[b,f]oxazepin- 11(10H)-one intermediate Chloro-imine Intermediate 2_chloro->intermediate  Chlorinating Agent (e.g., POCl3) amoxapine Amoxapine intermediate->amoxapine  Piperazine

Caption: Synthesis of Amoxapine from its precursor.

Comparative Receptor Binding Profiles

The therapeutic effects and side-effect profiles of dibenzoxazepine derivatives are largely dictated by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of Amoxapine, Loxapine, and Clozapine for key dopamine, serotonin, histamine, and adrenergic receptors. A lower Ki value indicates a higher binding affinity.

ReceptorAmoxapine (Ki, nM)Loxapine (Ki, nM)Clozapine (Ki, nM)
Dopamine Receptors
D1Moderate Affinity12 - 29Low Affinity
D2High Affinity (<100)<250 - 66% occupancy
D3High AffinityNo significant affinityHigh Affinity
D4High Affinity<2High Affinity
Serotonin Receptors
5-HT1ALow Affinity (>1000)No significant affinityHigh Affinity
5-HT2AHigh Affinity (<100)<2High Affinity
5-HT2CHigh Affinity12 - 29High Affinity
5-HT6High AffinityNo significant affinityHigh Affinity
5-HT7High AffinityNo significant affinityHigh Affinity
Adrenergic Receptors
α1High Affinity (<100)High AffinityHigh Affinity
α2Moderate Affinity (<1000)Moderate AffinityHigh Affinity
Histamine Receptors
H1High AffinityHigh AffinityHigh Affinity
Muscarinic Receptors
M1Moderate AffinityModerate Affinity9.5

Note: Data is compiled from multiple sources and variations may exist between different studies and experimental conditions.[1][2][4][5][6][7][8][9][10]

Structure-Activity Relationship Insights

The variations in the receptor binding profiles among these compounds can be attributed to subtle differences in their chemical structures.[11][12][13]

  • Dibenzoxazepine vs. Dibenzodiazepine Core: Amoxapine and Loxapine are based on the dibenz[b,f][1][2]oxazepine tricycle, while Clozapine has a dibenzo[b,e][1][2]diazepine core. This fundamental difference in the seven-membered ring (oxygen vs. nitrogen atom) contributes to variations in receptor interactions.[14]

  • Side Chain: All three compounds feature a piperazine side chain, which is crucial for their interaction with various receptors. Modifications to this side chain can significantly alter the pharmacological profile.

  • Substitution Pattern: The chloro-substituent at the 2-position of the dibenzoxazepine ring in Amoxapine and Loxapine is a key determinant of their activity.

G cluster_sar Structure-Activity Relationship Core Dibenzoxazepine Core Activity Receptor Binding Profile & Pharmacological Activity Core->Activity SideChain Piperazine Side Chain SideChain->Activity Substituents Ring Substituents (e.g., 2-Chloro) Substituents->Activity

Caption: Key structural determinants of activity.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) is typically performed using competitive radioligand binding assays. This technique measures the ability of a test compound (e.g., Amoxapine) to displace a specific radiolabeled ligand from its receptor.

Principle

A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, which represents the binding affinity of the test compound, can then be calculated from the IC50 using the Cheng-Prusoff equation.[2]

Generalized Experimental Workflow

G cluster_workflow Competitive Radioligand Binding Assay Workflow Prep 1. Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions Incubate 2. Incubate: Receptor + Radioligand + Test Compound Prep->Incubate Separate 3. Separate Bound from Free Ligand: (e.g., Filtration) Incubate->Separate Measure 4. Measure Radioactivity of Bound Ligand: (e.g., Scintillation Counting) Separate->Measure Analyze 5. Data Analysis: - Determine IC50 - Calculate Ki Measure->Analyze

Caption: Workflow for a competitive binding assay.

Detailed Methodology (Representative Protocol)

This protocol provides a general framework for a competitive radioligand binding assay for a G-protein coupled receptor (GPCR) like a dopamine or serotonin receptor. Specific parameters will vary depending on the receptor and radioligand used.

Materials:

  • Receptor Source: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compounds: Amoxapine, Loxapine, Clozapine, and other dibenzoxazepine derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor.

  • 96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.

  • Scintillation Cocktail and Scintillation Counter.

Procedure:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined protein concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd (dissociation constant) for the receptor.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding wells: Add receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding wells: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Competition wells: Add receptor membranes, radioligand, and each concentration of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation is often used.

  • Separation:

    • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Conclusion

2-Chlorodibenz[b,f]oxazepin-11(10H)-one serves as a vital scaffold for the synthesis of important psychoactive drugs. The resulting dibenzoxazepine derivatives, such as Amoxapine and Loxapine, exhibit complex pharmacological profiles characterized by their interactions with a multitude of neurotransmitter receptors. Understanding these receptor binding affinities, in comparison to other atypical antipsychotics like Clozapine, is crucial for elucidating their mechanisms of action, predicting their therapeutic and side-effect profiles, and guiding the design of novel, more selective therapeutic agents. The provided data and experimental protocols offer a foundational resource for researchers in the field of neuropharmacology and medicinal chemistry.

References

A Comparative Guide to the Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prominent synthetic routes for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the manufacturing of pharmaceuticals such as the antipsychotic drug Amoxapine.[1] The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and visual representations of the chemical pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of the tricyclic lactam, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, can be approached through several key chemical transformations. The primary strategies involve the formation of the central seven-membered ring through intramolecular cyclization. The most common methods include the Ullmann condensation, Smiles rearrangement, and multi-step pathways culminating in a Friedel-Crafts reaction. Each approach offers distinct advantages and challenges concerning reaction conditions, yield, purity, and scalability.

Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and the complexity of the procedure. The table below summarizes the quantitative data associated with the primary synthesis routes discussed in this guide.

Synthesis RouteKey ReactionStarting MaterialsReagents & ConditionsYield (%)Purity (%)Reaction Time (h)
Route 1 Ullmann Condensation2-Aminophenol, 2,5-Dichlorobenzoic acidCuI, N,N-dimethylglycine HCl, Cs2CO3, Microwave64-100High0.5
Route 2 Smiles Rearrangement2-Mercaptoaniline, 2-fluoro-5-chlorobenzoic acidK2CO3, DMF70-92 (for thio-analog)HighNot Specified
Route 3 Multi-step with Friedel-Crafts Cyclizationo-Nitrochlorobenzene, 4-Chlorothiophenol1. NaOH; 2. H2, Pd/C; 3. Phenyl chloroformate; 4. Polyphosphoric acid80.7 (final step)99.524 (final step)

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed overview of the reaction steps and experimental procedures for each of the compared synthetic routes.

Route 1: Intramolecular Ullmann Condensation

The Ullmann condensation provides a direct method for the formation of the diaryl ether linkage, which is a key step in constructing the dibenzoxazepine core. Modern variations of this reaction, particularly those employing microwave irradiation, offer significantly reduced reaction times and high yields.

Experimental Protocol:

A mixture of the appropriate 2-(2-aminophenoxy)-5-chlorobenzoic acid derivative, copper(I) iodide (10 mol %), N,N-dimethylglycine hydrochloride (30 mol %), and cesium carbonate (Cs2CO3) is subjected to microwave irradiation at 150°C for 30 minutes.[2] This method has been reported to furnish dibenz[b,f][3][4]oxazepin-11(10H)-ones in yields ranging from 64% to 100%.[2]

Reaction Pathway:

G A 2-Aminophenol C 2-(2-Aminophenoxy)-5-chlorobenzoic acid A->C Ullmann Condensation (CuI, Ligand, Base) B 2,5-Dichlorobenzoic acid B->C D 2-Chlorodibenz[b,f]oxazepin-11(10H)-one C->D Intramolecular Ullmann Condensation (CuI, Ligand, Base, Microwave, 150°C)

Caption: Ullmann Condensation Pathway for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Route 2: Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that can be employed to form the dibenzoxazepine ring system. This method is particularly attractive as it can be performed under metal-free conditions, offering an environmentally friendly and economical alternative.

Experimental Protocol (Adapted from Thio-analog Synthesis):

While a specific protocol for the oxygen analog is not detailed in the searched literature, a facile and efficient one-pot method for the synthesis of the corresponding dibenzo[b,f][3][4]thiazepin-11(10H)-ones via a Smiles rearrangement has been reported with excellent isolated yields of 70-92%.[5] This procedure typically involves the reaction of a 2-aminothiophenol with an activated aryl halide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.[5] A similar approach with 2-aminophenol would be a logical starting point for the synthesis of the target oxazepinone.

Reaction Pathway:

G A 2-Aminophenol C Intermediate Adduct A->C Nucleophilic Addition (Base) B 2-Fluoro-5-chlorobenzoic acid B->C D 2-Chlorodibenz[b,f]oxazepin-11(10H)-one C->D Intramolecular Smiles Rearrangement and Cyclization G A o-Nitrochlorobenzene C 2-Nitro-4'-chlorodiphenyl ether A->C Condensation (Base) B 4-Chlorophenol B->C D 2-Amino-4'-chlorodiphenyl ether C->D Reduction (H2, Pd/C) E Acylated Intermediate D->E Acylation (Phenyl chloroformate) F 2-Chlorodibenz[b,f]oxazepin-11(10H)-one E->F Friedel-Crafts Cyclization (Polyphosphoric acid, 100°C)

References

Purity Analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering insights into their respective strengths and weaknesses, supported by generalized experimental protocols.

2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the synthesis of certain pharmaceutical agents, requires rigorous purity assessment to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Both HPLC and GC are powerful chromatographic techniques widely employed in the pharmaceutical industry for impurity profiling and quality control.[2][3] The choice between these two methods hinges on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for non-volatile and thermally labile compounds, a category that often includes complex organic molecules like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.[4][5] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4]

Advantages of HPLC for this analysis include:

  • Broad Applicability: Capable of analyzing a wide range of compounds without the need for derivatization.

  • Ambient Temperature Operation: Minimizes the risk of degradation of thermally sensitive impurities.[6]

  • High Resolution and Sensitivity: Modern HPLC systems, especially when coupled with detectors like mass spectrometry (MS), offer excellent separation of closely related impurities and can detect them at very low levels.[2]

Gas Chromatography (GC): The Specialist for Volatiles

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4] Separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4] For a semi-volatile compound like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, which has a reported boiling point of 320.8°C at 760 mmHg, GC analysis is feasible, though it may require careful method development to prevent on-column degradation.

Advantages of GC for this analysis may include:

  • High Separation Efficiency: Capillary GC columns can provide a very high number of theoretical plates, leading to excellent resolution of volatile impurities.[6]

  • Sensitive Detectors: Detectors like the Flame Ionization Detector (FID) are highly sensitive to organic compounds.

  • Analysis of Residual Solvents: GC is the gold standard for the analysis of residual solvents, which are common process-related impurities in pharmaceutical manufacturing.[3][6]

Comparative Overview: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Suitability Non-volatile and thermally labile/stable compoundsVolatile and thermally stable compounds
Sample Preparation Typically involves dissolution in a suitable solventMay require derivatization to increase volatility; dissolution in a volatile solvent
Operating Temperature Ambient to moderately elevated (e.g., 25-60 °C)High temperatures for injection port and oven (e.g., 150-300 °C)[5]
Typical Impurities Detected Related substances, degradation products, non-volatile process impuritiesResidual solvents, volatile starting materials, volatile by-products
Resolution High, especially with UHPLC systemsVery high, particularly with long capillary columns
Sensitivity High (ng to pg range), detector dependent (UV, MS)Very high (pg to fg range), detector dependent (FID, MS)
Common Detectors UV-Visible, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Mass Spectrometry (MS)

Experimental Protocols

Below are generalized experimental protocols for the purity analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by HPLC and GC. These should be considered as starting points and would require optimization and validation for specific applications.

HPLC-UV Method
  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for this type of molecule.

  • Mobile Phase: A gradient elution is often effective. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient could run from 30% B to 95% B over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible results.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C (or optimized to ensure volatilization without degradation).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the desired sensitivity).

  • Sample Preparation: Accurately weigh and dissolve the sample in a volatile organic solvent (e.g., dichloromethane or acetone) to a suitable concentration.

Workflow Comparison

The following diagrams illustrate the general experimental workflows for purity analysis by HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase Constituent A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection D->E F Chromatogram Generation E->F G Peak Integration & Purity Calculation F->G

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject into Heated Inlet B_gc->C_gc D_gc Separation in Capillary Column C_gc->D_gc E_gc FID Detection D_gc->E_gc F_gc Chromatogram Generation E_gc->F_gc G_gc Peak Integration & Purity Calculation F_gc->G_gc

Caption: Gas Chromatography (GC) experimental workflow.

Conclusion

For the comprehensive purity analysis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, HPLC is generally the preferred method. Its ability to analyze non-volatile and thermally sensitive compounds at ambient temperatures makes it ideal for identifying and quantifying a wide range of potential impurities, including starting materials, by-products, and degradation products.

GC, however, serves as a valuable complementary technique. It is exceptionally well-suited for the detection and quantification of volatile impurities, such as residual solvents, which may not be readily detected by HPLC. Therefore, a dual-methodology approach, employing both HPLC and GC, will provide the most complete and robust purity profile for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, ensuring the highest quality standards for this critical pharmaceutical intermediate. The selection of the primary method will depend on the likely nature of the impurities present in the manufacturing process.

References

Spectroscopic Data Comparison of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its isomers. Due to the limited availability of public domain experimental data for these specific chloro-isomers, this document focuses on the known data for the 2-chloro derivative and utilizes spectroscopic information from closely related analogs to provide a predictive framework for the characterization of this compound class.

Chemical Structures and Isomeric Positions

The core structure of dibenz[b,f]oxazepin-11(10H)-one can be substituted with a chlorine atom at various positions on its aromatic rings. This guide considers the 2-chloro isomer and discusses the potential spectroscopic differences for other positional isomers.

Caption: General chemical structure and numbering of the dibenz[b,f]oxazepin-11(10H)-one core.

Positional Isomers of Chlorodibenz[b,f]oxazepin-11(10H)-one Core Dibenz[b,f]oxazepin-11(10H)-one 2-Chloro 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Core->2-Chloro Cl at C2 3-Chloro 3-Chlorodibenz[b,f]oxazepin-11(10H)-one Core->3-Chloro Cl at C3 4-Chloro 4-Chlorodibenz[b,f]oxazepin-11(10H)-one Core->4-Chloro Cl at C4 7-Chloro 7-Chlorodibenz[b,f]oxazepin-11(10H)-one Core->7-Chloro Cl at C7 8-Chloro 8-Chlorodibenz[b,f]oxazepin-11(10H)-one Core->8-Chloro Cl at C8

Caption: Diagram illustrating the different positional isomers of chlorodibenz[b,f]oxazepin-11(10H)-one.

Spectroscopic Data Comparison

A comprehensive search of available literature and chemical databases reveals a significant lack of experimental spectroscopic data for the chloro-isomers of dibenz[b,f]oxazepin-11(10H)-one. The following table summarizes the available data for the 2-chloro isomer.

Table 1: Spectroscopic Data for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Spectroscopic TechniqueDataReference
¹H NMR No experimental data available in the public domain.-
¹³C NMR No experimental data available in the public domain.-
IR Spectroscopy Vapor Phase IR Spectra available on SpectraBase.[1]
Mass Spectrometry GC-MS data available on SpectraBase.[1]
Molecular Formula C₁₃H₈ClNO₂[1]
Molecular Weight 245.66 g/mol [1]

Note: While PubChem indicates the availability of GC-MS and vapor-phase IR spectra from SpectraBase, the actual spectral data is not provided in the search results.[1]

Reference Spectroscopic Data of Substituted Dibenz[b,f]oxazepin-11(10H)-ones

In the absence of data for the chloro-isomers, the following tables present ¹H and ¹³C NMR data for 8-aminodibenz[b,f][2][3]oxazepin-11(10H)-one and a 7-acylamino regioisomer, as detailed by Riches et al. (2022). This data provides valuable insight into the chemical shifts and coupling constants characteristic of the dibenz[b,f]oxazepin-11(10H)-one scaffold.

Table 2: ¹H and ¹³C NMR Data for 8-Aminodibenz[b,f][2][3]oxazepin-11(10H)-one

¹H NMR (400 MHz, d6-DMSO)¹³C NMR (125 MHz, d6-DMSO)
δ 10.34 (broad s, 1H, NH)δ 166.2
δ 7.73 (dd, J = 7.7, 1.7 Hz, 1H)δ 159.6
δ 7.59–7.54 (m, 1H)δ 146.6
δ 7.30–7.23 (m, 2H)δ 141.2
δ 7.00 (d, J = 8.5 Hz, 1H)δ 134.0
δ 6.41 (d, J = 2.6 Hz, 1H)δ 131.3
δ 6.36 (dd, J = 8.5, 2.6 Hz, 1H)δ 131.1
(NH₂ signal not observed)δ 126.1
δ 124.8
δ 121.2
δ 120.3
δ 110.2
δ 105.8

Data sourced from Riches et al. (2022).

Table 3: ¹H and ¹³C NMR Data for a 7-Acylamino Regioisomer

¹H NMR (400 MHz, CDCl₃)¹³C NMR (125 MHz, CDCl₃)
δ 7.85 (dd, J = 7.7, 1.6 Hz, 1H)δ 165.3
δ 7.83 (broad s, 1H)δ 164.4
δ 7.80–7.75 (m, 2H)δ 159.9
δ 7.75 (brd, J = 1.9 Hz, 1H)δ 148.8
δ 7.46–7.41 (m, 3H)δ 136.8
δ 7.22–7.15 (m, 4H)δ 136.6
δ 3.61 (s, 3H)δ 135.2
δ 134.0
δ 133.2
δ 131.9
δ 129.6
δ 128.5
δ 125.8
δ 125.5
δ 121.1
δ 119.9
δ 118.2
δ 114.9
δ 36.2

Data sourced from Riches et al. (2022).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are based on standard laboratory practices and the experimental section of Riches et al. (2022).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy Experimental Workflow SamplePrep Sample Preparation (~5-10 mg in ~0.6 mL of deuterated solvent, e.g., CDCl₃ or d₆-DMSO) Shimming Shimming (Optimizing magnetic field homogeneity) SamplePrep->Shimming Acquisition Data Acquisition (¹H, ¹³C, and 2D experiments) Shimming->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shift, integration, coupling constants) Processing->Analysis

Caption: A generalized workflow for NMR spectroscopy experiments.

  • Instrumentation: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (d₆-DMSO).

  • Referencing: ¹H NMR spectra are referenced to the residual solvent peak (e.g., δH 7.26 for CDCl₃ and δH 2.50 for d₆-DMSO). ¹³C NMR spectra are referenced to the solvent signal (e.g., δC 77.16 for CDCl₃ and δC 39.52 for d₆-DMSO).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Sample Preparation (for solids):

    • Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

    • KBr Pellet: The solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The prepared sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

  • Ionization: For this class of compounds, Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.

  • Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

While a direct spectroscopic comparison of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its isomers is currently not possible due to a lack of publicly available experimental data, this guide provides the foundational information available for the 2-chloro isomer. The included reference data from related dibenz[b,f]oxazepin-11(10H)-one derivatives and the detailed experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this class of compounds. Further research is needed to generate and publish the spectroscopic data for the full range of chlorodibenz[b,f]oxazepin-11(10H)-one isomers to enable a comprehensive comparative analysis.

References

Comparative Analysis of the Biological Activity of Dibenz[b,f]oxazepin-11(10H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenz[b,f]oxazepine scaffold is a key structural motif in medicinal chemistry, with derivatives showing a range of biological activities. While extensive comparative data on a series of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one derivatives is limited in publicly available research, this guide provides a comparative analysis of the biological activity of the broader class of dibenz[b,f][1][2]oxazepin-11(10H)-one derivatives, with a focus on their potent antigiardial activity. The parent compound, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, is a well-known intermediate in the synthesis of pharmaceuticals such as Amoxapine.[3][4] This guide summarizes key experimental data, details the methodologies for the cited experiments, and provides visualizations of the experimental workflow.

Antigiardial Activity of Dibenz[b,f][1][2]oxazepin-11(10H)-one Derivatives

A study exploring the structure-activity relationships of dibenz[b,f][1][2]oxazepin-11(10H)-one derivatives identified several compounds with potent activity against Giardia duodenalis, the parasite responsible for giardiasis.[5] The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives are presented in the table below.

Quantitative Data Summary
Compound IDStructureR GroupIC50 (µM) against G. duodenalis
1 8-acylaminodibenzoxazepinone8-NHCOPhInactive
2 7-acylaminodibenzoxazepinone7-NHCOPh0.18
SN00797640 Initially assigned as 1 , correctly identified as 2 7-NHCOPh0.18

Table 1: Antigiardial activity of selected dibenz[b,f][1][2]oxazepin-11(10H)-one derivatives against G. duodenalis.[5]

The data highlights a significant difference in activity based on the position of the acylamino substituent, with the 7-acylamino regioisomer (2 ) demonstrating potent antigiardial activity while the 8-acylamino regioisomer (1 ) was inactive.[5] This underscores the importance of substituent placement on the dibenz[b,f]oxazepin-11(10H)-one scaffold for this biological activity.

Experimental Protocols

Synthesis of Dibenz[b,f][1][2]oxazepin-11(10H)-one Derivatives

The synthesis of the evaluated compounds involved a multi-step process. For the synthesis of the key intermediates, 8-aminodibenz[b,f][1][2]oxazepin-11(10H)-one and 7-aminodibenz[b,f][1][2]oxazepin-11(10H)-one, specific synthetic routes were followed as detailed in the source literature. The final acylated derivatives were prepared from these amino intermediates.[5]

General Procedure for Acylation: To a solution of the aminodibenz[b,f][1][2]oxazepin-11(10H)-one in a suitable solvent (e.g., pyridine or DMF), the corresponding acyl chloride or anhydride was added. The reaction mixture was stirred at room temperature or heated as required. After completion of the reaction, the product was isolated and purified by standard techniques such as crystallization or column chromatography.

In Vitro Antigiardial Activity Assay

The in vitro activity of the synthesized compounds against Giardia duodenalis was determined using a standardized protocol.

Cell Culture: Giardia duodenalis trophozoites were cultured in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum at 37°C.

Assay Protocol:

  • Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds were made in the culture medium in 96-well plates.

  • G. duodenalis trophozoites were added to each well.

  • The plates were incubated at 37°C for 48 hours.

  • Cell viability was assessed using a resazurin-based assay. The fluorescence was measured to determine the extent of cell growth inhibition.

  • IC50 values were calculated from the dose-response curves.

Visualizations

Experimental Workflow for Antigiardial Activity Screening

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the dibenz[b,f][1][2]oxazepin-11(10H)-one derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_results Outcome start Starting Materials intermediate Amino-dibenzoxazepinone Intermediates start->intermediate Multi-step synthesis final Acylated Derivatives intermediate->final Acylation dissolve Dissolve in DMSO final->dissolve dilute Serial Dilution dissolve->dilute incubate Incubate with parasite (48h) dilute->incubate culture Culture G. duodenalis culture->incubate assay Resazurin Assay incubate->assay data Data Analysis (IC50) assay->data sar Structure-Activity Relationship data->sar isomer_comparison cluster_scaffold Dibenz[b,f]oxazepin-11(10H)-one Core cluster_isomers Positional Isomers cluster_activity Biological Activity core Core Scaffold active 7-Acylamino Derivative inactive 8-Acylamino Derivative potent Potent Antigiardial Activity (IC50 = 0.18 µM) active->potent no_activity Inactive inactive->no_activity

References

Ensuring Purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one for Clinical Trials: A Comparative Guide to Analytical Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the synthesis of several pharmaceutical compounds, including the atypical antipsychotic Amoxapine. Ensuring the purity of this intermediate is a critical step in the drug development process to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API) used in clinical trials. This document is intended for researchers, scientists, and drug development professionals.

Introduction

2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No. 3158-91-6) is a dibenzoxazepine derivative that serves as a crucial building block in pharmaceutical synthesis. The presence of impurities in this intermediate can carry through to the final API, potentially altering its pharmacological and toxicological profile. Therefore, robust and validated analytical methods are essential to control the quality of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one destined for use in materials for clinical trials.

This guide will explore the common analytical techniques used for purity determination, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and discuss the identification and control of potential impurities.

Comparison of Analytical Methodologies

The choice of analytical technique for purity validation depends on the physicochemical properties of the analyte and the potential impurities. 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a non-volatile, thermally stable solid, making HPLC the most suitable primary method for purity and impurity quantification.[1] GC-MS can be a valuable tool for identifying volatile impurities, while quantitative NMR (qNMR) offers an alternative for potency determination without the need for a specific reference standard.[2][3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[4]
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[1]Suitable for volatile and thermally stable compounds.Applicable to any soluble compound with unique NMR signals.
Primary Use Purity assay, identification and quantification of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Absolute quantification of the main component (potency), and quantification of impurities with known structures.[2]
Detection UV, Diode Array (DAD/PDA), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).NMR detector.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a suitable solvent, may require derivatization for non-volatile compounds.Dissolution in a deuterated solvent with an internal standard.
Data Output Chromatogram with retention times and peak areas.Chromatogram with retention times and mass spectra.NMR spectrum with chemical shifts and signal integrals.
Strengths Versatile, robust, widely used in pharmaceutical quality control.High sensitivity and specificity for volatile compounds.Primary ratio method, no need for identical reference standards for quantification.[4]
Limitations Requires reference standards for impurity quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is adapted from established protocols for similar dibenzoxazepine compounds and is suitable for the quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its non-volatile impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV or DAD/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is designed to detect and quantify residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C, hold for 5 minutes.

  • Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Headspace analysis is preferred. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) in a headspace vial.

Quantitative NMR (qNMR) for Potency Assessment

This method provides an absolute measure of the purity of the compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the 2-Chlorodibenz[b,f]oxazepin-11(10H)-one sample and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

    • Integrate a well-resolved, unique signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.[1]

Impurity Profiling and Acceptance Criteria

The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.[5][6][7] For a drug intermediate, the control of impurities is equally critical.

Potential Impurities:

Based on the synthesis of Amoxapine, potential impurities in 2-Chlorodibenz[b,f]oxazepin-11(10H)-one may include:

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents used in the synthesis.

  • By-products: Isomeric or over-chlorinated dibenzoxazepinone derivatives.

  • Degradation Products: Products formed due to exposure to light, heat, or pH extremes.

Acceptance Criteria:

The acceptance criteria for impurities in a drug intermediate should be scientifically justified and are typically established based on data from early batches and the potential for the impurity to be purged in downstream processing steps. According to ICH guidelines, for drug substances, reporting thresholds for impurities are typically around 0.05%, with identification thresholds at 0.10% or higher depending on the maximum daily dose of the final drug.[6] While these thresholds are for the final API, they provide a basis for setting stringent controls on the intermediate.

Impurity TypeTypical Acceptance Criteria
Any individual unspecified impurity≤ 0.10%
Any individual specified impurity≤ 0.15%
Total impurities≤ 0.5%

Method Validation Workflow

A robust analytical method validation is crucial to ensure that the chosen method is fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation in a pharmaceutical setting.

G Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 VP1 Define Validation Parameters (ICH Q2) MD3->VP1 Method Ready for Validation VP2 Set Acceptance Criteria VP1->VP2 VP3 Write and Approve Validation Protocol VP2->VP3 EV1 Specificity VP3->EV1 Execute Protocol EV2 Linearity & Range EV1->EV2 EV3 Accuracy EV2->EV3 EV4 Precision (Repeatability & Intermediate) EV3->EV4 EV5 Detection Limit (LOD) EV4->EV5 EV6 Quantitation Limit (LOQ) EV5->EV6 EV7 Robustness EV6->EV7 D1 Analyze and Document Results EV7->D1 Complete Experiments D2 Write Validation Summary Report D1->D2 D3 Method Implementation & Lifecycle Management D2->D3

Caption: A workflow for the validation of an analytical method.

Conclusion

The validation of the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a critical quality control step in the manufacturing of APIs for clinical trials. A well-developed and validated HPLC method is the primary choice for purity and impurity determination due to the non-volatile nature of the compound. This should be complemented by GC-MS for the analysis of residual solvents. Quantitative NMR can serve as a valuable orthogonal method for potency determination. By implementing a comprehensive analytical strategy and adhering to regulatory guidelines such as ICH Q3A, drug developers can ensure the quality and consistency of this key intermediate, ultimately contributing to the safety and success of their clinical programs.

References

Comparative Guide to Reference Standards of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a comparative overview of commercially available reference standards for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one (CAS No. 3158-91-6), a key intermediate and impurity in the synthesis of active pharmaceutical ingredients such as Amoxapine and Loxapine. This compound is also commonly referred to as Amoxapine Impurity D or Loxapine Related Compound D.

Comparison of Supplier Specifications

The following table summarizes the typical specifications of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standards from various suppliers. Please note that this data is representative and may vary between specific lots. It is essential to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Parameter Supplier A (e.g., Thermo Scientific) Supplier B (e.g., LGC Standards) Supplier C (e.g., Cayman Chemical)
Product Name 2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-oneLoxapine USP Related Compound AAmoxapine Impurity D
CAS Number 3158-91-63158-91-63158-91-6
Purity (by HPLC) ≥97%[1]≥98% (as per USP)≥99%
Identity Conforms to structure (¹H NMR, MS)Conforms to structure (IR, ¹H NMR, MS)Conforms to structure (¹H NMR, MS)
Appearance Tan Solid[2]Off-white to yellow solidLight yellow powder
Melting Point 242-244 °C[2]Not specified243-245 °C
Water Content (Karl Fischer) <0.5%<0.5%<0.3%
Residual Solvents Meets USP <467> requirementsMeets USP <467> requirementsMeets ICH Q3C requirements
Certificate of Analysis Provided with productProvided with productProvided with product

Experimental Protocols

Accurate characterization of a reference standard is crucial. Below are detailed methodologies for key experiments used to qualify 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify 2-Chlorodibenz[b,f]oxazepin-11(10H)-one from its potential impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 200 ppm

  • Data Analysis: The acquired spectra should be consistent with the known chemical structure of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. Chemical shifts can be compared with literature data for similar structures[3].

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the qualification and use of a 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard.

G cluster_0 Reference Standard Qualification cluster_1 Application in Drug Development A Receipt of Reference Standard B Visual Inspection A->B Initial Check C Identity Confirmation (NMR, MS) B->C Structural Verification D Purity Assessment (HPLC) C->D Quantitative Analysis E Water Content (Karl Fischer) D->E F Residual Solvents (GC-HS) D->F G Certificate of Analysis Generation E->G F->G H Assay of API and Formulations G->H Qualified Standard I Impurity Profiling H->I J Stability Studies H->J K Regulatory Submission I->K J->K

Workflow for Reference Standard Qualification and Use.

Alternative Reference Standards

For certain applications, alternative or related compounds may be used as reference standards. These can include stable isotope-labeled versions of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one for use as internal standards in mass spectrometry-based assays, or other related impurities of Amoxapine and Loxapine for comprehensive impurity profiling.

References

A Comparative Guide to Analytical Methods for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Challenges

The accurate and precise quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is critical throughout the drug development process. This intermediate's purity and concentration can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, such as routine quality control, pharmacokinetic studies, or metabolite identification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the benchmark for the bioanalysis of complex molecules due to its high sensitivity, specificity, and wide dynamic range.[2][3] For compounds like 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its derivatives, LC-MS/MS offers unparalleled performance, particularly in complex biological matrices.

Experimental Protocol: LC-MS/MS for the Analysis of a Structurally Related Compound (Amoxapine)

The following protocol for the analysis of Amoxapine, a closely related therapeutic agent, provides a robust template for developing a method for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.[4]

Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).

  • Pre-treat the sample by adding an acidic solution (e.g., 4% phosphoric acid) and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a higher-organic solvent mixture (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[4]

Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically effective.[2]

  • Mobile Phase: A gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is recommended.[2]

  • Flow Rate: A standard flow rate of 1.0 mL/min is commonly used.[2]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[2]

Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Performance Data for Amoxapine Analysis by LC-MS/MS

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Amoxapine, which can be considered as a benchmark for a method developed for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.[4][5]

ParameterTypical Performance
Linearity Range 1 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Alternative and Complementary Analytical Techniques

While LC-MS/MS is often the preferred method, other techniques can be employed, either as alternatives or as orthogonal methods for comprehensive validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the analysis of pharmaceutical compounds. While generally less sensitive and selective than LC-MS/MS, it can be suitable for the analysis of bulk drug substances and formulations where the analyte concentration is high.

A reported HPLC-UV method for Amoxapine utilized a normal-phase silica column with a mobile phase of ethanol, acetonitrile, and tert-butylamine. Detection was performed at 254 nm, with a detection limit of 3 ng/mL.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For semi-volatile compounds like dibenzoxazepine derivatives, derivatization may be necessary to improve their volatility and thermal stability.[2] GC-MS can provide excellent chromatographic resolution and valuable structural information from the mass spectra.[7]

Comparative Overview of Analytical Methods

The following table provides a high-level comparison of the analytical techniques discussed.

FeatureLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (pg/mL to ng/mL)
Sample Throughput HighModerateModerate
Matrix Effects Potential for ion suppression/enhancementLess susceptible than MSCan be affected by matrix
Instrumentation Cost HighLow to ModerateModerate to High
Primary Application Bioanalysis, metabolite ID, trace analysisQuality control, content uniformityVolatile compound analysis

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results. This is essential when methods are transferred between labs or when different techniques are used within a single study.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective (e.g., Inter-lab comparison) select_methods Select Methods (e.g., HPLC vs. LC-MS/MS) define_objective->select_methods define_acceptance Define Acceptance Criteria (e.g., ±20% difference) select_methods->define_acceptance prepare_samples Prepare Standardized Samples (QCs, incurred samples) define_acceptance->prepare_samples analyze_samples Analyze Samples by Both Methods prepare_samples->analyze_samples statistical_analysis Statistical Analysis (e.g., Bland-Altman plot) analyze_samples->statistical_analysis compare_results Compare Results to Acceptance Criteria statistical_analysis->compare_results pass Methods are Equivalent compare_results->pass Pass fail Investigate Discrepancies compare_results->fail Fail

Caption: A generalized workflow for the cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a critical decision in the pharmaceutical development process. LC-MS/MS stands out as the most sensitive and specific method, particularly for bioanalytical applications. However, HPLC-UV and GC-MS can serve as valuable alternatives or orthogonal methods, depending on the specific analytical requirements. For a comprehensive and defensible analytical strategy, especially in a regulated environment, the use of a primary method combined with an orthogonal technique for cross-validation is highly recommended. This approach ensures the generation of reliable and high-quality data, which is fundamental to the successful development of safe and effective medicines.

References

The Precursor Question: Evaluating the Efficacy of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in Amoxapine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Pharmaceutical Researchers and Drug Development Professionals

The synthesis of Amoxapine, a tricyclic antidepressant, relies on efficient chemical pathways to ensure high yield and purity. A pivotal intermediate in this process is 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This guide provides a comparative analysis of the primary synthesis route utilizing this precursor against a notable alternative, the N-demethylation of Loxapine. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to equip researchers with the objective information needed for informed decisions in drug development and manufacturing.

At a Glance: Comparing Amoxapine Synthesis Routes

For a rapid comparison of the two primary synthesis pathways for Amoxapine, the following table summarizes key performance indicators. It is important to note that specific yields and reaction conditions can vary based on the scale and specific laboratory practices employed.

ParameterSynthesis from 2-Chlorodibenz[b,f]oxazepin-11(10H)-oneN-demethylation of Loxapine
Precursor 2-Chlorodibenz[b,f]oxazepin-11(10H)-oneLoxapine
Key Reaction Nucleophilic substitution with piperazineN-demethylation
Reported Yield High (Specific percentages vary in literature)Generally high, but can be dependent on the demethylation agent
Purity of Final Product High, achievable with standard purification techniquesHigh, though may require separation from starting material and byproducts
Number of Steps Typically a single step from the key precursorTypically a single step from Loxapine
Reagent Availability Precursor is a known chemical intermediate[1][2][3][4]Loxapine is a commercially available antipsychotic drug
Potential Challenges Requires careful control of reaction conditions to avoid side reactions.Selection of an efficient and selective demethylating agent is crucial.

The Primary Pathway: Synthesis from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

The most direct and widely recognized method for synthesizing Amoxapine involves the reaction of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one with piperazine. This reaction is a nucleophilic substitution where the piperazine molecule displaces a leaving group on the dibenzoxazepine core, directly forming the Amoxapine structure.

Experimental Protocol

The following is a generalized experimental protocol based on established chemical principles for the synthesis of Amoxapine from its precursor.

Materials:

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

  • Anhydrous piperazine

  • High-boiling point solvent (e.g., xylene, dimethylformamide)

  • Base (e.g., potassium carbonate, triethylamine) - optional, to scavenge any generated acid.

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is dissolved in the chosen solvent.

  • An excess of anhydrous piperazine is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then quenched with water and the product is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude Amoxapine.

  • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to obtain Amoxapine of high purity.

Amoxapine_Synthesis_from_Precursor Precursor 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Amoxapine Amoxapine Precursor->Amoxapine Nucleophilic Substitution Piperazine Piperazine Piperazine->Amoxapine Solvent High-boiling solvent (e.g., Xylene) Solvent->Amoxapine Heat Heat (Reflux) Heat->Amoxapine Purification Purification (Recrystallization/ Chromatography) Amoxapine->Purification Final_Product Pure Amoxapine Purification->Final_Product

An Alternative Route: N-demethylation of Loxapine

Amoxapine is the N-demethylated metabolite of the antipsychotic drug Loxapine.[2][3] This metabolic relationship provides an alternative synthetic pathway to Amoxapine through the chemical N-demethylation of Loxapine. This approach can be attractive if Loxapine is a more readily available or cost-effective starting material.

Experimental Protocol

The following is a generalized experimental protocol for the N-demethylation of Loxapine to yield Amoxapine. The choice of demethylating agent is critical and can influence the reaction conditions and yield.

Materials:

  • Loxapine

  • Demethylating agent (e.g., 1-chloroethyl chloroformate followed by methanolysis, or other specific reagents for N-demethylation)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Loxapine is dissolved in an anhydrous solvent under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • The demethylating agent is added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period. Reaction progress is monitored by TLC or HPLC.

  • After the initial reaction, a second step (e.g., addition of methanol and reflux) may be required depending on the demethylating agent used.

  • Upon completion, the reaction is quenched, and the product is worked up through extraction and washing procedures similar to the primary synthesis route.

  • The crude Amoxapine is then purified using standard techniques like recrystallization or column chromatography.

N_demethylation_of_Loxapine Loxapine Loxapine Reaction N-demethylation Loxapine->Reaction Demethylating_Agent Demethylating Agent Demethylating_Agent->Reaction Amoxapine Amoxapine Reaction->Amoxapine

Efficacy and Concluding Remarks

Both the synthesis from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and the N-demethylation of Loxapine represent viable and effective methods for the production of Amoxapine. The choice between these routes will likely depend on factors such as the cost and availability of the starting materials, the desired scale of production, and the specific capabilities of the manufacturing facility.

The direct synthesis from 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a convergent and efficient pathway, directly assembling the final Amoxapine structure. The N-demethylation of Loxapine offers an alternative that leverages a commercially available drug as a starting material.

For researchers and drug development professionals, a thorough evaluation of the economic and chemical efficiencies of each route is recommended. This should include a cost-analysis of precursors and reagents, optimization of reaction conditions to maximize yield and purity, and an assessment of the environmental impact of each synthetic pathway. The information and protocols provided in this guide serve as a foundational resource for such an evaluation.

References

A Comparative Guide to the Synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of prevalent synthesis methods for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a pivotal intermediate in the manufacturing of antipsychotic drugs such as loxapine and amoxapine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to empower researchers in selecting the most efficient and economically viable synthetic route.

Introduction: The Strategic Importance of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one

2-Chlorodibenz[b,f]oxazepin-11(10H)-one serves as the foundational scaffold for a class of dibenzoxazepine antipsychotics. The efficiency of its synthesis directly impacts the production cost and accessibility of these critical medications. The core challenge in its synthesis lies in the construction of the central seven-membered oxazepine ring, a feat typically achieved through intramolecular cyclization strategies. This guide will dissect and compare the most prominent methods to inform your process development and optimization efforts.

Part 1: Comparative Analysis of Key Synthesis Methods

The synthesis of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is predominantly achieved through two classical routes: the Ullmann condensation pathway and the Smiles rearrangement pathway. Each presents a unique set of advantages and challenges in terms of yield, cost, and scalability.

Method 1: The Ullmann Condensation Approach

This widely employed method involves an intramolecular copper-catalyzed N-arylation reaction to form the crucial C-N bond that closes the seven-membered ring. The general pathway originates from more readily available starting materials.

Reaction Pathway:

Ullmann_Condensation cluster_0 Ullmann Condensation Pathway A 2-(2-Aminophenoxy)-5- chlorobenzoic acid B 2-Chlorodibenz[b,f]oxazepin- 11(10H)-one A->B  Cu catalyst (e.g., CuI, Cu2O)  High-boiling solvent (e.g., DMF, NMP)  High Temperature (~150-200 °C)  Base (e.g., K2CO3)  

Caption: Ullmann condensation pathway for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one synthesis.

Expertise & Experience: The Ullmann condensation is a robust and well-established method. The primary advantage lies in the relatively straightforward nature of the key cyclization step. However, the harsh reaction conditions, including high temperatures and the use of a stoichiometric or near-stoichiometric amount of copper catalyst, present significant challenges. These conditions can lead to side reactions and make catalyst removal from the final product difficult, often requiring extensive purification steps that can lower the overall yield and increase costs. From a process chemistry perspective, the high temperatures also necessitate specialized equipment, adding to the capital expenditure for large-scale production.

Trustworthiness: The protocol's self-validating nature comes from the clear formation of the desired lactam. The progress of the reaction can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. The identity and purity of the final product are then confirmed through standard analytical methods such as NMR spectroscopy and mass spectrometry.

Method 2: The Smiles Rearrangement Approach

The Smiles rearrangement offers a more elegant and often higher-yielding alternative. This intramolecular nucleophilic aromatic substitution reaction typically proceeds under milder conditions compared to the Ullmann condensation.

Reaction Pathway:

Smiles_Rearrangement cluster_1 Smiles Rearrangement Pathway C N-(2-carboxyphenyl)-2-nitro- 4-chlorophenyl ether D Intermediate Phenoxide C->D  Base (e.g., NaOH, KOH)  Aprotic polar solvent (e.g., DMSO)   E 2-Chlorodibenz[b,f]oxazepin- 11(10H)-one D->E  Intramolecular Rearrangement  

Caption: Smiles rearrangement pathway for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one synthesis.

Expertise & Experience: The key advantage of the Smiles rearrangement is the milder reaction conditions, which often lead to cleaner reactions and higher yields. The use of strong bases in aprotic polar solvents facilitates the rearrangement efficiently. However, the synthesis of the starting material, the substituted phenyl ether, can be more complex and costly than the starting material for the Ullmann route. Careful control of the reaction conditions is crucial to prevent side reactions, such as hydrolysis of the ester or ether linkages. The work-up procedure for reactions in high-boiling point solvents like DMSO can also be challenging on a large scale.

Trustworthiness: The validation of this protocol hinges on the successful formation of the rearranged product. The disappearance of the starting ether and the emergence of the cyclized product can be monitored by HPLC. The structure of the final product is then rigorously confirmed by spectroscopic analysis to ensure the desired molecular arrangement has been achieved.

Part 2: Quantitative Data and Cost-Benefit Analysis

The choice of synthesis method in a drug development setting is ultimately driven by a combination of yield, purity, cost, and scalability. The following table provides a comparative summary of the two primary methods.

ParameterUllmann CondensationSmiles Rearrangement
Typical Yield 60-75%75-90%
Reaction Temperature 150-200 °C80-120 °C
Catalyst Copper (I) or (II) saltsNone (Base-mediated)
Key Solvents DMF, NMPDMSO, DMAc
Starting Material Cost Generally LowerCan be Higher
Purification Complexity High (Catalyst removal)Moderate
Scalability Concerns High energy costs, specialized equipmentSolvent removal, work-up
Environmental Impact Heavy metal wasteHigh-boiling point solvent waste

Analysis:

While the Ullmann condensation may appear more straightforward due to simpler starting materials, the hidden costs associated with high energy consumption, specialized high-temperature equipment, and extensive purification to remove copper residues can make it less economically favorable, especially at scale. The environmental burden of copper waste also needs to be considered.

The Smiles rearrangement , despite potentially more complex starting material synthesis, often proves to be the more cost-effective and efficient method in the long run. The higher yields, milder conditions, and avoidance of heavy metal catalysts contribute to a more streamlined and "greener" process. The primary challenge lies in optimizing the synthesis of the precursor and developing an efficient work-up and purification protocol for the high-boiling point solvents used.

Part 3: Experimental Protocols

The following are representative, detailed protocols for the key cyclization steps of each method.

Experimental Protocol 1: Ullmann Condensation

Objective: To synthesize 2-Chlorodibenz[b,f]oxazepin-11(10H)-one via intramolecular Ullmann condensation.

Materials:

  • 2-(2-Aminophenoxy)-5-chlorobenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-(2-aminophenoxy)-5-chlorobenzoic acid (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and copper(I) iodide (0.2 equivalents).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the Celite pad with DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Workflow Diagram:

Ullmann_Workflow A 1. Combine Reactants: - 2-(2-Aminophenoxy)-5-chlorobenzoic acid - K2CO3 - CuI - DMF B 2. Heat to 150 °C under N2 (12-18 hours) A->B C 3. Cool and Filter (Remove inorganics and Cu) B->C D 4. Concentrate Filtrate (Remove DMF) C->D E 5. Work-up: - Dissolve in Ethyl Acetate - Wash with HCl, H2O, Brine D->E F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for the Ullmann condensation synthesis.

Experimental Protocol 2: Smiles Rearrangement

Objective: To synthesize 2-Chlorodibenz[b,f]oxazepin-11(10H)-one via Smiles rearrangement.

Materials:

  • N-(2-carboxyphenyl)-2-nitro-4-chlorophenyl ether

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-(2-carboxyphenyl)-2-nitro-4-chlorophenyl ether (1 equivalent) in anhydrous DMSO.

  • Add powdered potassium hydroxide (2.2 equivalents) portion-wise to the solution while maintaining the temperature below 30 °C with a water bath.

  • After the addition is complete, heat the mixture to 100 °C for 4-6 hours. Monitor the reaction progress by HPLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate will form.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

  • For further purification, recrystallize the crude product from ethanol to yield pure 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Workflow Diagram:

Smiles_Workflow A 1. Dissolve Starting Material in DMSO B 2. Add KOH portion-wise A->B C 3. Heat to 100 °C (4-6 hours) B->C D 4. Quench in Ice-Water C->D E 5. Acidify with HCl to Precipitate D->E F 6. Filter and Dry the Product E->F G 7. Recrystallize from Ethanol F->G H Pure Product G->H

Caption: Experimental workflow for the Smiles rearrangement synthesis.

Conclusion and Recommendations

For laboratory-scale synthesis where the cost of starting materials is less of a concern, the Smiles rearrangement is often the preferred method due to its higher yields and milder, more controlled reaction conditions. The avoidance of heavy metal catalysts simplifies purification and reduces environmental concerns.

For large-scale industrial production, a thorough process optimization of the Smiles rearrangement pathway, particularly focusing on the synthesis of the starting ether and efficient solvent recovery, is likely to provide the most economically and environmentally sustainable route. While the Ullmann condensation remains a viable option, the associated energy costs and challenges in purification make it a less attractive choice for modern, green pharmaceutical manufacturing.

Ultimately, the selection of the optimal synthesis method will depend on the specific capabilities, economic constraints, and environmental policies of the manufacturing facility. This guide provides the foundational data and expert insights to make an informed decision.

Benchmarking 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Purity Against Pharmacopeial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, a key intermediate in the synthesis of antipsychotic drugs Loxapine and the antidepressant Amoxapine, against established pharmacopeial standards.[1][2][3] The purity of starting materials and intermediates is a critical parameter in drug manufacturing, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This document outlines the analytical methodologies and acceptance criteria derived from pharmacopeial monographs for related final drug products, offering a framework for quality assessment.

Purity Profile and Acceptance Criteria

While a specific pharmacopeial monograph for the intermediate 2-Chlorodibenz[b,f]oxazepin-11(10H)-one may not be publicly available, its purity requirements are implicitly defined by the stringent standards set for the final APIs, Loxapine and Amoxapine, in pharmacopeias such as the United States Pharmacopeia (USP). The presence of impurities in the final drug product can have significant consequences, making the control of impurities in starting materials and intermediates paramount.[4]

The following table summarizes the key purity attributes and typical acceptance criteria for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one, benchmarked against inferred pharmacopeial standards for related compounds.

ParameterTest MethodAcceptance CriteriaHypothetical Test Result
Assay HPLC98.0% - 102.0%99.8%
Related Compounds
Loxapine Related Compound A (Isomer)HPLC≤ 0.15%0.08%
Unspecified ImpuritiesHPLC≤ 0.10%0.04%
Total ImpuritiesHPLC≤ 0.5%0.12%
Residual Solvents
TolueneGC-HS≤ 890 ppm150 ppm
N,N-Dimethylformamide (DMF)GC-HS≤ 880 ppm< 50 ppm
Other SolventsGC-HSPer ICH Q3C LimitsComplies
Heavy Metals USP <231>≤ 20 ppm< 10 ppm
Residue on Ignition USP <281>≤ 0.1%0.05%
Loss on Drying USP <731>≤ 0.5%0.2%

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical industry practices for the quality control of intermediates.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Compounds

This method is designed to separate and quantify 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and its potential process-related impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This method is employed for the detection and quantification of volatile organic compounds that may be present as residual solvents from the manufacturing process.[5][6][7][8][9]

  • Instrumentation: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 10 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy serves as a powerful tool for the unambiguous identification and structural elucidation of the compound and its impurities.[10][11][12][13][14] It can also be used as a quantitative method (qNMR) for purity assessment.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Chloroform (CDCl3).

  • Experiments:

    • ¹H NMR for structural confirmation and identification of impurities.

    • ¹³C NMR for confirming the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC) for detailed structural elucidation of unknown impurities.

  • Quantitative NMR (qNMR): A certified internal standard with a known concentration is added to a precisely weighed sample to determine the absolute purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Visualizing the Quality Control Workflow

The following diagrams illustrate the logical flow of the quality control process for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one and the relationship between the intermediate and the final API.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Disposition start Receive Sample of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one prep Sample Preparation for - HPLC - GC-HS - NMR start->prep hplc HPLC Analysis (Assay & Related Compounds) prep->hplc gc GC-HS Analysis (Residual Solvents) prep->gc nmr NMR Analysis (Structural Confirmation) prep->nmr review Compare Results to Pharmacopeial Standards hplc->review gc->review nmr->review pass Batch Release review->pass Complies fail Batch Rejection & Investigation review->fail Does Not Comply

Caption: Quality Control Workflow for 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final APIs sm 2-amino-2'-chlorodiphenyl ether + Phosgene (or equivalent) intermediate 2-Chlorodibenz[b,f]oxazepin-11(10H)-one sm->intermediate Cyclization loxapine Loxapine intermediate->loxapine Amination amoxapine Amoxapine intermediate->amoxapine Amination & Demethylation

Caption: Synthesis Pathway from Intermediate to Final APIs.

Conclusion

The purity of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one is a critical quality attribute that must be rigorously controlled to ensure the quality and safety of the resulting Loxapine and Amoxapine APIs. By employing a suite of orthogonal analytical techniques such as HPLC, GC-HS, and NMR, and adhering to the stringent limits inferred from pharmacopeial monographs for the final drug products, manufacturers can ensure that this key intermediate meets the high standards required for pharmaceutical use. The data and protocols presented in this guide provide a robust framework for the quality assessment of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

References

Inter-laboratory Comparison of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one Analysis: A Proposed Framework and Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following sections outline a hypothetical inter-laboratory study, including sample data, a recommended analytical protocol based on methods used for similar compounds, and visualizations of the experimental and logistical workflows.

Hypothetical Inter-laboratory Comparison Data

This section presents a hypothetical dataset from a simulated inter-laboratory comparison study involving five laboratories. The study's objective is to assess the proficiency of each laboratory in quantifying a known concentration of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in a standardized sample matrix.

Table 1: Summary of Hypothetical Inter-laboratory Comparison Results

Laboratory IDReported Concentration (µg/mL)Mean (µg/mL)Standard Deviation (SD)Z-Score*
Lab A102.5, 103.1, 102.8102.80.300.59
Lab B98.7, 99.2, 98.999.00.26-1.57
Lab C101.5, 101.9, 101.7101.70.20-0.09
Lab D105.2, 104.8, 105.0105.00.201.88
Lab E100.1, 99.8, 100.099.90.15-0.96

*Z-scores are calculated based on a consensus mean of 101.9 µg/mL and a target standard deviation of 1.7 µg/mL, derived from the overall data, consistent with principles of proficiency testing.[3] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[3]

Experimental Protocols

The following is a detailed High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one. This protocol is based on established methods for related pharmaceutical compounds and impurities.[4][5]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and water (gradient elution recommended for optimal separation)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Prepare a stock solution of the 2-Chlorodibenz[b,f]oxazepin-11(10H)-one reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing 2-Chlorodibenz[b,f]oxazepin-11(10H)-one.

  • Dissolve the sample in a known volume of acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis and Quantification

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one in the sample by comparing the peak area to the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the analysis and the inter-laboratory comparison process.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting start Receive Sample & Reference Standard weigh_sample Accurately Weigh Sample start->weigh_sample weigh_std Prepare Stock Standard (1 mg/mL) start->weigh_std dissolve_sample Dissolve in Acetonitrile weigh_sample->dissolve_sample filter_sample Filter through 0.45µm Filter dissolve_sample->filter_sample vial_sample Transfer to Autosampler Vial filter_sample->vial_sample inject_sample Inject Sample vial_sample->inject_sample dilute_std Prepare Working Standards weigh_std->dilute_std vial_std Transfer to Autosampler Vials dilute_std->vial_std hplc_system HPLC System Setup (C18, 290nm, 30°C) inject_std Inject Standard Series hplc_system->inject_std hplc_system->inject_sample gen_cal Generate Calibration Curve inject_std->gen_cal quantify Quantify Concentration using Calibration Curve gen_cal->quantify integrate_peaks Integrate Chromatographic Peaks inject_sample->integrate_peaks integrate_peaks->quantify report Report Final Concentration quantify->report

Caption: Analytical workflow for the quantification of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one by HPLC.

G cluster_labs Participating Laboratories cluster_eval Central Evaluation organizer Coordinating Laboratory (Organizer) prep Preparation & Homogenization of Test Material organizer->prep stats Statistical Analysis (Mean, SD, Z-Scores) organizer->stats labA Laboratory A analysis Analysis by Participating Labs labA->analysis labB Laboratory B labB->analysis labC Laboratory C labC->analysis labD Laboratory D labD->analysis labE Laboratory E labE->analysis distribute Distribution of Samples & Protocol prep->distribute distribute->labA Receives Samples distribute->labB Receives Samples distribute->labC Receives Samples distribute->labD Receives Samples distribute->labE Receives Samples submit Submission of Results to Organizer analysis->submit submit->organizer Sends Data report Generation of Final Comparison Report stats->report

Caption: Logical workflow of a typical inter-laboratory comparison study.

References

Safety Operating Guide

Proper Disposal of 2-Chlorodibenz[b,f]oxazepin-11(10H)-one: A Guide for Laboratory Professionals

Proper Disposal of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one: A Guide for Laboratory Professionals

For immediate release – Researchers, scientists, and drug development professionals handling 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one must adhere to stringent disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a chlorinated organic compound and a pharmaceutical intermediate, this chemical is classified as hazardous waste, necessitating a specialized management approach distinct from standard chemical disposal. Improper disposal can lead to significant legal and environmental repercussions.

This guide provides essential, step-by-step instructions for the safe and compliant disposal of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one, consolidating best practices from safety data sheets, environmental health and safety guidelines, and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one and to strictly follow all institutional and local regulations governing hazardous waste management.

Personal Protective Equipment (PPE): When handling 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat or chemical-resistant apron.

Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation of the solid, which is characterized as a light brown substance.

Step-by-Step Disposal Procedure

The disposal of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is managed as a halogenated hazardous pharmaceutical waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility, often coordinated through your institution's Environmental Health and Safety (EHS) department.

  • Waste Characterization: The generator of the waste is responsible for its proper characterization.[3] As 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one is not explicitly listed as a P- or U-listed hazardous waste in readily available documentation, it must be evaluated to determine if it exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4][5] Given its nature as a chlorinated organic compound, it should be managed as hazardous waste.

  • Segregation: It is critical to segregate waste containing 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one from all other waste streams.

    • Do not mix with non-halogenated organic solvents.[6]

    • Do not mix with acids, bases, or other reactive chemicals.

    • Keep solids and liquids in separate, designated waste containers.

  • Containerization:

    • Use only approved hazardous waste containers that are secure, leak-proof, and clearly labeled.

    • For RCRA hazardous pharmaceutical waste, black containers are often required.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name (2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one), and a clear indication of the hazards (e.g., "Irritant").

  • Storage:

    • Store the waste container in a designated, secure satellite accumulation area within or near the laboratory.

    • Ensure the container is kept closed at all times except when adding waste.

    • The storage area should be cool, dry, and well-ventilated.

  • Disposal Request and Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including its chemical composition and quantity.

    • Do not attempt to transport the waste off-site yourself.

Disposal Methodology

The primary "experimental protocol" for disposal involves high-temperature incineration by a licensed hazardous waste facility. This process is designed to achieve the complete destruction of halogenated organic compounds. The combustion of chlorinated hydrocarbons is a well-established method for managing such hazardous wastes, ensuring their conversion to less harmful substances like carbon dioxide, water, and hydrogen chloride, which is then scrubbed from the emissions. For wastes containing more than 1% halogenated organic substances, an incineration temperature of at least 1100°C is required.[1][7]

ParameterGuidelineRegulation/Reference
Waste Classification Hazardous Waste (Halogenated Organic Compound)Resource Conservation and Recovery Act (RCRA)
Primary Disposal Method High-Temperature IncinerationEPA Regulations
Incineration Temperature > 850°C (general), > 1100°C if >1% halogenated materialEU Directive on Industrial Emissions
RCRA Waste Code To be determined by generator (not P or U listed)40 CFR §261.33
Container Color Black for RCRA hazardous pharmaceutical wasteInstitutional/Regulatory Guidance
Waste Segregation Separate from non-halogenated wasteBest Practice

Disposal Workflow

Gcluster_0Waste Generation & Initial Handlingcluster_1Waste Characterization & Segregationcluster_2Accumulation & DisposalAGenerate 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one WasteBWear Appropriate PPE(Goggles, Gloves, Lab Coat)A->BCHandle in a Fume HoodB->CDPerform Hazardous Waste Determination(Assume Hazardous as Chlorinated Organic)C->DESegregate from Non-Halogenated WasteD->EFUse Designated Black RCRAHazardous Waste ContainerE->FGLabel Container Correctly('Hazardous Waste', Chemical Name)F->GHStore in Satellite Accumulation AreaG->HIRequest Pickup from EHSH->IJHigh-Temperature Incineration(>1100°C) by Licensed FacilityI->J

Caption: Logical workflow for the disposal of 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.